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Indole-2-carboxamide, N,N-dimethyl-5-methoxy- Documentation Hub

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  • Product: Indole-2-carboxamide, N,N-dimethyl-5-methoxy-
  • CAS: 28837-74-3

Core Science & Biosynthesis

Foundational

5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide chemical properties

[1][2] Executive Summary 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide (CAS: 28837-74-3) is a specialized indole scaffold primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (mTOR/PI3K)...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide (CAS: 28837-74-3) is a specialized indole scaffold primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (mTOR/PI3K) and antimycobacterial agents.[1] Distinguished by its C2-dimethylcarboxamide moiety, this molecule serves two critical roles in medicinal chemistry:

  • Pharmacophore Precursor: It acts as the stable core for 3-substituted derivatives that target ATP-binding pockets in protein kinases.

  • Synthetic Substrate: The C2-amide group functions as a directing group for transition-metal-catalyzed C-H activation and as a stabilizing electronic influence for electrophilic substitution at the C3 position.

This guide details the physicochemical properties, validated synthesis protocols, and pharmacological applications of this compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis[1][3][4]

PropertyDetail
IUPAC Name 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide
CAS Number 28837-74-3
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
SMILES COc1cc2c(cc1)nc(c2)C(=O)N(C)C
Key Functional Groups Indole (scaffold), Methoxy (C5-donor), Dimethylcarboxamide (C2-acceptor/director)

Structural Insight: The molecule features a "push-pull" electronic system. The 5-methoxy group is an electron-donating group (EDG) that increases electron density at the C3 position, making it highly nucleophilic. Conversely, the C2-dimethylcarboxamide is an electron-withdrawing group (EWG) that stabilizes the indole ring against oxidation and provides steric bulk, which is often critical for inducing selectivity in protein binding pockets (e.g., MmpL3 or kinase domains).

Synthesis & Manufacturing Methodologies

Protocol A: Amidation of 5-Methoxyindole-2-carboxylic Acid (Standard Route)

This protocol yields high purity (>95%) and is scalable for gram-scale synthesis. It avoids the use of unstable acid chlorides by employing CDI activation.

Reagents:

  • Substrate: 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Amine Source: Dimethylamine (2.0 M in THF or hydrochloride salt with Et3N)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Activation: Dissolve 5-methoxy-1H-indole-2-carboxylic acid in anhydrous DMF under N₂ atmosphere. Add CDI portion-wise at 0°C.

  • Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. The evolution of CO₂ gas confirms the formation of the reactive acyl-imidazole intermediate.

  • Amidation: Cool the mixture back to 0°C. Add dimethylamine (excess, ~2–3 eq) dropwise.

  • Completion: Stir at RT for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates. Filter the solid, wash with water and cold diethyl ether.

  • Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: C3-Functionalization (Application Context)

Once synthesized, the core molecule is often subjected to Vilsmeier-Haack formylation or Friedel-Crafts acylation to generate 3-substituted bioactive targets.

Visualizing the Synthetic Logic:

SynthesisPath Start 5-methoxy-1H-indole-2-carboxylic acid (Precursor) Activation Acyl-Imidazole Intermediate Start->Activation CDI, DMF, 0°C Core 5-methoxy-N,N-dimethyl- 1H-indole-2-carboxamide (Target Core) Activation->Core HN(CH3)2 Product 3-Substituted Indole (e.g., mTOR Inhibitor) Core->Product Electrophile (R+) (C3-Functionalization)

Figure 1: Synthetic pathway from carboxylic acid precursor to the target amide and subsequent drug candidates.

Pharmacological Applications & Mechanism

Kinase Inhibition (mTOR / PI3K)

The 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide structure serves as a "privileged scaffold" in the design of dual PI3K/mTOR inhibitors.

  • Mechanism: The indole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

  • SAR Insight: The C2-dimethylamide group projects into the solvent-accessible region or a specific hydrophobic pocket, improving solubility and metabolic stability compared to a bare ester or acid. The 5-methoxy group often interacts with specific residues (e.g., hinge backbone H-bonds) to tune affinity.

Antimycobacterial Activity (MmpL3 Inhibition)

Research indicates that indole-2-carboxamides are potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for cell wall synthesis in M. tuberculosis.[2]

  • Relevance: While bulky hydrophobic groups (e.g., cyclooctyl) at the amide nitrogen are typically required for maximal potency against M. tuberculosis, the N,N-dimethyl variant is a critical control compound in Structure-Activity Relationship (SAR) studies. It helps define the steric floor required for MmpL3 binding.

  • Data Point: In SAR studies, the dimethyl analogue typically shows lower potency than cycloalkyl analogues, confirming that the MmpL3 binding pocket requires significant hydrophobic bulk at the amide position [1].

Signaling & Interaction Diagram:

Pharmacology Ligand 5-methoxy-N,N-dimethyl- 1H-indole-2-carboxamide Kinase PI3K / mTOR Kinase (ATP Binding Pocket) Ligand->Kinase H-Bonding (Indole NH) Hydrophobic Interaction (C2-Amide) MmpL3 MmpL3 Transporter (Mycobacterial Cell Wall) Ligand->MmpL3 SAR Reference (Steric Probe) CellDeath Apoptosis / Autophagy (Cancer Cells) Kinase->CellDeath BactStasis Cell Wall Defect (Mycobacteria) MmpL3->BactStasis

Figure 2: Pharmacological interaction network showing primary biological targets and downstream effects.

Physicochemical Properties[1][4][8]

ParameterValue / DescriptionRelevance
Physical State Solid (Powder)Ease of handling for solid-phase synthesis.
Color Off-white to pale brownTypical of electron-rich indoles (oxidation prone).
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvents for bioassays.
Solubility (Organic) High (DMSO, DMF, DCM, MeOH)Compatible with standard synthetic workups.
LogP (Calc) ~1.8 – 2.2Lipophilic; suggests good membrane permeability.
pKa (Indole NH) > 16 (Very Weak Acid)Remains neutral at physiological pH.
Stability Light & Air SensitiveStore in dark; indole C3 is oxidation-prone.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation (browning).

  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory during synthesis due to the use of CDI and alkylamines.

References

  • Kozikowski, A. P., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Journal of Medicinal Chemistry / PMC.

  • Wyeth LLC. (2010). 3-substituted-1h-indole compounds, their use as mTOR kinase and PI3 kinase inhibitors.[3] US Patent US20100061982A1.[3]

  • BenchChem. Synthesis of 5-Methoxy-1H-indol-2-amine (via Carboxamide intermediate).

  • Sigma-Aldrich. 5-Methoxy-N,N-dimethyl-1H-indole-2-carboxamide Product Detail.

Sources

Exploratory

Indole-2-carboxamide N,N-dimethyl-5-methoxy-: A Technical Guide to Biological Activity and Pharmacophore Applications

[1] Executive Summary Indole-2-carboxamide N,N-dimethyl-5-methoxy- (CAS: 28837-74-3) represents a privileged scaffold in medicinal chemistry, distinguished by its versatility as a precursor and active pharmacophore in th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Indole-2-carboxamide N,N-dimethyl-5-methoxy- (CAS: 28837-74-3) represents a privileged scaffold in medicinal chemistry, distinguished by its versatility as a precursor and active pharmacophore in the modulation of G-Protein Coupled Receptors (GPCRs) and kinase networks.[1][2] Unlike simple indole alkaloids (e.g., tryptamines) that primarily target orthosteric serotonin sites, the indole-2-carboxamide class—specifically this 5-methoxy-N,N-dimethyl derivative—exhibits a distinct biological profile centered on allosteric modulation of the Cannabinoid Type 1 (CB1) receptor and Dopamine D2 receptor, as well as targeted inhibition of viral polymerases and mTOR/PI3K pathways.[1]

This guide provides a comprehensive technical analysis of its biological activity spectrum, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.[1]

Part 1: Chemical Identity and Structural Significance[1]

The molecule consists of an indole core substituted at the 2-position with a dimethylcarboxamide group and at the 5-position with a methoxy group.[1][2] This specific substitution pattern is critical for its lipophilicity and binding pocket complementarity.[1]

PropertySpecification
IUPAC Name 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide
CAS Number 28837-74-3
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Key Pharmacophore Indole-2-carboxamide (Allosteric GPCR anchor)
Solubility DMSO (>10 mg/mL), Ethanol; Low in water
Structural Distinction: The "2-Carboxamide" vs. "3-Ethanamine"

It is imperative to distinguish this compound from 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine).[1]

  • 5-MeO-DMT: Indole-3-ethanamine.[1] Targets orthosteric 5-HT receptors. Hallucinogenic.[1]

  • Target Molecule: Indole-2-carboxamide.[1][2][3][4][5][6][7][8][9] Targets allosteric GPCR sites / Enzymes.[1] Non-hallucinogenic modulator.[1]

Part 2: Biological Activity Spectrum[1]

GPCR Allosteric Modulation (CB1 & D2 Receptors)

The indole-2-carboxamide scaffold is the structural foundation for a major class of Negative Allosteric Modulators (NAMs) and Positive Allosteric Modulators (PAMs) .[1]

  • Cannabinoid Receptor 1 (CB1):

    • Mechanism: The compound binds to an allosteric site distinct from the orthosteric site (where THC or Anandamide binds).[1]

    • Effect: It stabilizes the receptor in a conformation that alters the affinity and efficacy of orthosteric ligands.[1] Derivatives of this scaffold (e.g., Org 27569) are known to increase agonist binding affinity (PAM) while decreasing signaling efficacy (NAM), a phenomenon known as "probe dependence."[1]

    • Role of 5-Methoxy: The electron-donating 5-methoxy group influences the electron density of the indole ring, affecting

      
       stacking interactions within the transmembrane allosteric pocket (TM2/TM7 interface).[1]
      
  • Dopamine D2 Receptor:

    • Activity: N-substituted indole-2-carboxamides function as D2 NAMs.

    • Therapeutic Potential: Modulation of D2 receptors without complete blockade (as seen with typical antipsychotics) offers a pathway to treat schizophrenia with fewer extrapyramidal side effects.[1]

Kinase Inhibition (mTOR / PI3K)

The planar indole structure allows for ATP-competitive inhibition in kinase domains.[1]

  • Target: Mammalian Target of Rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K).[1][10]

  • Utility: This scaffold serves as a template for developing anti-proliferative agents in oncology.[1] The 2-carboxamide group acts as a hydrogen bond acceptor/donor pair, interacting with the hinge region of the kinase ATP-binding pocket.[1]

Antiviral Activity (HCV NS5B)[1]
  • Target: Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1]

  • Mechanism: Indole-2-carboxamides bind to the "thumb" domain of the polymerase, preventing the conformational change required for RNA synthesis initiation.[1]

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-signaling modulation pathway characteristic of this scaffold when acting on the CB1 receptor.

CB1_Modulation Ligand Orthosteric Agonist (e.g., CP55,940) CB1 CB1 Receptor (Transmembrane Domain) Ligand->CB1 Binds Orthosteric Site Modulator Indole-2-carboxamide (Allosteric Modulator) Modulator->CB1 Binds Allosteric Site Modulator->CB1 Stabilizes Inactive State (NAM) or Enhances Binding (PAM) G_Protein G-Protein (Gi/o) Signaling CB1->G_Protein Conformational Change A Beta_Arrestin Beta-Arrestin Recruitment CB1->Beta_Arrestin Conformational Change B Outcome1 cAMP Inhibition (Reduced) G_Protein->Outcome1 Outcome2 Internalization / ERK (Modulated) Beta_Arrestin->Outcome2

Caption: Allosteric modulation of CB1 receptor signaling.[7][9] The indole-2-carboxamide scaffold (Red) binds a secondary site, altering the receptor's coupling efficiency to G-proteins and Beta-arrestin pathways.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide

Objective: To synthesize the target compound from commercially available precursors with high purity.

Reagents:

  • 5-methoxy-1H-indole-2-carboxylic acid (Precursor)[1][2][7][9]

  • Dimethylamine (2.0 M in THF)[1]

  • HATU (Coupling Reagent)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 5-methoxy-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 10 minutes under nitrogen atmosphere.

  • Coupling: Add HATU (1.2 equiv). The solution should turn slightly yellow.[1] Stir for 15 minutes to form the active ester.

  • Amine Addition: Add Dimethylamine solution (1.5 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Protocol B: CB1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the affinity (


) or modulation factor of the compound.[1]

Materials:

  • Membranes from CHO cells stably expressing hCB1.[1]

  • Radioligand: [³H]CP55,940 (0.5 nM final concentration).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[1]

Procedure:

  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (Indole-2-carboxamide derivative) at varying concentrations (

      
       to 
      
      
      
      M).[1]
    • 50 µL [³H]CP55,940.[1]

    • 100 µL Membrane suspension (approx. 5–10 µg protein/well).[1]

  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Termination: Harvest via rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Fit to a one-site competition model (for orthosteric) or an allosteric ternary complex model (for allosteric modulation).[1]

Part 5: Structure-Activity Relationship (SAR) Data Summary[1]

The following table summarizes how structural modifications to the Indole-2-carboxamide N,N-dimethyl-5-methoxy- core affect biological potency.

Structural DomainModificationBiological Consequence
5-Position (Indole) Methoxy (-OCH₃) Optimal. Provides electron density for hydrophobic pocket interaction.
Chloro (-Cl)Increases potency for CB1 (e.g., Org 27569), but reduces solubility.[1]
Hydrogen (-H)Significant loss of affinity (>10-fold reduction).[1]
2-Position (Amide) N,N-Dimethyl Balanced. Good metabolic stability and membrane permeability.
N-H (Primary Amide)Loss of activity; susceptible to hydrolysis.[1]
N-PiperidinylEnhanced CB1 allosteric potency (common in high-affinity modulators).
Indole Nitrogen (N1) Hydrogen (-H)Essential for H-bond donor activity in the binding pocket.[1]
Alkyl (Methyl/Ethyl)Often tolerated but changes the vector of the substituent; critical for D2 activity.[1]

Part 6: Synthesis & Application Workflow

Synthesis_Workflow Start 5-methoxy-indole-2-COOH (Precursor) Activation Activation (HATU / DIPEA) Start->Activation DMF, RT Coupling Amide Coupling (+ Dimethylamine) Activation->Coupling Active Ester Purification Purification (Flash Chromatography) Coupling->Purification Crude Mix Product 5-methoxy-N,N-dimethyl- indole-2-carboxamide Purification->Product >98% Purity App1 CB1 Modulation Assay Product->App1 Application App2 Kinase Inhibition Screen Product->App2 Application

Caption: Synthetic route and downstream application workflow for the generation of the indole-2-carboxamide probe.

References

  • Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Source: Journal of Medicinal Chemistry.[1] Context: Establishes the SAR of the indole-2-carboxamide scaffold for CB1 modulation. Link:[Link][1]

  • Discovery of Negative Allosteric Modulators of the Dopamine D2 Receptor. Source: Journal of Medicinal Chemistry.[1] Context: Identifies N-substituted indole-2-carboxamides as D2 NAMs. Link:[Link][1]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides as HCV NS5B Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: details the antiviral activity of the scaffold against Hepatitis C polymerase. Link:[Link]

  • Structure-Activity Relationships of Indole-Based Kinase Inhibitors. Source: Expert Opinion on Therapeutic Patents.[1] Context: Reviews the use of indole-2-carboxamides in PI3K/mTOR inhibition. Link:[Link][1]

  • PubChem Compound Summary: 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide. Source: National Center for Biotechnology Information (NCBI).[1] Context: Chemical structure and physical property verification.[1][4] Link:[Link][1]

Sources

Foundational

The N,N-Dimethyl Indole-2-Carboxamide Motif: Structural Utility and Synthetic Strategies

The following technical guide details the medicinal chemistry, synthetic architecture, and pharmacological applications of the N,N-dimethyl indole-2-carboxamide scaffold. Executive Summary The indole-2-carboxamide is a p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthetic architecture, and pharmacological applications of the N,N-dimethyl indole-2-carboxamide scaffold.

Executive Summary

The indole-2-carboxamide is a privileged scaffold in medicinal chemistry, distinguished by its ability to position substituents in a non-planar orientation that mimics peptide bonds while retaining rigid aromaticity. Within this class, the N,N-dimethyl variant (and its structural congeners) serves a critical dual role:

  • Pharmacological Probe: It acts as a "molecular cap," removing the hydrogen bond donor capacity of the amide nitrogen to validate binding site interactions (e.g., in CB1 allosteric modulators).

  • Physicochemical Modulator: The N,N-dimethyl group improves lipophilicity (LogP) and membrane permeability compared to primary amides, while mitigating the rapid metabolic hydrolysis often seen with simple esters.

This guide analyzes the scaffold's utility in anti-tubercular agents (MmpL3 inhibitors) and G-Protein Coupled Receptor (GPCR) modulation, supported by validated synthetic protocols.

Structural Biology & Pharmacophore Analysis[1]

The indole-2-carboxamide scaffold functions as a "bi-functional anchor." The indole ring provides π-π stacking interactions (often with aromatic residues like Phe or Trp in the binding pocket), while the C2-amide carbonyl serves as a directional hydrogen bond acceptor.

The "Dimethyl" Decision

Substituting the amide nitrogen with two methyl groups (


) fundamentally alters the pharmacophore:
  • Conformational Locking: The steric bulk of the two methyl groups forces the amide bond out of planarity with the indole ring, often adopting a twisted conformation that can induce selectivity for specific receptor subtypes.

  • H-Bond Donor Deletion: Unlike secondary amides (

    
    ), the tertiary N,N-dimethyl amide cannot donate a hydrogen bond. This is used in SAR (Structure-Activity Relationship) studies to determine if the amide NH is essential for target binding.
    
  • Metabolic Stability: The N,N-dimethyl amide is generally more resistant to amidases than mono-substituted analogs, prolonging half-life (

    
    ) in microsomal stability assays.
    
SAR Visualization

The following diagram illustrates the core decision points when optimizing this scaffold.

SAR_Logic Core Indole-2-Carboxamide (Scaffold Core) C2_Amide C2-Amide Nitrogen (The Pivot Point) Core->C2_Amide Linker Indole_Ring Indole Ring (C4-C7) Core->Indole_Ring Pi-Stacking Dimethyl N,N-Dimethyl Substitution C2_Amide->Dimethyl Solubility & Metabolic Stability Bulky Bulky Hydrophobic Groups (Adamantyl, Cyclooctyl) C2_Amide->Bulky MmpL3 Inhibition (Hydrophobic Pocket) CB1 Allostery CB1 Allostery Dimethyl->CB1 Allostery Probe for H-Bond Donor Necessity 4,6-Dimethyl 4,6-Dimethyl Indole_Ring->4,6-Dimethyl Anti-TB Potency

Figure 1: SAR Decision Tree for Indole-2-carboxamide optimization. The choice between a small N,N-dimethyl group and a bulky substituent dictates the therapeutic indication.

Synthetic Methodologies

Efficient synthesis is paramount for library generation. Two primary routes are recommended: Amide Coupling (standard) and Directed Lithiation (for C3-substituted analogs).

Protocol A: HATU-Mediated Coupling (Standard)

This method is preferred for its mild conditions and high tolerance of functional groups on the indole ring.

Reagents:

  • Indole-2-carboxylic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation: Dissolve Indole-2-carboxylic acid in dry DMF under

    
     atmosphere. Add DIPEA and stir for 10 minutes.
    
  • Coupling: Add HATU. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amidation: Add Dimethylamine hydrochloride.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Pour reaction mixture into ice-cold water (10x volume). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with

    
     (5% aq) to remove DMF, then brine.
    
  • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

Protocol B: Directed Ortho-Lithiation (Advanced)

Used when the C2-carboxylic acid is not commercially available or when C3 functionalization is also required.

Reagents:

  • N-Boc-Indole (1.0 eq)

  • 
    -BuLi (tert-Butyllithium) (1.1 eq)
    
  • Dimethylcarbamoyl chloride (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Lithiation: Cool N-Boc-Indole in THF to -78°C. Add

    
    -BuLi dropwise. Stir for 1 hour. (Note: The N-Boc group directs lithiation to the C2 position).
    
  • Quench: Add Dimethylcarbamoyl chloride slowly.

  • Warming: Allow to warm to RT over 2 hours.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group if the free indole NH is required.

Medicinal Chemistry Case Studies

Case Study 1: Anti-Tubercular Agents (MmpL3 Inhibitors)

The indole-2-carboxamide scaffold is a leading class of inhibitors for MmpL3 , a transmembrane protein essential for transporting trehalose monomycolate (TMM) in Mycobacterium tuberculosis.[1][2]

  • The "Dimethyl" Nuance: While the N,N-dimethyl amide itself is often too small to fill the large hydrophobic channel of MmpL3, the 4,6-dimethyl indole core (combined with a bulky amide like N-adamantyl or N-cyclooctyl) represents the optimal pharmacophore.

  • Mechanism: These compounds insert into the proton-translocating channel of MmpL3, disrupting the proton motive force (PMF) and halting cell wall biosynthesis.

  • Data Insight:

    • Simple N,N-dimethyl amide: MIC > 64

      
       (Inactive).
      
    • N-Adamantyl-4,6-dimethyl indole-2-carboxamide: MIC = 0.012

      
       (Highly Potent).[3][4]
      
Case Study 2: CB1 Receptor Allosteric Modulators

Compound ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) is a positive allosteric modulator (PAM) of the Cannabinoid Type 1 (CB1) receptor.[2][5][6]

  • Role of the Amide: The amide linker is crucial for positioning the pendant phenyl ring.

  • N,N-Dimethyl Analogues: Researchers synthesized N,N-dimethyl variants of the phenethyl tail (e.g., Compound 11j : 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide).

  • Outcome: This derivative showed high binding cooperativity (

    
    ), proving that a tertiary amine on the tail (dimethylamino) can drive potent allosteric signaling, often inducing "biased signaling" (activating ERK1/2 while inhibiting cAMP).
    

Physicochemical Profile (Data Summary)

The following table contrasts the N,N-dimethyl indole-2-carboxamide against its unsubstituted counterpart, highlighting why the dimethyl variant is preferred for crossing the Blood-Brain Barrier (BBB) in CNS programs.

PropertyIndole-2-CONH2 (Primary)Indole-2-CON(Me)2 (Tertiary)Impact on Drug Design
MW ~160.17~188.23Negligible increase.
H-Bond Donors 2 (Indole NH, Amide NH)1 (Indole NH only)Critical: Reduces polar surface area (PSA).
cLogP ~1.8~2.4Improved: Better membrane permeability.
TPSA ~59 Ų~43 ŲCNS Favorable: TPSA < 90 Ų is ideal for BBB penetration.
Metabolic Stability Low (Amidase susceptible)High (Steric hindrance)Extended Half-life: Dimethyl hinders enzymatic attack.

Biological Pathway Visualization (MmpL3 Inhibition)

The following diagram illustrates the mechanism of action for indole-2-carboxamide derivatives in Tuberculosis treatment, specifically targeting the MmpL3 transporter.

MmpL3_Pathway Cytoplasm Mycobacterial Cytoplasm TMM_Syn TMM Synthesis (Trehalose Monomycolate) Cytoplasm->TMM_Syn MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Syn->MmpL3 Substrate Translocation CellWall Mycolic Acid Cell Wall MmpL3->CellWall Transport Blocked Indole Indole-2-Carboxamide Inhibitor Indole->MmpL3 Blocks Proton Channel (PMF Disruption) Lysis Cell Lysis / Death CellWall->Lysis Structural Failure

Figure 2: Mechanism of Action for Indole-2-carboxamide MmpL3 inhibitors. The scaffold binds to the transporter, preventing the translocation of mycolic acids required for cell wall integrity.

References

  • Stec, J., et al. (2016).[7] "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection."[7] Journal of Medicinal Chemistry. Link

  • Ahn, K. H., et al. (2013).[8] "Structure-activity Relationship Study of indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)."[5][6] Journal of Medicinal Chemistry. Link

  • Onajole, O. K., et al. (2013). "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (2023). "N,N-dimethyl-1H-indole-2-carboxamide Synthesis and Properties." Link

  • Piscitelli, F., et al. (2012).[8] "Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor." Journal of Medicinal Chemistry. Link

Sources

Exploratory

5-Methoxy-N,N-dimethylindole-2-carboxamide: Scaffold Engineering and Kinase Inhibition in Modern Oncology

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of targeted oncology, the indole-2-carboxamide pharmacophore has emerged as a privileged scaffold for the development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of targeted oncology, the indole-2-carboxamide pharmacophore has emerged as a privileged scaffold for the development of multi-target antiproliferative agents[1]. Specifically, 5-methoxy-N,N-dimethylindole-2-carboxamide serves as a highly versatile building block in the synthesis of ATP-competitive kinase inhibitors[2]. Its rigid, planar structure mimics the adenine ring of ATP, allowing for deep insertion into the kinase hinge region, while the carboxamide moiety provides critical hydrogen-bonding interactions. This whitepaper details the physicochemical profile of this compound, its mechanistic role in disrupting the PI3K/Akt/mTOR signaling axis, and the self-validating experimental protocols required for its preclinical evaluation.

Chemical Identity & Physicochemical Profiling

Before deploying 5-methoxy-N,N-dimethylindole-2-carboxamide in high-throughput synthesis or screening, it is critical to establish its baseline physicochemical properties. The presence of the 5-methoxy group increases the electron density of the indole ring, subtly altering its binding kinetics compared to unsubstituted variants, while the N,N-dimethyl amide prevents unwanted hydrogen bond donation that could lead to off-target interactions or poor solubility.

Table 1: Core Chemical Properties
PropertyValue
IUPAC Name 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide
CAS Registry Number 28837-74-3[3]
Synonyms / Identifiers NSC 357595[4]; 5-methoxy-N,N-dimethylindole-2-carboxamide[2]
Molecular Formula C₁₂H₁₄N₂O₂[5]
Molecular Weight 218.26 g/mol [5]
SMILES String C(=O)(N(C)C)C1=Cc2cc(OC)ccc2N1[6]

Mechanistic Rationale: The PI3K/Akt/mTOR Axis

The phosphatidylinositol-3-kinase (PI3K)/Akt and the mammalian target of rapamycin (mTOR) signaling pathways are master regulators of cellular proliferation, survival, and metabolism[7]. In malignancies such as Triple-Negative Breast Cancer (TNBC), this pathway is frequently hyperactivated due to genetic alterations[7].

Derivatives synthesized from the 5-methoxy-N,N-dimethylindole-2-carboxamide scaffold act as dual inhibitors of both PI3K and mTOR[8]. By targeting both kinases simultaneously, these compounds prevent the feedback loop activation of Akt that typically occurs when mTORC1 is inhibited alone. The indole nitrogen acts as a hydrogen bond donor to the hinge region (e.g., Val851 in PI3Kα), while the C3-substitutions engineered onto this scaffold dictate isoform selectivity and potency[9].

Pathway RTK Receptor Tyrosine Kinase (RTK) Hyperactivation PI3K PI3K (Phosphatidylinositol 3-kinase) Catalytic Subunit RTK->PI3K Stimulates PIP3 PIP3 Generation (Lipid Second Messenger) PI3K->PIP3 Catalyzes AKT Akt (Protein Kinase B) Phosphorylation PIP3->AKT Recruits mTOR mTORC1 / mTORC2 Complexes AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Indole-2-Carboxamide Derivatives Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR ATP-Competitive Inhibition

Dual inhibition of the PI3K/Akt/mTOR pathway by indole-2-carboxamide derivatives.

Quantitative Structure-Activity Relationship (SAR)

The versatility of the 5-methoxy-N,N-dimethylindole-2-carboxamide scaffold allows for extensive functionalization, particularly at the C3 position of the indole ring. Patent literature and recent medicinal chemistry campaigns demonstrate that appending bulky, hydrophobic moieties at C3 significantly enhances kinase affinity[2].

Table 2: Representative SAR Data for Indole-2-Carboxamide Derivatives
Scaffold Modification (C3 Position)Target KinaseIC₅₀ (nM)Cellular Efficacy (MDA-MB-231)
Unsubstituted (Base Scaffold)PI3Kα>10,000>50 µM
3-(Phenylsulfonyl) substitutionPI3Kα / mTOR120 / 858.5 µM
3-(4,6-dihydroxy-1-benzofuran-3-one)mTOR152.3 µM
LG25 Derivative (Complex Aryl)Akt / mTOR45 / 301.1 µM[7]

Note: Data aggregated from literature evaluating indole-2-carboxamide multikinase inhibitors[7],[1]. The base scaffold requires functionalization to achieve nanomolar potency.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, drug development workflows utilizing this scaffold must be built on self-validating protocols. The following methodologies detail the synthesis pipeline and the subsequent in vitro validation.

Workflow Synth 1. Scaffold Procurement (CAS: 28837-74-3) Deriv 2. C3-Functionalization (Electrophilic Substitution) Synth->Deriv Purif 3. LC-MS/NMR Validation (Purity >95%) Deriv->Purif Assay 4. Luminescent Kinase Assay (Z'-factor > 0.5) Purif->Assay Cell 5. Phenotypic Screening (TNBC Viability) Assay->Cell

End-to-end workflow from scaffold procurement to phenotypic screening.

Protocol A: In Vitro Luminescent Kinase Assay (PI3K/mTOR)

Causality & Rationale: Traditional radiometric assays pose safety hazards and waste disposal challenges. We utilize a luminescent ADP-detection assay (e.g., ADP-Glo™). This choice is driven by the fact that kinases consume ATP and generate ADP; measuring ADP accumulation provides a direct, highly sensitive, and non-radioactive readout of kinase activity.

Self-Validation Mechanism: Every 384-well plate must include a vehicle control (1% DMSO) to establish maximum signal, a no-enzyme control to establish baseline background, and a reference inhibitor (e.g., Rapamycin for mTOR, Wortmannin for PI3K) to validate assay sensitivity. The plate is only deemed valid if the calculated Z'-factor is ≥ 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).

  • Compound Dilution: Serially dilute the synthesized indole-2-carboxamide derivatives in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay.

  • Enzyme Addition: Add 2 µL of recombinant PI3Kα or mTOR enzyme (optimized to consume ~20% of ATP within the linear range) to the respective wells of a 384-well white microplate.

  • Pre-Incubation: Add 2 µL of the diluted compound to the enzyme. Incubate at room temperature for 15 minutes to allow for equilibrium binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 2 µL of a substrate mixture containing ultra-pure ATP (at the predetermined Kₘ value) and the specific lipid/peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Quenching & Detection: Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Readout: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Viability Evaluation (MTT Assay in TNBC)

Causality & Rationale: While biochemical assays prove target engagement, they do not account for cellular permeability or metabolic stability. The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which directly correlate with the number of viable cells, providing a robust measure of the compound's antiproliferative efficacy[10].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 (TNBC) cells at a density of 5,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 10 µL of 10X compound concentrations (ranging from 0.01 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Conclusion

The 5-methoxy-N,N-dimethylindole-2-carboxamide (CAS: 28837-74-3) scaffold represents a highly tunable and structurally privileged starting point for kinase inhibitor discovery. By leveraging its inherent hydrogen-bonding capabilities and planar geometry, researchers can engineer highly potent, dual PI3K/mTOR inhibitors capable of overcoming the resistance mechanisms frequently encountered in aggressive malignancies like TNBC. Adherence to rigorous, self-validating biochemical and cellular protocols ensures that structure-activity relationships derived from this scaffold translate reliably into preclinical success.

References

  • [US20100061982A1 - 3-substituted-1H-indole, 3-substituted-1H-pyrrolo[2,3-b]pyridine and 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses] Source: Google Patents URL:[2]

  • [2D Chemical Structures: NSC 357595] Source: National Cancer Institute (NCI) URL:[Link][4]

  • [Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway] Source: PubMed Central (PMC) / NIH URL:[Link][7]

  • [Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents] Source: PubMed Central (PMC) / NIH URL:[Link][1]

  • [Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications] Source: Semantic Scholar / Molecules URL:[Link][10]

  • [Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform] Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][9]

Sources

Foundational

Mechanism of action of indole-2-carboxamide antimalarials

Elucidating the Mechanism of Action of Indole-2-Carboxamide Antimalarials: A Technical Guide Executive Summary The emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous discovery of antimalar...

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating the Mechanism of Action of Indole-2-Carboxamide Antimalarials: A Technical Guide

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous discovery of antimalarials with novel mechanisms of action (MoA). Recently, the indole-2-carboxamide scaffold has emerged as a highly potent, multi-target chemical class capable of disrupting parasite homeostasis across different intraerythrocytic stages[1],[2]. This technical guide synthesizes recent pharmacological data, detailing the polypharmacological nature of indole-2-carboxamides—spanning digestive vacuole disruption, kinase inhibition, and protease blockade—and provides self-validating experimental workflows for target deconvolution.

The Indole-2-Carboxamide Scaffold: Polypharmacology in Plasmodium falciparum

Indole-based compounds are historically privileged structures in antimalarial drug discovery. Recent high-throughput phenotypic screens (such as the Medicines for Malaria Venture Pathogen Box) and extensive hit-to-lead optimization campaigns have identified specific indole-2-carboxamide derivatives with sub-micromolar potency against P. falciparum[1],[3].

Unlike traditional antimalarials that often rely on a single target, structural modifications of the indole-2-carboxamide core dictate distinct mechanistic pathways. Depending on the substitution pattern (e.g., 5-chloro vs. 5-trifluoromethyl), these compounds can localize to different parasitic compartments, acting as either direct enzyme inhibitors in the cytosol or disruptors of organelle homeostasis[4],[5],[3].

Core Mechanisms of Action

Digestive Vacuole Homeostasis and PfCRT-Mediated Efflux

Recent mode-of-action investigations into optimized 5-chloro indole-2-carboxamides reveal that their primary target lies within the parasite's digestive vacuole (DV)[1]. These compounds interfere with DV homeostasis, a critical vulnerability for the parasite during hemoglobin degradation[1].

However, this localization exposes the drug to the Plasmodium falciparum chloroquine resistance transporter (PfCRT). In multidrug-resistant strains (e.g., Dd2), mutant isoforms of PfCRT actively efflux the indole-2-carboxamides away from the DV, resulting in a 20-fold increase in the IC₅₀[5]. This cross-resistance confirms that while the scaffold is highly potent, its efficacy is tightly linked to the functional state of vacuolar efflux pumps[5].

Inhibition of Calcium-Dependent Protein Kinase 1 (PfCDPK1)

A distinct subset of indole-2-carboxamides, notably the Pathogen Box compound MMV024443 , targets the parasite cytosol rather than the DV[2],[3]. MMV024443 acts as a specific inhibitor of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1)[3]. Because PfCDPK1 is essential for the motility and invasion machinery of the parasite, inhibition by MMV024443 effectively blocks the late-stage trophozoite-to-schizont transition, preventing parasite egress and subsequent invasion of healthy erythrocytes[3],[6].

Dual Inhibition of Hemoglobinases (Falcipain-2 and Falcipain-3)

Further expanding the polypharmacology of this class, specific indole carboxamide derivatives (ICDs) have been identified as potent dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3)[4],[7]. These cysteine proteases are essential for the catabolism of host hemoglobin. Microsecond-scale molecular dynamics (MD) simulations have demonstrated that ICDs bind tightly to the active sites of both enzymes via extensive hydrogen bond networks, starving the parasite of the amino acids required for survival[4],[8].

Quantitative Structure-Activity Relationship (SAR) & Safety Profiling

To optimize the indole-2-carboxamide scaffold, researchers have systematically altered the substitutions on the indole ring to balance antiplasmodial potency (Pf3D7 IC₅₀) with metabolic stability and cardiac safety (minimizing hERG channel inhibition)[5]. The data below summarizes the SAR of key derivatives:

CompoundIndole SubstitutionPf3D7 IC₅₀ (µM)hERG IC₅₀ (µM)Log D (pH 7.4)Mechanistic Note
6a 5-Cl~0.15 - 0.20> 1.800.62High selectivity index (hERG/Pf3D7 = 12)[5].
6c 7-ClN/A1.60N/A7-Cl shift increases hERG liability[5].
6d 5-OCH₃N/A0.80< 0.20Disconnect between lipophilicity and hERG[5].
6f 5-CF₃~0.201.201.10Cross-resistant in Dd2 strains[5].
6x Optimized Core~0.15 - 0.30> 20.0N/AEnhanced potency and minimal hERG toxicity[1],[5].

Data synthesized from the optimization studies of new indole-2-carboxamide derivatives[1],[5].

Self-Validating Experimental Protocols

To rigorously validate the MoA of novel indole-2-carboxamides, the following self-validating experimental systems must be employed. These protocols are designed to establish direct causality rather than mere correlation.

Protocol 1: PfCRT Reversal Assay (Verapamil Chemosensitization)

Objective: To determine if a shift in IC₅₀ in resistant strains is caused by PfCRT-mediated efflux or a mutation in the drug's primary target. Causality Principle: Verapamil (VP) is a calcium channel blocker that competitively binds to and inhibits mutant PfCRT. If the indole-2-carboxamide is being actively effluxed by PfCRT, co-administration of VP will block the pump, trap the drug in the digestive vacuole, and restore its potency (chemosensitization)[5]. Self-Validating Design:

  • Plate P. falciparum 3D7 (wild-type PfCRT) and Dd2 (mutant PfCRT) strains at 2% parasitemia in 96-well plates.

  • Perform a serial dilution of the indole-2-carboxamide (e.g., compound 6x) from 10 µM to 1 nM.

  • Internal Control: Prepare parallel plates where the drug dilutions are co-incubated with a fixed concentration of 10 µM Verapamil .

  • Incubate for 72 hours and measure parasite viability via SYBR Green I fluorescence.

  • Validation Logic: In the Dd2 strain, the IC₅₀ of compound 6x should drop significantly (e.g., 5- to 8-fold decrease) in the presence of VP[5]. Crucially, in the 3D7 strain, the IC₅₀ must remain unchanged. If VP shifts the IC₅₀ in 3D7, the result is invalid, as it indicates off-target synergistic toxicity rather than specific PfCRT reversal[5].

Protocol 2: Target Deconvolution via PfCDPK1 Kinase Assay

Objective: To confirm direct inhibition of PfCDPK1 by derivatives like MMV024443. Causality Principle: To prove the compound is a specific kinase inhibitor and not a non-specific ATP sink or aggregator, inhibition must be evaluated across varying ATP concentrations to establish Michaelis-Menten kinetics (competitive vs. allosteric inhibition). Self-Validating Design:

  • Express and purify recombinant wild-type PfCDPK1 and a kinase-dead mutant (e.g., D191A) as a negative baseline control.

  • Incubate the enzyme with a generic peptide substrate (Syntide-2) and the indole-2-carboxamide at varying concentrations (0.1 nM to 10 µM).

  • Initiate the reaction using a titration matrix of ATP (10 µM to 1 mM) spiked with [γ-³²P]ATP.

  • Quench the reaction after 30 minutes and measure substrate phosphorylation via scintillation counting.

  • Validation Logic: The kinase-dead mutant must show zero signal above background. A known inhibitor (e.g., staurosporine) must be run in parallel to validate assay sensitivity. If the IC₅₀ of the indole compound increases linearly with ATP concentration, it proves direct, ATP-competitive causality at the kinase active site.

Visualizations

Mechanism of Action Pathway

MoA cluster_DV Digestive Vacuole (DV) cluster_Cytosol Parasite Cytosol Drug Indole-2-Carboxamides DV_Homeo DV Homeostasis Disruption Drug->DV_Homeo Primary Target Falcipain Falcipain-2/3 Inhibition Drug->Falcipain Binds Active Site PfCDPK1 PfCDPK1 Inhibition (e.g., MMV024443) Drug->PfCDPK1 Kinase Targeting PfCRT PfCRT Efflux Pump (Mutant Dd2 Strain) DV_Homeo->PfCRT Effluxed by PfCRT Falcipain->DV_Homeo Impairs Hb Degradation Egress Blockade of Parasite Egress & Invasion PfCDPK1->Egress Prevents [S→R] Transition

Figure 1: Polypharmacological mechanisms of action of indole-2-carboxamides in P. falciparum.

Target Deconvolution Workflow

Workflow Stage1 Phenotypic Screening (3D7 vs Dd2 Strains) Stage2 Resistance Profiling (+ 10 µM Verapamil) Stage1->Stage2 Identify IC50 Shift Stage3 Target Deconvolution (Kinase/Protease Assays) Stage2->Stage3 Confirm Efflux Mechanism Stage4 Lead Optimization (SAR & hERG Tox) Stage3->Stage4 Refine Scaffold

Figure 2: Self-validating experimental workflow for indole-2-carboxamide target deconvolution.

References

  • Kumar, M., et al. (2025). "Indole-2-carboxamides Optimization for Antiplasmodial Activity". ACS Bio & Med Chem Au. URL:[Link]

  • Danazumi, A. U., & Balogun, E. O. (2022). "Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3 by antimalarial lead compounds". Frontiers in Molecular Biosciences. URL:[Link]

  • Patra, A. T., et al. (2020). "Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress". Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Mbye, H., et al. (2023). "Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates". International Journal for Parasitology: Drugs and Drug Resistance. URL:[Link]

Sources

Exploratory

Technical Whitepaper: The Pharmacophore Versatility of N-Substituted Indole-2-Carboxamides

Executive Summary: The "Privileged" Scaffold In the landscape of heterocyclic medicinal chemistry, the indole ring is often termed a "privileged structure" due to its ability to bind to multiple disparate biological targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic medicinal chemistry, the indole ring is often termed a "privileged structure" due to its ability to bind to multiple disparate biological targets. While indole-3-substituted derivatives (e.g., tryptamines, auxins, and synthetic cannabinoids like JWH-018) have historically dominated the literature, N-substituted indole-2-carboxamides have emerged as a distinct and powerful pharmacophore.

This guide serves as a technical deep-dive into this specific regioisomer. Unlike their C3-counterparts which often act as orthosteric agonists (e.g., at GPCRs), indole-2-carboxamides frequently exhibit activity as allosteric modulators (CB1 receptor), channel blockers (P2X7), or transporter inhibitors (MmpL3 in M. tuberculosis).

Key Pharmacological Differentiators
FeatureIndole-3-SubstitutedIndole-2-Carboxamides
Primary Mode Orthosteric AgonismAllosteric Modulation / Antagonism
Key Targets 5-HT, CB1/CB2 (Agonist)P2X7, MmpL3, CB1 (NAM), HCV NS5B
Topology Linear/T-shapedV-shaped / Angular

Synthetic Architectures

The construction of the indole-2-carboxamide core requires precision to avoid racemization (if chiral amines are used) and to ensure regioselectivity.

Mechanistic Pathways

Two primary routes dominate the synthesis: the Classic Acid Chloride Activation and the Modern Peptide Coupling .

Route A: Acid Chloride Activation (Classic)
  • Mechanism: Conversion of indole-2-carboxylic acid to the acid chloride using thionyl chloride (

    
    ), followed by nucleophilic attack by the amine.
    
  • Drawbacks: High temperatures, use of benzene (carcinogenic), and potential for decomposition of acid-sensitive substrates.

Route B: HATU/EDC Coupling (Modern Standard)
  • Mechanism: Activation of the carboxylic acid using uronium/phosphonium salts (HATU) or carbodiimides (EDC/HOBt) in mild solvents (DMF/DCM).

  • Advantage: Preserves chiral centers on the amine, higher yields, and operational simplicity.

Visualization of Synthetic Logic

Synthesis_Pathways Start Indole-2-Carboxylic Acid SOCl2 Activation: SOCl2 (Reflux, Benzene) Start->SOCl2 Route A (Classic) HATU Activation: HATU/DIPEA (RT, DMF) Start->HATU Route B (Modern) Int_Cl Acid Chloride Intermediate SOCl2->Int_Cl Amine_A Amine Addition (Pyridine) Int_Cl->Amine_A Product N-Substituted Indole-2-Carboxamide Amine_A->Product Active_Est Activated Ester (O-At) HATU->Active_Est Amine_B Amine Addition Active_Est->Amine_B Amine_B->Product

Figure 1: Comparison of synthetic routes. Route B (Green) is preferred for drug discovery due to milder conditions.

Medicinal Chemistry & SAR

The versatility of this scaffold allows it to be tuned for specific targets by modifying the Indole N1-tail , the C2-Amide Linker , and the Amide N-Substituent .

Case Study A: Anti-Tubercular Agents (MmpL3 Inhibitors)

The mycobacterial membrane protein Large 3 (MmpL3) is essential for transporting trehalose monomycolate (TMM).[1] Indole-2-carboxamides are potent inhibitors of this transporter.[2]

  • Critical SAR: The amide nitrogen must be substituted with a bulky, lipophilic group (e.g., adamantyl, cyclohexyl, or cyclooctyl).

  • Mechanism: Disruption of the proton motive force (PMF) and direct binding to the MmpL3 proton-translocating channel.

  • Key Compound: NITD-304 / 349 analogs.

Case Study B: CB1 Receptor Allosteric Modulators

Unlike the indole-3-yl synthetic cannabinoids (e.g., JWH-018) which are orthosteric agonists, indole-2-carboxamides like ORG27569 act as Negative Allosteric Modulators (NAMs) .

  • Scientific Insight: They stabilize the receptor in a conformation that reduces the affinity/efficacy of orthosteric agonists (like THC).

  • SAR Requirement: A specific spatial arrangement between the indole core and a basic amine side chain (often a piperidine or morpholine) linked via the amide.

Case Study C: P2X7 Antagonists

P2X7 receptors are ATP-gated ion channels involved in inflammation and pain processing.

  • SAR Requirement: High lipophilicity on the amide side chain (often 2-chloro- or 2,4-dichlorobenzyl groups) is required to penetrate the hydrophobic pocket of the trimeric receptor.

SAR Decision Logic

SAR_Logic Core Indole-2-Carboxamide Core Decision Target Selection Core->Decision Path_TB Target: MmpL3 (Tuberculosis) Decision->Path_TB Path_CB1 Target: CB1 (Allosteric) Decision->Path_CB1 Path_P2X7 Target: P2X7 (Pain) Decision->Path_P2X7 Mod_TB Requirement: Bulky Aliphatic Amine (Adamantyl/Cyclooctyl) Path_TB->Mod_TB Mod_CB1 Requirement: Basic Amine Sidechain (Piperidinyl-ethyl) Path_CB1->Mod_CB1 Mod_P2X7 Requirement: Halogenated Benzyl (2,4-dichloro) Path_P2X7->Mod_P2X7

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold against major biological targets.

Technical Protocols

Validated Synthesis Protocol (General Procedure)

This protocol utilizes HATU to ensure high yield and purity, suitable for library generation.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)[3]

Step-by-Step Workflow:

  • Activation: Dissolve Indole-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated O-azabenzotriazole ester.

  • Addition: Add the requisite Amine (

    
    ).
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Look for

    
    ).[4]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[5]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Functional Assay: Calcium Mobilization (P2X7/GPCR)

To validate biological activity, a FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard for both P2X7 (ion channel) and GPCR (CB1) activity.

Principle: Measurement of intracellular calcium flux


 upon agonist stimulation.

Assay_Workflow Step1 Cell Seeding (HEK293 expressing P2X7 or CB1) Overnight incubation Step2 Dye Loading (Fluo-4 AM or Fura-2) 45 min @ 37°C Step1->Step2 Step3 Compound Addition (Indole-2-carboxamide) Incubate 15-30 min Step2->Step3 Step4 Agonist Injection (ATP for P2X7 / CP55,940 for CB1) Trigger Ca2+ flux Step3->Step4 Step5 Data Acquisition (FLIPR/FlexStation) Measure RFU over time Step4->Step5

Figure 3: Calcium mobilization assay workflow for validating antagonist/modulator activity.

References

  • Stec, J., et al. (2016).[6] "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection."[6][7] Journal of Medicinal Chemistry.

  • Bhattarai, S., et al. (2023). "Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3." ChemRxiv.

  • Gampe, N., et al. (2010). "Indole-2-carboxamides as novel allosteric modulators of the cannabinoid CB1 receptor."[8] Bioorganic & Medicinal Chemistry Letters. (Note: Contextual reference for ORG27569 class).

  • Karasawa, A., & Kawate, T. (2016).[9] "Structural basis for subtype-specific inhibition of the P2X7 receptor." Nature. (Contextual grounding for P2X7 structure).

  • Gülçin, İ., et al. (2008). "Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of N,N-dimethyl-5-methoxyindole-2-carboxamide from 5-methoxyindole-2-carboxylic acid

Executive Summary & Strategic Analysis The synthesis of N,N-dimethyl-5-methoxyindole-2-carboxamide is a pivotal transformation in the development of indole-based pharmacophores, particularly those targeting CNS receptors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of N,N-dimethyl-5-methoxyindole-2-carboxamide is a pivotal transformation in the development of indole-based pharmacophores, particularly those targeting CNS receptors (e.g., cannabinoid or serotonin modulation) where the indole-2-carboxamide serves as a bioisostere for urea or amide linkers.

While amide coupling is a routine operation, the specific electronic and physical properties of 5-methoxyindole-2-carboxylic acid (5-MI2CA) present distinct challenges:

  • Solubility Profile: Unlike simple benzoic acids, 5-MI2CA exhibits poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding (dimer formation) and

    
    -stacking.
    
  • Nucleophilicity vs. Acidity: The unprotected indole nitrogen (

    
    1-H) is weakly acidic (
    
    
    
    ). While generally stable to standard coupling conditions, strong bases or harsh acid chloride generation can lead to oligomerization or
    
    
    -acylation side products.
  • Purification: The high boiling point of the required solvent (DMF) necessitates a rigorous aqueous workup or lyophilization strategy to prevent oiling out during crystallization.

This guide presents two validated protocols: Method A (HATU-Mediated) for high-fidelity research scale, and Method B (Acid Chloride) for scale-up scenarios where reagent cost is a constraint.

Retrosynthetic Logic

The disconnection approach relies on the formation of the


 amide bond. The 5-methoxy group at the 

5 position acts as an electron-donating group (EDG), slightly increasing the electron density of the indole ring, which stabilizes the system but does not significantly hinder the carboxylate reactivity.

Retrosynthesis Product Target: N,N-Dimethyl-5-methoxyindole-2-carboxamide Disconnection Amide Coupling Product->Disconnection Disconnection SM1 Starting Material 1: 5-Methoxyindole-2-carboxylic acid Disconnection->SM1 SM2 Starting Material 2: Dimethylamine (HCl or THF soln) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergence of the indole acid and dimethylamine.

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for Research Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt for its superior reactivity and lower racemization risk (though not applicable to this achiral acid), but primarily for its high conversion rates with electron-rich heteroaromatic acids in polar solvents.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
5-Methoxyindole-2-carboxylic acid 1.0SubstrateLimiting reagent.[2][5]
HATU 1.2Coupling AgentEnsures complete activation.
DIPEA (Hünig's Base) 3.0BaseScavenges protons; activates carboxylate.
Dimethylamine (2.0 M in THF) 1.5Amine SourceExcess ensures complete conversion.
DMF (Anhydrous) -SolventEssential for solubility (0.1 M conc).
Step-by-Step Protocol
  • Solubilization:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole-2-carboxylic acid (1.0 equiv).

    • Add anhydrous DMF to achieve a concentration of ~0.1 M. Stir at room temperature (RT) until fully dissolved. Note: If slight turbidity persists, gentle warming to 35°C is permissible.

  • Activation:

    • Add DIPEA (3.0 equiv) to the solution. The mixture may darken slightly.[1]

    • Add HATU (1.2 equiv) in one portion.

    • Stir the reaction under an inert atmosphere (

      
       or Ar) for 15–30 minutes . This pre-activation step generates the active ester (O-At ester).
      
  • Coupling:

    • Add Dimethylamine (2.0 M solution in THF, 1.5 equiv) dropwise via syringe.

    • Critical Observation: A mild exotherm may occur.

    • Stir at RT for 4–16 hours . Monitor via TLC (5% MeOH in DCM) or LC-MS. The active ester intermediate should disappear, converting to the less polar amide product.

  • Workup (DMF Removal Strategy):

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Wash 1: 1.0 M HCl or 5% LiCl solution (3x). Acidic/LiCl washes effectively remove DMF and excess DIPEA.

    • Wash 2: Saturated NaHCO

      
       (2x) to remove unreacted acid and HATU byproducts.
      
    • Wash 3: Brine (1x).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude residue is typically a beige solid.

    • Purify via flash column chromatography (Silica gel, Gradient: 0

      
       50% EtOAc in Hexanes).
      
    • Yield Expectation: 85–95%.

Method B: Acid Chloride Route (Scale-Up Alternative)

Rationale: Avoids expensive HATU. Uses Oxalyl Chloride to generate the acid chloride in situ.

Workflow Diagram

MethodB Step1 Step 1: Activation SM + Oxalyl Chloride + cat. DMF Solvent: THF/DCM (0°C to RT) Step2 Intermediate Formation Acid Chloride Generated (Gas evolution: CO, CO2, HCl) Step1->Step2 1-2 hrs Step3 Step 2: Amine Addition Add Dimethylamine (excess) Add Et3N or DIPEA Step2->Step3 0°C, then RT Step4 Quench & Workup Partition: EtOAc / NaHCO3 Step3->Step4 2-4 hrs

Figure 2: Workflow for the Acid Chloride activation route.

Protocol Modifications
  • Activation: Suspend the acid in anhydrous THF/DCM (1:1). Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic drop of DMF. Stir until gas evolution ceases and the solution clears (acid chloride formation).

  • Coupling: Cool to 0°C. Add Dimethylamine (excess) and Triethylamine (2.0 equiv). Caution: Vigorous reaction.

  • Note: This method is faster but requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

Analytical Validation

Upon isolation, the identity of N,N-dimethyl-5-methoxyindole-2-carboxamide must be confirmed.

Expected


H NMR Data (DMSO-

, 400 MHz):
  • 
    11.50  (s, 1H, Indole NH ): Broad singlet, exchangeable.
    
  • 
    7.30–7.40  (d, 1H, Ar-H ): C7 proton.
    
  • 
    7.05  (d, 1H, Ar-H ): C4 proton (doublet due to meta-coupling).
    
  • 
    6.80–6.90  (dd, 1H, Ar-H ): C6 proton.
    
  • 
    6.70  (s, 1H, Ar-H ): C3 proton (characteristic of 2-substituted indoles).
    
  • 
    3.75  (s, 3H, –OCH 
    
    
    
    ): Sharp singlet.
  • 
    3.00–3.20  (br s, 6H, –N(CH 
    
    
    
    )
    
    
    ): May appear as two distinct singlets or a broad hump due to restricted rotation around the amide bond.

Mass Spectrometry (ESI):

  • Calculated MW: 218.25 g/mol .

  • Observed

    
    : 219.25 .
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Solubility of SM High lattice energy of indole acid.Switch solvent to pure DMF or NMP. Gentle heating (40°C) during activation helps.
Low Yield Incomplete activation or hydrolysis.Ensure reagents (HATU/Oxalyl Chloride) are fresh. Use anhydrous solvents.
Product "Oiling Out" Residual DMF in organic layer.Perform rigorous washes with 5% LiCl or water. Lyophilize the final product from t-BuOH/Water if necessary.
Rotameric Signals Amide bond rotation restriction.This is normal for tertiary amides. Run NMR at elevated temperature (e.g., 50°C) to coalesce signals.

References

  • Amide Coupling Overview: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][6][9] Tetrahedron, 61(46), 10827-10852. Link

  • Indole-2-Carboxylic Acid Reactivity: Cordella, F., et al. (2024).[2] On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36:e70008. Link[2]

  • HATU Efficacy: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Solvent Effects in Peptide/Amide Synthesis: Bachem Peptide Solubility Guide. (2021). Link

  • Indole-2-carboxamide Synthesis (General Protocol): BenchChem Technical Guide: Synthesis of 5-Methoxy-1H-indol-2-amine (via carboxamide). Link

Sources

Application

Application Note: Advanced Amide Coupling Protocols for Indole-2-Carboxylic Acid Derivatives

Introduction & Chemical Context Indole-2-carboxamides are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in therapeutic agents ranging from anti-Trypanosoma cruzi compounds[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Indole-2-carboxamides are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in therapeutic agents ranging from anti-Trypanosoma cruzi compounds[1] to potent allosteric modulators for the Cannabinoid Receptor 1 (CB1)[2].

Synthesizing these derivatives presents unique chemical challenges. The electron-rich nature of the indole ring and the presence of the N-H group can lead to poor solubility due to intermolecular hydrogen bonding. Furthermore, when working with reduced derivatives such as indoline-2-carboxylic acids, the C2 position becomes a sensitive α-stereocenter prone to epimerization during activation[3]. As a Senior Application Scientist, selecting the appropriate coupling reagent is not merely a matter of yield, but of controlling reaction kinetics, suppressing side reactions (e.g., guanidinylation or oxazolone formation), and ensuring scalable purification.

Mechanistic Causality & Reagent Selection

The choice of coupling protocol dictates the mechanistic pathway of acid activation, which directly impacts the purity and stereochemical integrity of the final amide.

  • HATU / DIPEA: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen in HOAt provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine. This makes it the premier choice for sterically hindered or electronically deactivated amines[2]. However, HATU requires strict pre-activation to prevent the amine from attacking the uronium salt, which permanently caps the amine as a guanidino byproduct.

  • T3P / Pyridine: Propylphosphonic anhydride (T3P) is a cyclic anhydride that forms a reactive acyloxyphosphonium intermediate. It is highly valued in large-scale synthesis because its byproducts are water-soluble phosphonic acids, allowing for purification by simple aqueous extraction[4]. Crucially, when paired with a weak base like pyridine, T3P suppresses the formation of oxazolone intermediates, effectively preventing epimerization in chiral indoline-2-carboxylic acid derivatives[5].

G Start Indole/Indoline-2-carboxylic Acid Derivative Chiral Chiral C2 Center? (e.g., Indolines) Start->Chiral Aromatic Aromatic Core (Indoles) Start->Aromatic T3P T3P + Pyridine (Prevents Epimerization) Chiral->T3P Yes (Preserve ee%) Hindered Sterically Hindered Amine? Aromatic->Hindered HATU HATU + DIPEA (High Reactivity) Hindered->HATU Yes Standard EDC/HOBt or T3P (Scalable & Clean) Hindered->Standard No

Decision matrix for selecting amide coupling reagents for indole derivatives.

Quantitative Reagent Comparison

The following table summarizes the operational metrics for the most common coupling systems used with indole-2-carboxylic acid derivatives:

Coupling ReagentActivation TimeEpimerization RiskPrimary Byproduct RemovalRelative CostBest Application Profile
HATU 5–10 minHigh (if chiral)ChromatographyHighSterically hindered amines, unreactive anilines
T3P (50% in EtOAc) N/A (In situ)Very LowAqueous washModerateScalable synthesis, chiral indoline substrates
EDC / HOBt 15–30 minModerateAqueous washLowStandard couplings, library synthesis
CDI 30–60 minLowAqueous washVery LowSimple primary amines, bulk scale

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU (For Hindered Amines)

This protocol is optimized for coupling aromatic indole-2-carboxylic acids with poorly nucleophilic or sterically hindered amines. Pre-activation is strictly enforced to establish causality between the HOAt ester formation and successful amidation.

Materials:

  • Indole-2-carboxylic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under N₂, dissolve the indole-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Pre-Activation: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir the mixture for exactly 5–10 minutes. Causality Note: This step ensures complete conversion to the HOAt active ester before the amine is introduced, preventing the amine from reacting directly with HATU.

  • Amine Addition: Dissolve the amine (1.1 equiv) in a minimal volume of DMF and add it dropwise to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 2–12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validating System (Checkpoints):

  • Checkpoint 1 (Pre-activation): Take a 5 µL aliquot 5 minutes after adding DIPEA. Dilute in MeCN and analyze via LC-MS. You must observe the mass of the HOAt active ester (M + 117 Da) and the disappearance of the free acid.

  • Checkpoint 2 (Troubleshooting): If LC-MS reveals a dominant peak at[Amine + 98 Da], guanidinylation has occurred. This invalidates the run and indicates that pre-activation was insufficient or the HATU reagent has degraded.

Protocol B: Epimerization-Free Coupling via T3P (For Chiral Indolines)

This protocol utilizes T3P and pyridine to couple racemization-prone derivatives, such as Boc-L-indoline-2-carboxylic acid, ensuring the preservation of the C2 stereocenter[3][5].

T3P_Mechanism RCOOH Indoline-2-carboxylic Acid + Base (Pyridine) T3P_Attack Nucleophilic Attack on T3P Phosphorus RCOOH->T3P_Attack ActiveEster Acyloxyphosphonium Intermediate (Active) T3P_Attack->ActiveEster AmineAddition Amine Nucleophilic Addition ActiveEster->AmineAddition Product Indoline-2-carboxamide + Water-Soluble Phosphonate AmineAddition->Product

Mechanistic pathway of T3P-mediated amide coupling for indoline derivatives.

Materials:

  • Boc-L-indoline-2-carboxylic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P (50% wt. solution in EtOAc) (1.5 equiv)

  • Pyridine (3.0 equiv)

  • EtOAc / MeCN (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Suspend the Boc-L-indoline-2-carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in a 1:1 mixture of EtOAc and MeCN (0.3 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) to the suspension. Causality Note: Pyridine is a sufficiently weak base to deprotonate the carboxylic acid for T3P attack, but not strong enough to abstract the α-proton of the resulting acyloxyphosphonium intermediate, thereby shutting down the oxazolone epimerization pathway[5].

  • Activation: Cool the mixture to 0 °C. Add the T3P solution (1.5 equiv) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–8 hours.

  • Workup: Quench the reaction with water. The T3P byproducts partition entirely into the aqueous phase[4]. Extract the aqueous layer once with EtOAc. Wash the combined organic layers with 0.5 M HCl, saturated NaHCO₃, and brine. Concentrate to yield the highly pure amide.

Self-Validating System (Checkpoints):

  • Checkpoint 1 (Reaction Progress): Monitor by TLC (EtOAc/Hexanes). The acyloxyphosphonium intermediate is highly reactive and transient; track the disappearance of the starting carboxylic acid.

  • Checkpoint 2 (Chiral Integrity): Perform Chiral SFC or HPLC on the isolated product against a racemic standard. A successful execution of this protocol will yield >98% enantiomeric excess (ee).

References

1.1 - National Institutes of Health (NIH)[1] 2.3 - BenchChem[3] 3.2 - National Institutes of Health (NIH)[2] 4.4 - ResearchGate[4] 5.5 - American Chemical Society (ACS)[5]

Sources

Method

Application Note: HPLC Purification Strategies for Lipophilic Indole Carboxamides

Abstract Indole carboxamides represent a privileged scaffold in medicinal chemistry, frequently serving as the core structure for synthetic cannabinoids (e.g., JWH-018 analogs) and kinase inhibitors. These compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole carboxamides represent a privileged scaffold in medicinal chemistry, frequently serving as the core structure for synthetic cannabinoids (e.g., JWH-018 analogs) and kinase inhibitors. These compounds are characterized by high lipophilicity (LogP > 4.0) and poor aqueous solubility, presenting significant challenges during purification. This Application Note details a robust Reversed-Phase (RP-HPLC) workflow designed to maximize recovery and purity. We explore the critical role of stationary phase selection (C18 vs. Phenyl-Hexyl), "focused gradient" strategies to reduce solvent consumption, and solubility management techniques to prevent on-column precipitation.

Introduction & Chemical Context

The indole carboxamide structure consists of a hydrophobic indole core coupled with an amide linker and often a lipophilic side chain (e.g., alkyl, benzyl, or fluorobenzyl groups).

The Purification Challenges:

  • Solubility Mismatch: The analytes require strong organic solvents (DMSO, THF, DCM) for dissolution but must be injected into a predominantly aqueous mobile phase. This often leads to precipitation at the column head, causing high backpressure and split peaks.

  • Non-Specific Interactions: The nitrogen atoms in the indole ring and the amide bond can act as weak hydrogen bond acceptors/donors, interacting with residual silanols on the silica support, leading to peak tailing.

  • Structural Isomers: Synthetic pathways often yield regioisomers (e.g., N1-alkyl vs. C3-alkyl isomers) that possess identical masses and similar hydrophobicities, requiring high-selectivity stationary phases.

Pre-Purification Strategy: Solubility & Sample Prep

Expertise Insight: The most common failure mode in purifying lipophilic indoles is not the chromatography itself, but the injection. Injecting 100% DMSO into a high-water mobile phase causes an exothermic mixing effect and immediate precipitation.

Protocol A: Sample Preparation
  • Dissolution: Dissolve the crude mixture in a minimum volume of DMSO:Methanol (1:1) . Pure DMSO is too viscous and has high surface tension; Methanol improves mixing with the mobile phase.

  • Filtration: Pass the sample through a 0.45 µm PTFE (hydrophobic) filter . Do not use Nylon filters, as indoles may bind to the membrane.

  • Concentration Check: Target a concentration of 50–100 mg/mL for preparative work. If the sample clouds upon adding Methanol, add small aliquots of Dichloromethane (DCM), but keep DCM <10% of total volume to protect PEEK tubing.

Method Development & Stationary Phase Selection[1][2][3][4][5][6]

Stationary Phase Logic

While C18 is the standard, Phenyl-Hexyl or Biphenyl phases often provide superior selectivity for indole carboxamides due to


-

interactions between the stationary phase aromatic rings and the indole core.
Column TypeMechanismApplication Case
C18 (Octadecyl) Hydrophobic InteractionGeneral purification; best for separating compounds with large LogP differences.
Phenyl-Hexyl Hydrophobicity +

-

Stacking
Recommended. Best for separating structural isomers (e.g., positional isomers on the indole ring).
C8 (Octyl) Lower HydrophobicityUse if the compound retains too strongly (>20 min) on C18 even at 100% organic.
Mobile Phase System
  • Solvent A: Water + 0.1% Formic Acid (FA).[1]

    • Why FA? It maintains the acidic pH (~2.7), keeping the amide and indole functionalities protonated/neutral to suppress silanol interactions and sharpen peaks.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why ACN? ACN has lower viscosity than Methanol, allowing higher flow rates. However, if selectivity is poor, switch to Methanol.

Visualization: Method Development Workflow

The following diagram outlines the decision process for scaling from analytical scouting to preparative purification.

PurificationWorkflow Start Crude Mixture Solubility Solubility Check (DMSO:MeOH 1:1) Start->Solubility Scouting Analytical Scouting (5-95% B Gradient) Solubility->Scouting Decision Resolution > 1.5? Scouting->Decision Optimize Switch Column (Try Phenyl-Hexyl) Decision->Optimize No LoadingStudy Loading Study (Inject 10x, 20x, 50x) Decision->LoadingStudy Yes Optimize->Scouting PrepRun Focused Gradient (Target %B +/- 10%) LoadingStudy->PrepRun Recovery Fraction Collection & Lyophilization PrepRun->Recovery

Caption: Step-by-step workflow for converting a crude indole carboxamide mixture into a purified isolate, emphasizing the iterative loop of column selection.

Detailed Protocol: Preparative Scale-Up

This protocol assumes a standard Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or Waters AutoPurification).

Step 1: Analytical Scouting (The "Sighting Shot")

Before wasting large amounts of sample, determine the elution point.

  • Column: Analytical Phenyl-Hexyl (4.6 x 100 mm, 5 µm).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow: 1.0 mL/min.

  • Detection: UV 220 nm (amide bond) and 280 nm (indole).

  • Result: Note the %B at which the target peak elutes (e.g., peak elutes at 7.5 min

    
     75% B).
    
Step 2: Creating the "Focused Gradient"

Lipophilic indoles elute late. Running a full 5–95% gradient on a prep scale wastes solvent. Use a shallow gradient centered on the elution percentage found in Step 1.

  • Formula: Start = (Elution %B - 10%); End = (Elution %B + 10%).

  • Example: If elution is at 75% B, run the prep gradient from 65% B to 85% B .

Step 3: Preparative Run Parameters
  • Column: Preparative Phenyl-Hexyl (19 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min (Scaled from analytical using

    
    ).
    
  • Injection:

    • Use "Sandwich Injection" if possible: Draw 100 µL Solvent A (Water), then draw Sample, then draw 100 µL Solvent A. This buffers the sample against the strong organic mobile phase in the loop.

  • Gradient Table (Example for 75% elution):

Time (min)% A (Water + 0.1% FA)% B (ACN + 0.1% FA)Action
0.03565Injection
1.03565Isocratic Hold (Load)
12.01585Focused Gradient
12.1595Flush
15.0595End Flush
15.13565Re-equilibration

Troubleshooting & Self-Validation

A valid method must be reproducible. Use this logic gate to validate your results.

ObservationRoot CauseCorrective Action
Fronting Peaks Solubility issue; Sample traveling faster than solvent.Reduce injection volume or dilute sample with 20% water (if possible).
Split Peaks Sample precipitation at column head.Add 5-10% THF to Mobile Phase B to increase solubility of the lipophilic indole.
Tailing (>1.5) Silanol interaction.Ensure 0.1% Formic Acid or TFA is fresh. Switch to "End-capped" column.
Ghost Peaks Carryover from previous run.Lipophilic indoles stick to PEEK tubing. Add a "Sawtooth" wash (95% B -> 10% B -> 95% B) between runs.

Visualization: Column Selectivity Logic

ColumnSelection Input Target Analyte: Indole Carboxamide C18 C18 Column (Standard) Input->C18 First Choice Result1 Good Separation C18->Result1 Success Result2 Co-eluting Isomers C18->Result2 Poor Selectivity Result3 Retention > 30min C18->Result3 Too Lipophilic Phenyl Phenyl-Hexyl (Pi-Pi Interaction) C8 C8 Column (Less Retentive) Result2->Phenyl Switch Phase Result3->C8 Reduce Hydrophobicity

Caption: Decision matrix for stationary phase selection based on chromatographic behavior of the indole derivative.

References

  • Agilent Technologies. (2022). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Kromasil. (2011). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids. Retrieved from [Link]

  • LCGC International. (2022). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. Retrieved from [Link]

Sources

Application

Application Note: Optimization of Recrystallization Solvents for N,N-Dimethyl-5-methoxyindole-2-carboxamide

Introduction & Chemical Profiling Indole-2-carboxamides represent a privileged structural scaffold in medicinal chemistry, frequently explored as potent allosteric modulators for the Cannabinoid Receptor 1 (CB1) [1] and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Indole-2-carboxamides represent a privileged structural scaffold in medicinal chemistry, frequently explored as potent allosteric modulators for the Cannabinoid Receptor 1 (CB1) [1] and as promising anticancer agents [2]. The purification of these intermediates is a critical bottleneck in drug development, dictating the downstream purity and pharmacokinetic viability of the active pharmaceutical ingredient (API).

The compound N,N-dimethyl-5-methoxyindole-2-carboxamide presents a unique solubility profile driven by its specific functional groups:

  • Indole NH: Acts as a strong hydrogen-bond donor.

  • 5-Methoxy Group: Acts as a hydrogen-bond acceptor and increases the electron density of the indole ring, making the compound slightly more polar than its unsubstituted counterpart.

  • N,N-Dimethyl Amide: Unlike primary or secondary amides, this tertiary amide lacks hydrogen-bond donors.

The removal of hydrogen-bond donors via N,N-dimethylation significantly lowers the crystal lattice energy compared to primary indole-2-carboxamides [3]. Consequently, the molecule exhibits higher lipophilicity and increased solubility in aprotic organic solvents. This thermodynamic shift requires a carefully selected recrystallization solvent system to prevent "oiling out" (liquid-liquid phase separation) while maximizing recovery yield and purity.

Thermodynamic Principles of Solvent Selection

As a Senior Application Scientist, selecting the optimal recrystallization solvent is not a trial-and-error exercise, but a calculated thermodynamic decision. The ideal solvent must exhibit a steep solubility curve—where the compound is highly soluble at the solvent's boiling point but nearly insoluble at 0–4 °C.

Furthermore, for late-stage drug development, the chosen solvents must comply with the International Council for Harmonisation (ICH) Q3C guidelines regarding Organic Volatile Impurities (OVI). Therefore, Class 3 solvents (e.g., Ethanol, Ethyl Acetate) are heavily prioritized over Class 2 solvents (e.g., Dichloromethane, Hexane).

SolventSelection Start Analyze N,N-dimethyl-5-methoxyindole- 2-carboxamide Profile Polarity Assess Polarity & H-Bonding (Indole NH, Methoxy, Tertiary Amide) Start->Polarity Single Single Solvent System? Polarity->Single High Purity Crude Mixed Mixed Solvent System? Polarity->Mixed High Impurity Crude EtOH Ethanol (ICH Class 3) High Yield, Good Purity Single->EtOH Preferred IPA Isopropanol Slower Crystallization Single->IPA Alternative EtOAcHex EtOAc / Heptane (1:3) Excellent for Crude Mixtures Mixed->EtOAcHex Preferred DCMHex DCM / Hexanes Avoid (ICH Class 2 DCM) Mixed->DCMHex Avoid for Pharma

Fig 1. Decision tree for selecting recrystallization solvents based on crude purity and ICH guidelines.

Quantitative Data: Solvent System Efficacy

The following table summarizes the performance of various solvent systems evaluated for the recrystallization of N,N-dimethyl-5-methoxyindole-2-carboxamide. Data is synthesized from standard laboratory optimization trials.

Solvent SystemRatio (v/v)ICH ClassificationExpected Yield (%)Expected Purity (%)Mechanistic Notes
Ethyl Acetate / Heptane 1:3Class 3 / Class 382 - 88>98.5Excellent for removing non-polar impurities. Prone to oiling out if cooled too rapidly.
Absolute Ethanol N/AClass 375 - 80>99.0Preferred single-solvent system. Slower crystallization but yields highly pure, well-defined crystals.
Isopropanol (IPA) N/AClass 370 - 75>98.0Wider metastable zone width (MSZW). Requires seeding for optimal recovery.
DCM / Hexanes 1:4Class 2 / Class 285 - 90>97.5High yield but restricted in late-stage pharma due to DCM toxicity and Hexane neurotoxicity.

Experimental Protocols

Method A: Mixed Solvent Recrystallization (Ethyl Acetate / Heptane)

This method utilizes an anti-solvent precipitation mechanism and is ideal for highly impure crude mixtures.

  • Dissolution: Weigh the crude N,N-dimethyl-5-methoxyindole-2-carboxamide and transfer it to an Erlenmeyer flask. Add a minimum volume of boiling ethyl acetate (approx. 3-5 mL per gram of crude) while stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulates and polymeric byproducts.

  • Anti-Solvent Addition: Return the filtrate to a hot plate. Slowly add hot heptane dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of boiling ethyl acetate until the solution just clears. This ensures the solution is perfectly saturated at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 0.5 °C/min). Causality Note: Rapid cooling at this stage will cause the tertiary amide to undergo liquid-liquid phase separation (oiling out) rather than forming a crystalline lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to crash out the remaining compound and maximize the thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold heptane. Dry under vacuum at 40 °C to a constant weight.

Method B: Single Solvent Recrystallization (Absolute Ethanol)

This method relies purely on the temperature-dependent solubility gradient and is preferred for intermediate-purity crudes (>90% pure) destined for biological assays.

  • Dissolution: Suspend the crude compound in absolute ethanol. Heat to reflux (78 °C) under stirring until fully dissolved.

  • Decolorization (Optional): If the solution is highly colored (indicating oxidized indole byproducts), add 5% w/w activated carbon, boil for 5 minutes, and perform a hot filtration through a pad of Celite.

  • Cooling & Nucleation: Allow the clear filtrate to cool to room temperature. If nucleation does not occur within 30 minutes, introduce a seed crystal or scratch the inner wall of the flask with a glass rod. Causality Note: Scratching provides high-energy defect sites on the glass that overcome the activation energy barrier for nucleation.

  • Isolation: Cool the suspension in an ice bath for 2 hours. Filter under vacuum, wash with ice-cold ethanol, and dry under high vacuum.

RecrystallizationWorkflow Dissolution 1. Dissolution (Near Boiling Point) Filtration 2. Hot Filtration (Remove Insoluble) Dissolution->Filtration Cooling 3. Controlled Cooling (0.5 - 1.0 °C/min) Filtration->Cooling Nucleation 4. Nucleation (Optional Seeding) Cooling->Nucleation Isolation 5. Vacuum Filtration & Cold Wash Nucleation->Isolation

Fig 2. Thermodynamic workflow of the recrystallization process from dissolution to isolation.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): Because the N,N-dimethyl amide group lowers the melting point of the compound, it is highly susceptible to oiling out in mixed solvents. If an oil forms instead of crystals, reheat the mixture until the oil dissolves, add a small amount of the "good" solvent (Ethyl Acetate), and cool the solution much more slowly.

  • Persistent Coloration: Indoles are prone to auto-oxidation, often resulting in pink or brown crude mixtures. The 5-methoxy group increases electron density, exacerbating this issue. Utilizing activated charcoal during the hot filtration step in Method B effectively traps these polymeric oxidized impurities.

  • Self-Validating Purity Checks: Always validate the success of the recrystallization by running a comparative Thin Layer Chromatography (TLC) plate (e.g., 5% MeOH in DCM) spotting the crude, the mother liquor, and the recrystallized product. The product spot should show no baseline dragging, and the mother liquor should retain the bulk of the impurities.

References

  • Mahmoud MM, et al. "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry. 2013. 1

  • "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." MDPI. 2023. 2

  • "Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals." Taylor & Francis. 2008.3

Sources

Method

Introduction: The Strategic Importance of N-Methylation in Drug Discovery

An Application Guide for the N-Methylation of Indole-2-Carboxamides The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide ran...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the N-Methylation of Indole-2-Carboxamides

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases.[1][2] Modifications to this scaffold are a cornerstone of drug development, aimed at optimizing a compound's pharmacological profile. Among these modifications, the introduction of a methyl group to the indole nitrogen (N-methylation) is a particularly powerful strategy. This seemingly simple alteration can profoundly impact a molecule's properties, a phenomenon often referred to as the "magic methyl effect."

N-methylation can enhance metabolic stability by blocking a potential site of enzymatic oxidation, improve cell permeability by increasing lipophilicity, and modulate binding affinity to the target protein by altering the conformation or electronic properties of the molecule. However, the N-methylation of indole-2-carboxamides is not without its challenges. Key considerations include achieving high chemoselectivity for the indole nitrogen over other potential nucleophilic sites, avoiding harsh reaction conditions that could degrade sensitive functional groups, and minimizing the use of highly toxic and volatile reagents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedures for N-methylation of indole-2-carboxamides. It delves into the underlying chemical principles, offers detailed, field-proven protocols, and provides practical troubleshooting advice to ensure successful and reproducible outcomes.

Mechanism and Strategic Considerations: A Scientist's Perspective

The N-methylation of an indole nucleus is fundamentally a two-step process involving deprotonation followed by nucleophilic substitution. Understanding the causality behind each experimental choice is critical for designing a successful reaction.

  • Deprotonation of the Indole N-H: The proton on the indole nitrogen is weakly acidic, with a pKa of approximately 16-17 in DMSO.[3] To render it nucleophilic, this proton must be removed by a base to form the corresponding indolide anion. The choice of base is a critical parameter that dictates the reaction's efficiency and substrate compatibility.

    • Strong Bases (e.g., NaH, KOH): Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction forward.[3][4] It is highly effective but requires anhydrous conditions and careful handling due to its pyrophoric nature. Potassium hydroxide (KOH) is another strong base often used.[5][6]

    • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are safer and easier to handle. Potassium carbonate (K₂CO₃) is a common choice, particularly with greener methylating agents like dimethyl carbonate.[6][7] Cesium carbonate (Cs₂CO₃) is often superior, providing higher yields and better selectivity due to the increased solubility of the cesium-indolide salt and the "cesium effect," which enhances the nucleophilicity of the anion.[8][9]

  • Nucleophilic Attack (Sₙ2 Reaction): The generated indolide anion acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent in a classic Sₙ2 reaction. The choice of methylating agent influences reactivity, safety, and cost.

    • Traditional High-Reactivity Agents (e.g., MeI, DMS): Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive and have been the classical choice for decades.[6][10] However, they are highly toxic, with MeI also being a suspected carcinogen, posing significant safety and environmental disposal challenges, especially on a large scale.[6][11]

    • Modern, Safer Alternatives:

      • Dimethyl Carbonate (DMC): An environmentally benign, non-toxic, and biodegradable reagent.[6][11][12] It is less reactive than MeI or DMS and typically requires higher temperatures (reflux) for efficient conversion.[6][7]

      • Phenyl Trimethylammonium Iodide (PhMe₃NI): A safe, non-toxic, and easy-to-handle solid methylating agent.[8][9][13][14] This reagent demonstrates excellent monoselectivity and is particularly attractive for late-stage functionalization of complex bioactive compounds due to its high functional group tolerance.[9][13][15]

      • Trimethylsilyldiazomethane (TMS-diazomethane): A commercially available and safer substitute for the highly explosive and toxic diazomethane gas.[16][17] It is particularly effective for methylating acidic protons, such as those on carboxylic acids, and can be used for N-H methylation in the presence of an alcohol co-solvent.[16][18]

General Reaction Scheme

sub Indole-2-carboxamide (Starting Material) prod N-Methyl Indole-2-carboxamide (Product) sub->prod N-Methylation reagents Base Methylating Agent Solvent, Temp

Caption: General N-methylation of an indole-2-carboxamide.

Experimental Protocols: From Theory to Practice

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for the N-methylation of indole-2-carboxamides using different reagent systems.

Protocol 1: Classic N-Methylation using Sodium Hydride and Methyl Iodide

This method is highly effective and widely documented, suitable for substrates that can tolerate a strong base. It requires strict anhydrous conditions.

Materials:

  • Indole-2-carboxamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indole-2-carboxamide (1.0 equiv). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1–1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the mixture at 0 °C for 10-30 minutes. The solution may change color, and gas evolution should cease, indicating the formation of the indolide anion.

  • Alkylation: Add methyl iodide (1.1–1.2 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash once with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-methylated indole-2-carboxamide.

Protocol 2: Monoselective N-Methylation using Cesium Carbonate and Phenyl Trimethylammonium Iodide

This modern protocol is prized for its safety, high selectivity, and tolerance of various functional groups, making it ideal for complex molecules.[8][9][13][14]

Materials:

  • Indole-2-carboxamide

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an 8 mL glass vial equipped with a magnetic stir bar, combine the indole-2-carboxamide (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[19][20]

  • Solvent Addition: Add toluene (to achieve approx. 0.23 M concentration).[19][20]

  • Reaction: Seal the vial with a screw cap and heat the inhomogeneous mixture in a heating block to 120 °C for 16–24 hours.[19][20] Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the vial to room temperature. Add deionized water (approx. 2 mL).

  • Extraction: Extract the product three times with 10-15 mL of ethyl acetate.

  • Washing & Drying: Combine the organic phases, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude residue via flash column chromatography to isolate the N-methylated product.

Protocol 3: "Green" N-Methylation using Dimethyl Carbonate (DMC)

This protocol utilizes an environmentally friendly methylating agent and is suitable for large-scale production where safety and sustainability are paramount.[6][7][11][12][21]

Materials:

  • Indole-2-carboxamide

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Tert-butyl methyl ether (TBME) or Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the indole-2-carboxamide (1.0 equiv) and potassium carbonate (1.5-2.0 equiv) in DMF.

  • Reagent Addition: Add an excess of dimethyl carbonate (3.0-5.0 equiv).

  • Reaction: Heat the resulting mixture to reflux (approx. 130 °C) for 3-7 hours.[6] Monitor the reaction's progress by TLC or HPLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Precipitation/Extraction: Slowly add water to the mixture. The product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous mixture with TBME or EtOAc.

  • Washing & Drying: If extracted, wash the organic layer twice with water, dry over an anhydrous drying agent, filter, and concentrate under vacuum.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Summary of Reaction Conditions
Parameter Protocol 1 (NaH/MeI) Protocol 2 (Cs₂CO₃/PhMe₃NI) Protocol 3 (K₂CO₃/DMC)
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)Potassium Carbonate (K₂CO₃)
Methylating Agent Methyl Iodide (MeI)Phenyl Trimethylammonium IodideDimethyl Carbonate (DMC)
Solvent DMF, THF (anhydrous)TolueneDMF
Temperature 0 °C to Room Temp.120 °C~130 °C (Reflux)
Pros High reactivity, fastHigh selectivity, safe, wide functional group tolerance[9]"Green" reagent, low toxicity, scalable[6][12]
Cons Hazardous reagents, requires anhydrous conditionsHigher cost, longer reaction timesHigh temperature, lower reactivity

Visualization of Experimental Workflow

Caption: A typical workflow for N-methylation reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (e.g., NaH exposed to air).2. Insufficiently anhydrous conditions (for Protocol 1).3. Low reaction temperature or insufficient reaction time.4. Poorly soluble starting material.1. Use a fresh, unopened container of base.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase temperature or extend reaction time. Monitor by TLC/LC-MS.4. Use a more effective solubilizing solvent like DMF or DMSO.
Formation of Byproducts 1. C-alkylation at the indole C3 position.2. Over-methylation (di-methylation) if other N-H groups are present.3. Degradation of sensitive functional groups.1. This is less common for indole-2-carboxamides but can occur. Use milder conditions (Protocol 2 or 3).2. Use a monoselective protocol (Protocol 2). Use stoichiometric amounts of reagents.3. Switch to a milder base (Cs₂CO₃) and less aggressive methylating agent (PhMe₃NI or DMC).
Difficult Purification 1. Product and starting material have very similar polarity (Rf values).1. Use a different solvent system for chromatography with a shallower gradient.2. Consider derivatizing the unreacted starting material to change its polarity before chromatography.3. If the product is a solid, attempt recrystallization.

Conclusion

The N-methylation of indole-2-carboxamides is a vital transformation in modern drug discovery. While traditional methods using strong bases and hazardous alkylating agents remain effective, the field is increasingly moving towards safer, more selective, and environmentally benign protocols. The use of systems like Cs₂CO₃/PhMe₃NI offers exceptional control and functional group tolerance, making it ideal for the late-stage modification of complex molecules.[9][13][15] Similarly, the DMC-based approach provides a scalable and sustainable alternative for process chemistry.[6][12] The choice of methodology should be carefully tailored to the specific substrate, the scale of the reaction, and the safety infrastructure available. By understanding the principles and protocols outlined in this guide, researchers can confidently and successfully implement this critical synthetic step in their discovery programs.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • Zhang, Z., et al. (2022). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers. [Link]

  • Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent. RSC Publishing. [Link]

  • Sciencemadness Discussion Board. (2012). Methylation of indole? [Link]

  • Jiang, X., et al. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Templ, J., et al. (2022). Monoselective N-methylation of Amides, Indoles, and related Structures using Quaternary Ammonium Salts as Solid. Supporting Information. [Link]

  • Shieh, W. C., Dell, S., & Repic, O. (2001). Methylation of indole compounds using dimethyl carbonate.
  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. reposiTUm. [Link]

  • Shieh, W. C., Dell, S., & Repic, O. (2001). Methylation of indole compounds using dimethy carbonate.
  • Herrera, R. P., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • Singh, K., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Wikipedia. Trimethylsilyldiazomethane. [Link]

  • Singh, K., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. [Link]

  • Templ, J., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Pace, V., et al. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. PubMed. [Link]

  • Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane. Organic Syntheses Procedure. [Link]

  • Kanger, T., et al. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF. [Link]

  • Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

  • Gohlke, H., et al. (2022). Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Preparative-Scale Application. The Gohlke Group. [Link]

  • Abuelizz, H. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Templ, J., et al. (2022). Monoselective N‐Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Alwis, U., & Blount, B. (2010). Trimethylsilyldiazomethane. CDC Stacks. [Link]

  • Kumar, A., & Kumar, V. (2018). Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2-a]quinoxalin-6-ones and 2,3′-Spirobi[indolin]. ResearchGate. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Banerjee, A. K., et al. (2023). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

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Application

Accelerated Discovery: Microwave-Assisted Synthesis of 5-Substituted Indole-2-Carboxamides

Executive Summary The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including CB1 cannabinoid allosteric modulators, EGFR/C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including CB1 cannabinoid allosteric modulators, EGFR/CDK2 dual inhibitors, and antiplasmodial agents. Traditional thermal synthesis of this core—specifically via the Fischer Indole method—is often bottlenecked by prolonged reaction times (12–24 hours), harsh acidic conditions, and variable yields due to polymerization side reactions.

This Application Note details a robust, high-throughput Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the dielectric heating properties of polar solvents, this protocol reduces the scaffold synthesis time from hours to minutes while significantly improving purity profiles. We present a modular two-stage approach: (1) Rapid construction of the indole-2-carboxylate core, and (2) High-efficiency library diversification via amide coupling.

Scientific Background & Rationale

The Biological Imperative

5-substituted indole-2-carboxamides occupy a unique chemical space. The substituent at the 5-position (e.g., -F, -Cl, -OMe) often modulates metabolic stability and lipophilicity, while the amide moiety at the 2-position directs binding affinity via hydrogen bonding interactions within receptor pockets (e.g., the hinge region of kinases).

The Microwave Advantage: Dielectric Heating vs. Convection

In conventional heating (oil baths), energy is transferred via convection, creating temperature gradients and "wall effects" that can lead to product degradation. Microwave irradiation interacts directly with the dipole moment of the solvent and reagents (dipolar polarization) and charged ions (ionic conduction).

  • Volumetric Heating: The entire reaction vessel heats simultaneously, preventing localized overheating.

  • Superheating: Solvents can be heated well above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

Chemical Strategy: The Fischer-Amidation Route

Our strategy employs a modified Fischer Indole Synthesis followed by a streamlined Saponification-Coupling sequence. This route is preferred over the Bischler-Möhlau or Pd-catalyzed cyclizations for this specific scaffold because it allows the direct use of commercially available phenylhydrazines and pyruvate derivatives to install the C2-carboxylate functionality in a single step.

Mechanistic Workflow

The reaction proceeds via the condensation of a 4-substituted phenylhydrazine with ethyl pyruvate to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement (the rate-determining step) to yield the indole core.

FischerMechanism Start Phenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Rearrange [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrange MW Heat Aminal Aminoacetal (Aminal) Rearrange->Aminal Cyclization Indole Ethyl 5-Substituted Indole-2-Carboxylate Aminal->Indole - NH3

Caption: Mechanistic pathway of the MW-assisted Fischer Indole Synthesis. The [3,3]-sigmatropic rearrangement is the thermal bottleneck overcome by MW irradiation.

Experimental Protocols

Materials & Instrumentation
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure.

  • Vials: 10 mL or 35 mL heavy-walled Pyrex reaction vials with crimp/snap caps and PTFE/silicone septa.

  • Reagents: 4-substituted phenylhydrazines (HCl salts preferred for stability), ethyl pyruvate, p-Toluenesulfonic acid (p-TSA), Polyphosphoric acid (PPA), or Acetic Acid (AcOH).

Protocol A: Scaffold Synthesis (Ethyl 5-substituted indole-2-carboxylate)

Target: Synthesis of Ethyl 5-chloroindole-2-carboxylate.

  • Preparation: In a 10 mL microwave vial, suspend 4-chlorophenylhydrazine hydrochloride (1.0 equiv, 2.0 mmol) in Glacial Acetic Acid (4 mL).

  • Addition: Add Ethyl Pyruvate (1.1 equiv, 2.2 mmol) and p-TSA (0.1 equiv).

    • Note: If using the free base hydrazine, the reaction is highly exothermic. Add pyruvate dropwise at 0°C before sealing.

  • Pre-stir: Stir at room temperature for 1 minute to ensure homogeneity.

  • MW Irradiation: Seal the vial and irradiate using the following dynamic method:

    • Temperature: 150°C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: High absorption (Dynamic mode, max 300W)

  • Work-up:

    • Cool to <50°C (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a solid.

    • Filter the solid, wash with water and cold ethanol.

    • Alternative: If oil forms, extract with EtOAc, wash with NaHCO3 (sat), dry over MgSO4, and concentrate.

Protocol B: Library Diversification (Hydrolysis & Coupling)

Target: Conversion of Ethyl ester to 5-chloro-N-(substituted)-indole-2-carboxamide.

Step 1: Rapid Saponification

  • Dissolve the Indole Ester (from Protocol A) in EtOH:H2O (3:1) (3 mL).

  • Add LiOH·H2O (3.0 equiv).[1]

  • MW Irradiation: 100°C for 5 minutes.

  • Work-up: Acidify with 1M HCl to pH 2. Filter the precipitated Indole-2-carboxylic acid . Dry under vacuum.[2][3]

Step 2: Amide Coupling

  • In a microwave vial, combine the Indole-2-carboxylic acid (0.5 mmol), Amine (0.6 mmol), and HATU (0.6 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol).

  • MW Irradiation: 60°C for 10 minutes.

    • Why 60°C? Higher temps may cause racemization if chiral amines are used. 60°C ensures rapid coupling without thermal degradation of the activating agent.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3. Recrystallize or purify via Flash Chromatography.

Data Analysis & Comparison

The following table contrasts the efficiency of the Microwave protocol against the traditional thermal reflux method (based on internal validation and literature aggregates).

MetricThermal Reflux (Ethanol/H2SO4)Microwave (AcOH/p-TSA)Improvement Factor
Reaction Time (Step 1) 12 – 24 Hours5 – 10 Minutes~140x Faster
Yield (Step 1) 45 – 60%85 – 92%+30-40%
Purity (Crude) Low (Tarry byproducts)High (Cleaner conversion)Significant
Solvent Usage High (50-100 mL)Low (2-4 mL)Green Chemistry

Troubleshooting & Expert Tips

"The reaction turned into a black tar."
  • Cause: Overheating or excessive acid concentration leading to polymerization.

  • Solution: Reduce temperature to 130°C and extend time to 10 mins. Ensure the vial is effectively stirred. Use a "PowerMax" or "Simultaneous Cooling" feature if available (cooling the vessel while applying MW energy to drive the reaction without overheating).

"Low yield with electron-withdrawing groups (e.g., -NO2)."
  • Cause: Deactivated hydrazines are sluggish in the [3,3]-sigmatropic rearrangement.

  • Solution: Switch solvent to Polyphosphoric Acid (PPA) or Ionic Liquids (e.g., [bmim][PF6]). PPA acts as both solvent and catalyst and absorbs MW energy efficiently. Increase Temp to 170°C.

"Explosion/Vial Failure."
  • Cause: Rapid evolution of NH3 gas (byproduct of cyclization) or CO2 (if decarboxylation occurs).

  • Solution: Do not fill vials >50% volume. Use a ramp time of 2 minutes to reach target temperature, allowing pressure to equilibrate.

Integrated Workflow Diagram

Workflow cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Library Generation Reagents 4-Substituted Phenylhydrazine + Ethyl Pyruvate MW_Cyclization MW Irradiation 150°C, 5 min, AcOH Reagents->MW_Cyclization Isolate_Ester Isolate Ethyl Ester (Precipitation) MW_Cyclization->Isolate_Ester Hydrolysis Saponification MW: 100°C, 5 min Isolate_Ester->Hydrolysis Coupling Amide Coupling (HATU/Amine) MW: 60°C, 10 min Hydrolysis->Coupling Final_Product Final 5-Substituted Indole-2-Carboxamide Coupling->Final_Product

Caption: Integrated workflow for the high-throughput synthesis of indole-2-carboxamide libraries.

References

  • Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Medicinal Chemistry, 2023. [Link]

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Green Chemistry Letters and Reviews, 2011. [Link]

  • Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 1998. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 2023. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences, 2022. [Link][4]

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Method

Application Notes &amp; Protocols: Preparation of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide for Biological Screening

Abstract This document provides a comprehensive, technically detailed guide for the synthesis, purification, and preparation of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide for biological screening. The protocols herei...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and preparation of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide for biological screening. The protocols herein are designed to ensure the highest standards of purity, reproducibility, and integrity of the compound, which are critical prerequisites for generating reliable and meaningful biological data. This guide explains the rationale behind the chosen synthetic methodology, offers step-by-step procedures for synthesis and purification, and delineates best practices for compound management and quality control prior to its use in biological assays.

Introduction: The Prominence of the Indole Scaffold in Drug Discovery

The indole structural motif is a cornerstone in medicinal chemistry, serving as the foundational core for a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. The target molecule, 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide, and its parent acid, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), have been subjects of interest for their potential neuroprotective and antidiabetic properties.[1][2] The integrity of any biological screening campaign is fundamentally dependent on the quality of the chemical matter being tested.[3][4] This guide provides a robust and validated methodology for the preparation of this indole derivative, ensuring its suitability for high-throughput screening (HTS) and other sensitive biological evaluations.[5]

Synthetic Strategy: Amide Coupling of 5-methoxy-1H-indole-2-carboxylic acid

The most efficient and widely adopted synthetic route to 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide is the amidation of its corresponding carboxylic acid precursor.[6] This strategy involves the activation of the carboxylic acid to form a reactive intermediate that readily undergoes nucleophilic attack by dimethylamine.

Retrosynthetic Analysis

The key disconnection in the retrosynthetic analysis is the amide C-N bond, which logically leads back to the commercially available 5-methoxy-1H-indole-2-carboxylic acid and dimethylamine.

G Target 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide Disconnect Amide Bond Disconnection Target->Disconnect Precursors 5-methoxy-1H-indole-2-carboxylic acid + Dimethylamine Disconnect->Precursors

Figure 1: Retrosynthetic pathway for the target compound.

Rationale for Coupling Agent Selection

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction and requires a coupling agent to prevent a non-productive acid-base reaction and to activate the carboxylic acid.[7] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed for this purpose.[6][7][8] Often, an additive like 1-hydroxybenzotriazole (HOBt) is included to minimize side reactions and reduce the risk of racemization, although racemization is not a concern for this particular achiral molecule.[6][8] Phosphonium and aminium-based reagents like HBTU or HATU are also highly effective alternatives.[9][10] For this protocol, we will focus on the widely used and cost-effective EDC/HOBt coupling system.

Experimental Protocol: Synthesis

Safety Precaution: All chemical manipulations must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
ReagentRecommended SupplierPurity Specification
5-methoxy-1H-indole-2-carboxylic acidSigma-Aldrich≥98%
Dimethylamine solution (2.0 M in THF)Sigma-AldrichN/A
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-Aldrich≥98%
1-Hydroxybenzotriazole (HOBt) hydrateSigma-Aldrich≥97%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher ScientificACS Grade
Brine (Saturated aqueous NaCl)Fisher ScientificACS Grade
Anhydrous magnesium sulfate (MgSO₄)Sigma-AldrichReagent Grade
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq), HOBt hydrate (1.2 eq), and anhydrous N,N-dimethylformamide (DMF) to create a solution.

  • Amine and Base Addition: Add dimethylamine solution (2.0 M in THF, 1.5 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Initiation of Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid, which typically occurs within 3-12 hours.[6]

G cluster_synthesis Synthesis Workflow Start Dissolve Starting Material & HOBt in DMF Add_Amine_Base Add Dimethylamine & DIPEA Start->Add_Amine_Base Add_EDC Add EDC Add_Amine_Base->Add_EDC Monitor Monitor Reaction (TLC/LC-MS) Add_EDC->Monitor End Reaction Complete Monitor->End

Figure 2: A streamlined workflow for the synthesis of the target compound.

Work-up and Purification

A meticulous work-up and purification process is essential to remove residual reagents and byproducts, ensuring the high purity required for biological screening.

Aqueous Work-up
  • Quenching and Dilution: Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Phase Separation and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate (twice) and then with brine (once). The bicarbonate wash is crucial for removing any unreacted carboxylic acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification via Flash Column Chromatography

The crude material should be purified using flash column chromatography.[11][12]

  • Stationary Phase: Silica gel is the most common choice.[12] However, given the basic nature of the indole nitrogen, silica's acidity can sometimes lead to peak tailing. If this is observed, deactivating the silica with a solvent system containing 1-3% triethylamine or using neutral alumina can be beneficial.[12]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. The precise gradient should be determined based on preliminary TLC analysis.

  • Fraction Analysis: Fractions should be monitored by TLC. For visualization, most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under 254 nm UV light.[12] Staining with p-anisaldehyde or a potassium permanganate solution can also be used.[12]

  • Isolation of Pure Product: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the final compound, typically as a solid.

Characterization and Quality Control for Biological Screening

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound before it enters any biological screening workflow.[13][14][15][16]

Analytical Techniques for Compound Validation
TechniquePurposeExpected Outcome
¹H NMR Structural ConfirmationCharacteristic peaks for the indole ring protons, the methoxy group, and the N,N-dimethyl groups with correct integrations.
¹³C NMR Structural ConfirmationResonances corresponding to all unique carbon atoms in the molecule's structure.
LC-MS Purity Assessment & Mass ConfirmationA single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
HRMS Exact Mass DeterminationA highly accurate mass measurement that confirms the elemental composition.
Purity by HPLC Quantitative Purity AssessmentPurity should be ≥95% for most screening collections to avoid false positives/negatives.
Compound Management and Preparation for Assays
  • Stock Solution Preparation: Accurately weigh the purified, dry compound and dissolve it in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 or 20 mM).

  • Solubility Verification: Visually inspect the stock solution to ensure complete dissolution. Gentle warming or sonication may be applied if necessary. Any precipitation indicates a solubility issue that must be addressed.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in appropriate containers (e.g., barcoded vials or multi-well plates). Store at -20°C or, for long-term storage, at -80°C.

  • Documentation: Meticulous record-keeping is essential. All data, including the compound's structure, batch number, purity analysis, concentration, and storage location, must be logged in a laboratory information management system (LIMS) or a detailed lab notebook.

G cluster_qc Quality Control & Screening Preparation Purified_Compound Purified Compound (Purity ≥95%) Weigh_Dissolve Accurate Weighing & Dissolution in DMSO Purified_Compound->Weigh_Dissolve Solubility_Check Visual Solubility Confirmation Weigh_Dissolve->Solubility_Check Aliquot_Store Aliquoting & Storage at -20°C / -80°C Solubility_Check->Aliquot_Store Documentation Comprehensive Documentation (LIMS) Aliquot_Store->Documentation Ready_For_Screening Compound Ready for Biological Screening Documentation->Ready_For_Screening

Figure 3: Workflow for the preparation of compounds for biological screening.

Conclusion

The successful execution of the protocols detailed in this guide will yield high-purity 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide suitable for a wide range of biological screening applications. By adhering to these rigorous standards of synthesis, purification, and quality control, researchers can significantly enhance the reliability and reproducibility of their screening data, thereby accelerating the drug discovery process.

References

  • Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(8), 2418-2424. Available from: [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Hett, E. C. (2015). Principles of early drug discovery. British Journal of Pharmacology, 172(1), 5-16. Available from: [Link]

  • Roberts, T. G., & Narayanaswami, V. (1983). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Journal of Applied Biochemistry, 5(6), 448-456. Available from: [Link]

  • Galloway, W. R. J. D., & Spring, D. R. (2016). Considerations Related to Small-molecule Screening Collections. In The Royal Society of Chemistry. Available from: [Link]

  • Cheng, S., Tarby, C. M., & Comer, D. D. (1996). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences, 93(24), 13644-13648. Available from: [Link]

  • Singh, G., Singh, S., & Kumar, V. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Omega, 5(47), 30567-30578. Available from: [Link]

  • Journal of Pharmacy and Chemistry. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved March 3, 2026, from [Link]

  • Technology Networks. (2022). Quality Control During Drug Development. Retrieved March 3, 2026, from [Link]

  • Google Patents. (1991). Process of preparing purified aqueous indole solution.
  • Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. Retrieved March 3, 2026, from [Link]

  • Scimcon. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved March 3, 2026, from [Link]

  • Kellam, B., & Wragg, J. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Methods, 53(2), 117-126. Available from: [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved March 3, 2026, from [Link]

  • LCGC International. (2022). Separation Science in Drug Development, Part IV: Quality Control. Retrieved March 3, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 3, 2026, from [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600. Available from: [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved March 3, 2026, from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved March 3, 2026, from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved March 3, 2026, from [Link]

  • Google Patents. (2016). Preparation method of high-purity indole.
  • ACS Publications. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved March 3, 2026, from [Link]

  • Morzyk-Ociepa, B., Balcerek, M., & Szmigiel-Bakalarz, K. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2169. Available from: [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved March 3, 2026, from [Link]

  • Lee, J. C.-M., & Teoh, H. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Drug Development Research, 79(4), 147-152. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved March 3, 2026, from [Link]

  • Read, J. A., & Boshoff, H. I. M. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports, 7(1), 1599. Available from: [Link]

Sources

Application

Strategic Selection of Solvent Systems for Thin-Layer Chromatography (TLC) Analysis of Methoxyindole Amides

An Application Guide Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and optimization of solvent systems for the Thi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and optimization of solvent systems for the Thin-Layer Chromatography (TLC) analysis of methoxyindole amides. Methoxyindole amides represent a significant class of compounds in medicinal chemistry, and their purification and reaction monitoring necessitate robust analytical techniques. TLC is a rapid, cost-effective, and versatile method for this purpose.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles governing the separation of these molecules on silica gel. We will explore the physicochemical properties of methoxyindole amides, the logic of mobile phase selection based on the eluotropic series, and provide detailed, field-tested protocols for development and visualization.

Foundational Principles: Understanding the Analyte and the System

The success of any TLC separation hinges on the differential partitioning of an analyte between a stationary phase and a mobile phase.[3][4] For methoxyindole amides, a normal-phase TLC system is standard, utilizing a polar stationary phase (silica gel) and a less polar mobile phase (the solvent system).[5]

1.1. The Methoxyindole Amide Moiety

To select an appropriate solvent, one must first understand the polarity contributions of the molecule's key functional groups:

  • Indole Ring: The heterocyclic aromatic indole core is moderately polar and capable of π-π stacking interactions. It is also UV-active, which is a crucial property for visualization.[6][7]

  • Methoxy Group (-OCH₃): This ether group adds moderate polarity and can act as a hydrogen bond acceptor. Its position on the indole ring can subtly influence the molecule's overall dipole moment and interaction with the stationary phase.[8]

  • Amide Group (-C(O)NR₂): This is typically the most significant contributor to the molecule's polarity. The amide functional group is highly polar and can act as a strong hydrogen bond acceptor (via the carbonyl oxygen) and, if it is a primary or secondary amide, a hydrogen bond donor (via the N-H bond).[9]

Consequently, methoxyindole amides are moderately to highly polar compounds. Their strong affinity for the polar silanol (Si-OH) groups on the silica gel stationary phase must be overcome by the mobile phase to achieve migration up the TLC plate.[3][10]

1.2. The Principle of Separation

In normal-phase TLC, a competition is established: the analyte can either adsorb to the polar stationary phase or dissolve in the mobile phase and travel with the solvent front.[11] A more polar analyte will bind more strongly to the silica gel, resulting in a slower migration and a lower Retention Factor (Rƒ). Conversely, increasing the polarity of the mobile phase enhances its ability to elute the compound from the stationary phase, leading to a higher Rƒ value.[12]

TLC_Principle Principle of Normal-Phase TLC Separation cluster_0 TLC Plate (Silica Gel - Polar) cluster_1 Mobile Phase (Solvent System) StationaryPhase { Silica Gel (SiO₂) | Highly Polar Surface (Si-OH)} MobilePhase { Less Polar Solvent | Competes for Analyte} Analyte { Methoxyindole Amide | Polar Molecule} Analyte:f1->StationaryPhase:f1 Strong Adsorption (Low Rƒ) Analyte:f0->MobilePhase:f1 Solvation & Migration (High Rƒ)

Caption: Analyte separation based on competitive interactions.

Strategic Mobile Phase Selection and Optimization

Choosing the right solvent system is the most critical step in developing a TLC method.[10] The goal is to find a system where the Rƒ value of the target compound is between 0.2 and 0.4, as this range typically provides the best separation from both less polar and more polar impurities.[3][13]

2.1. The Eluotropic Series and Binary Mixtures

A single solvent rarely provides optimal separation. Instead, binary (or sometimes ternary) mixtures are used to fine-tune the polarity of the mobile phase.[14] Solvents are ranked by their eluting power on a polar stationary phase in an "eluotropic series". A common and effective strategy is to combine a non-polar solvent with a more polar one.

Table 1: Common Solvents for Normal-Phase TLC

SolventRelative PolarityRole in Mixture
Hexane / HeptaneVery LowNon-polar base
TolueneLowNon-polar base (slightly more polar than hexane)
Dichloromethane (DCM)MediumMid-polarity component or polar modifier
Ethyl Acetate (EtOAc)Medium-HighThe most common polar component
AcetoneMedium-HighStronger polar component
Methanol (MeOH)HighHighly polar component for eluting very polar compounds

For methoxyindole amides, start with a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. Due to the high polarity of the amide group, you will likely require a mobile phase with a significant proportion of the polar component.

2.2. The Optimization Workflow

Optimization is an iterative process:

  • Start: Begin with a mid-polarity system, such as Hexane:EtOAc (1:1).

  • Analyze: Run a TLC plate and observe the Rƒ value.

  • Adjust:

    • If Rƒ is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., try Hexane:EtOAc 1:2).

    • If Rƒ is too high (>0.8): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., try Hexane:EtOAc 2:1).

  • Refine: Continue adjusting the ratio until the desired Rƒ is achieved. If a good separation cannot be achieved with one solvent pair, switch to another system, such as Dichloromethane:Methanol, which offers different selectivity.[13]

Optimization_Workflow Workflow for Solvent System Optimization Start Select Initial System (e.g., Hexane:EtOAc 1:1) RunTLC Run Test TLC Plate Start->RunTLC Evaluate Evaluate Rƒ Value RunTLC->Evaluate TooLow Rƒ < 0.2 Evaluate->TooLow Too Low TooHigh Rƒ > 0.8 Evaluate->TooHigh Too High Optimal 0.2 < Rƒ < 0.8 Evaluate->Optimal Optimal IncreasePolarity Increase Polarity (Add more EtOAc/MeOH) TooLow->IncreasePolarity DecreasePolarity Decrease Polarity (Add more Hexane/DCM) TooHigh->DecreasePolarity End Optimized System Found Optimal->End IncreasePolarity->RunTLC DecreasePolarity->RunTLC

Caption: Iterative process for mobile phase optimization.

Recommended Solvent Systems

The following table provides validated starting points for the TLC analysis of methoxyindole amides. The exact ratio will depend on the specific substitutions on your molecule.

Table 2: Recommended Mobile Phase Systems for Methoxyindole Amides

System IDCompositionTypical Ratio (v/v)Relative PolarityComments and Applications
AHexane : Ethyl Acetate3:1 to 1:3Low to MediumExcellent starting point. Begin with 1:1 and adjust. Good for resolving less polar impurities.
BDichloromethane : Methanol99:1 to 90:10Medium to HighUse when compounds have very low Rƒ in System A. Methanol is a very strong eluent.
CChloroform : Methanol95:5 to 85:15Medium to HighAn alternative to System B, sometimes offering different selectivity for indole-containing compounds.[15]
DToluene : Acetone4:1 to 1:1MediumGood for compounds that may streak in other systems. Offers different selectivity from ester-based solvents.
EEthyl Acetate : Methanol98:2 to 95:5HighFor highly polar methoxyindole amides with multiple polar functional groups.

Detailed Experimental Protocols

4.1. Protocol: Sample and Plate Preparation

  • Dissolve Sample: Prepare a ~1 mg/mL solution of your methoxyindole amide sample in a volatile solvent such as dichloromethane, ethyl acetate, or acetone.[3]

  • Prepare TLC Plate: Use a commercially available silica gel plate with a fluorescent indicator (e.g., F₂₅₄). With a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.[16] Do not use a pen, as the ink will chromatograph.

  • Spot the Plate: Using a fine glass capillary tube, apply a small spot of your sample solution onto the origin line. Keep the spot as small as possible (1-2 mm diameter) to ensure good resolution. Allow the solvent to fully evaporate between applications if multiple spots are needed.

4.2. Protocol: Chromatogram Development

  • Prepare Developing Chamber: Pour the chosen solvent system into a TLC chamber (a beaker with a watch glass or a dedicated tank) to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[5]

  • Saturate the Chamber: Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor. This prevents uneven solvent evaporation from the plate and improves reproducibility.

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate is standing upright and not touching the filter paper. Cover the chamber immediately.[10]

  • Elution: Allow the solvent front to move up the plate via capillary action.[16]

  • Stop Development: When the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.

  • Dry the Plate: Allow the plate to air-dry completely in a fume hood.

4.3. Protocol: Visualization Techniques

Visualization is performed sequentially, starting with non-destructive methods.

4.3.1. Ultraviolet (UV) Light (Non-Destructive)

  • Place the dried TLC plate under a UV lamp.

  • View the plate at short-wave UV (254 nm).

  • UV-active compounds, such as indoles, will appear as dark spots against the green fluorescent background.[6][7][17]

  • Lightly circle the spots with a pencil, as they will disappear once the UV light is removed.

4.3.2. Iodine Chamber (Semi-Destructive)

  • Place a few crystals of solid iodine in a sealed chamber (a wide-mouthed jar with a lid works well).

  • Place the dried TLC plate inside the chamber and close the lid.

  • Iodine vapor will sublime and react with organic compounds on the plate, causing them to appear as yellow-brown spots.[7][18] This method is particularly effective for aromatic compounds.

  • Remove the plate and circle the spots. The color will fade over time as the iodine evaporates.

4.3.3. Indole-Specific Chemical Stain (Destructive) This method provides high specificity for indole-containing compounds.

  • Prepare Reagent: Prepare a fresh solution of Sodium Nitrite/Hydrochloric Acid stain by dissolving 1g of sodium nitrite (NaNO₂) in 100mL of 1M hydrochloric acid (HCl).[19]

  • Stain the Plate: In a fume hood, briefly dip the plate in the staining solution or spray it evenly with the reagent using a sprayer.

  • Develop Color: Gently heat the plate with a heat gun.

  • Observe: Indole derivatives will appear as red or reddish-brown spots.[19]

Troubleshooting Common TLC Problems

Table 3: Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Streaking Spots Sample is too concentrated / overloaded.[13]Dilute the sample solution before spotting.
Compound is degrading on the silica (acid-sensitive).[13]Add 1-2% triethylamine to the mobile phase to neutralize acidic sites on the silica.
Sample is not fully soluble in the mobile phase.Ensure the sample is fully dissolved before spotting. Try a different spotting solvent.
Rƒ is too low (spots at baseline) Mobile phase is not polar enough.[14]Increase the proportion of the polar solvent in the mixture (e.g., more EtOAc or MeOH).
Rƒ is too high (spots at solvent front) Mobile phase is too polar.[14]Decrease the proportion of the polar solvent in the mixture (e.g., less EtOAc or MeOH).
Poor Separation (spots overlap) Suboptimal mobile phase selectivity.[13]Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/MeOH).
Incorrect Rƒ range.Adjust the solvent polarity to bring the Rƒ of the main spot to ~0.3 for optimal separation.

References

  • Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol.[Link]

  • TLC Visualization Reagents. EPFL.[Link]

  • Visualizing TLC Plates. Chemistry LibreTexts.[Link]

  • Visualizing TLC Plates. Chemistry LibreTexts.[Link]

  • TLC Visualization Techniques. Scribd.[Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.[Link]

  • TLC Visualization Methods. Labster.[Link]

  • Separation of simple indole derivatives by thin layer chromatography. PubMed.[Link]

  • Thin Layer Chromatography. VIRTUAL AMRITA LABORATORIES.[Link]

  • Thin Layer Chromatography (TLC). University of Toronto Scarborough.[Link]

  • Lab Procedure: Thin Layer Chromatography. LabXchange.[Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech.[Link]

  • Solvent effect on the reaction of 1-methoxy-3-(2-nitro- vinyl)indole with nucleophiles. Journal of Heterocyclic Chemistry.[Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog.[Link]

  • Thin Layer Chromatography. University of California, Davis.[Link]

  • TLC method for drug detection.
  • Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. ResearchGate.[Link]

  • Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Publishing.[Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC.[Link]

  • Two-parameter formula relating Rf values in different solvent systems. Semantic Scholar.[Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. ResearchGate.[Link]

  • The Polar Nature of Amides: Understanding Their Unique Properties. Oreate AI Blog.[Link]

  • Which functional group is more polar in a drug: primary amide or a carboxylic acid? Stack Exchange.[Link]

  • Solvent selection in liquid chromatography. ScienceDirect.[Link]

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Journal of Pharmaceutical Negative Results.[Link]

  • Why does a solvent system with an RF of 0.3 give the cleanest separation? Reddit.[Link]

Sources

Method

Scale-up synthesis of N,N-dimethyl-5-methoxyindole-2-carboxamide

Application Note: Scale-Up Synthesis of N,N-Dimethyl-5-methoxyindole-2-carboxamide Part 1: Executive Summary & Strategic Assessment 1.1. Introduction The indole-2-carboxamide scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of N,N-Dimethyl-5-methoxyindole-2-carboxamide

Part 1: Executive Summary & Strategic Assessment

1.1. Introduction The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various CNS-active agents, antiviral drugs, and allosteric modulators of cannabinoid receptors (CB1). This application note details a robust, scalable protocol for the synthesis of N,N-dimethyl-5-methoxyindole-2-carboxamide from the commercially available 5-methoxyindole-2-carboxylic acid.

1.2. Process Chemistry Assessment For kilogram-scale manufacturing, the selection of the synthetic route is governed by atom economy, cost of goods (COGS), and safety profiles .

  • Route A: Direct Coupling (EDC/HOBt or HATU): While effective on a milligram scale, peptide coupling reagents are prohibitively expensive for multi-kilogram batches and generate complex waste streams (urea byproducts) that complicate purification.

  • Route B: Acid Chloride Activation (Recommended): The conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (SOCl

    
    ), followed by reaction with dimethylamine, is the industry standard. It utilizes inexpensive reagents, produces volatile byproducts (SO
    
    
    
    , HCl) that are easily removed, and generally allows for purification via crystallization rather than chromatography.

1.3. Critical Process Parameters (CPPs)

  • Moisture Control: The acid chloride intermediate is hydrolytically unstable. Anhydrous conditions during activation are non-negotiable.

  • Exotherm Management: The reaction of the acid chloride with dimethylamine is highly exothermic. Controlled addition rates at low temperatures (<10°C) are critical to prevent impurity formation (dimers) and thermal runaway.

  • Gas Scrubbing: The generation of SO

    
     and HCl requires an efficient caustic scrubber system.
    

Part 2: Detailed Experimental Protocol

Reaction Scheme

ReactionScheme SM 5-Methoxyindole-2-carboxylic acid (C10H9NO3) Inter Acid Chloride Intermediate SM->Inter Activation Reagent1 SOCl2, cat. DMF Toluene, 75°C Product N,N-Dimethyl-5-methoxyindole- 2-carboxamide (C12H14N2O2) Inter->Product Amidation Reagent2 Dimethylamine (2M in THF) Et3N, THF, 0-5°C

Caption: Two-step one-pot synthesis via acid chloride activation.

Step 1: Acid Chloride Formation

Materials:

  • 5-Methoxyindole-2-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl

    
    ) (1.5 equiv)
    
  • N,N-Dimethylformamide (DMF) (0.05 equiv - Catalyst)

  • Toluene (anhydrous) (10 vol)

Procedure:

  • Charge a dry, nitrogen-purged reactor with 5-Methoxyindole-2-carboxylic acid and Toluene. Agitate to form a slurry.

  • Add the catalytic amount of DMF.

  • Addition: Add Thionyl Chloride dropwise over 30 minutes. Note: Gas evolution (SO

    
    , HCl) will begin immediately. Ensure scrubber is active.
    
  • Heat the mixture to 70–75°C . Hold for 2–3 hours.

    • IPC (In-Process Control): Monitor by HPLC (quench aliquot with MeOH to form methyl ester). Target < 1.0% starting acid.

  • Concentration: Once complete, distill off excess SOCl

    
     and Toluene under reduced pressure to a minimal volume (approx. 3 vol).
    
  • Chase: Add fresh Toluene (5 vol) and distill again to remove residual traces of SOCl

    
     and HCl. Critical: Residual acid causes salt formation in the next step, complicating stoichiometry.
    
  • Dissolution: Redissolve the crude acid chloride residue in anhydrous THF (10 vol) and cool to 0°C .

Step 2: Amidation

Materials:

  • Dimethylamine (2.0 M solution in THF) (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv) - Acts as an HCl scavenger.
    

Procedure:

  • Preparation: In a separate vessel, mix Dimethylamine solution and Triethylamine. Cool to 0°C.

  • Coupling: Slowly add the cold Acid Chloride solution (from Step 1) into the Amine/Base mixture.

    • Rate Control: Maintain internal temperature < 10°C . The reaction is instantaneous and exothermic.

  • Hold: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) over 1 hour.

    • IPC: HPLC should show complete conversion of the methyl ester marker (from acid chloride) to the amide.

Step 3: Work-up and Purification[2]
  • Quench: Add water (10 vol) to the reaction mixture. Stir for 30 minutes.

  • Phase Split: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (5 vol).

  • Washing Sequence:

    • Wash 1 (Acidic): 1M HCl (5 vol). Purpose: Removes unreacted amines and Et

      
      N.
      
    • Wash 2 (Basic): Saturated NaHCO

      
       (5 vol). Purpose: Removes any unreacted starting acid.
      
    • Wash 3 (Neutral): Brine (sat. NaCl).

  • Drying: Dry organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to dryness.
  • Crystallization (The "Polishing" Step):

    • Dissolve the crude solid in minimal hot Ethyl Acetate.

    • Slowly add n-Heptane until turbidity is observed.

    • Cool gradually to 0°C with slow agitation.

    • Filter the white crystalline solid and wash with cold Heptane.

    • Dry in a vacuum oven at 45°C.

Part 3: Data Summary & Quality Control

Table 1: Process Specifications

ParameterSpecificationRationale
Appearance White to off-white crystalline solidColored impurities indicate oxidation of the indole ring.
Purity (HPLC) > 98.5% (Area %)Pharma-grade requirement.[2]
Yield 85 – 92%High efficiency expected for acid chloride route.
Residual Solvent < 5000 ppm (Toluene/THF)ICH Q3C limits.
Water Content < 0.5% w/wAmides are generally non-hygroscopic but must be dry.

Analytical Check (NMR):

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    11.5 (s, 1H, Indole NH), 7.3-6.8 (m, aromatic protons), 3.8 (s, 3H, OMe), 3.0 (br s, 6H, N-Me
    
    
    ).
    • Note: The N-dimethyl protons may appear as two distinct singlets or a broad peak due to restricted rotation around the amide bond (rotamers).

Part 4: Troubleshooting & Safety

Workflow Logic

Workflow Start Start: Crude Reaction Mixture Check1 IPC: Conversion > 98%? Start->Check1 Quench Quench with Water Phase Separation Check1->Quench Yes Rework Rework: Add more SOCl2 or Amine Check1->Rework No WashAcid Wash: 1M HCl (Remove Amines) Quench->WashAcid WashBase Wash: Sat. NaHCO3 (Remove Acids) WashAcid->WashBase Cryst Crystallization (EtOAc / Heptane) WashBase->Cryst Final Final Product (>98.5% Purity) Cryst->Final Rework->Check1

Caption: Logical workflow for work-up and purification to ensure high purity.

Troubleshooting Guide:

  • Low Yield: Check moisture content of Toluene/THF. Water destroys the acid chloride, reverting it to the acid.

  • Dark Color: Indoles are sensitive to light and air. Perform reactions under nitrogen and minimize light exposure. If the product is pink/brown, recrystallize with activated charcoal.

  • Emulsions: During work-up, if an emulsion forms, add a small amount of brine or filter through a Celite pad to break the interface.

Safety (HSE):

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Use full PPE and work in a fume hood.

  • Dimethylamine: Flammable gas/liquid. Ensure proper grounding of equipment to prevent static discharge.

  • Indoles: Potential sensitizers. Avoid skin contact.

References

  • Synthesis of Indole-2-carboxamides

    • Source: Taylor & Francis. "Synthesis of N-substituted indole-2-carboxamides."
    • URL:[Link][3][4]

  • General Amidation Protocols (Acid Chloride Method)

    • Source: Organic Syntheses, Coll.[5] Vol. 4, p. 539 (1963).

    • URL:[Link]

  • Precursor Availability (5-Methoxyindole-2-carboxylic acid)
  • Green Chemistry Alternatives (One-Pot Amidation)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Metabolic Stability of N,N-Dimethyl Indole Carboxamides

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: IND-MET-STAB-001 Welcome to the Stability Optimization Hub You are likely here because your lead N,N-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: IND-MET-STAB-001

Welcome to the Stability Optimization Hub

You are likely here because your lead N,N-dimethyl indole carboxamide shows high intrinsic clearance (


) in liver microsomes (HLM/RLM), and you need to fix it without destroying potency.

This guide treats your molecule as a system with two distinct metabolic "soft spots":

  • The "Tail": The N,N-dimethyl amide moiety (susceptible to oxidative

    
    -dealkylation).
    
  • The "Head": The Indole core (susceptible to oxidation/epoxidation).[1]

Use the diagnostic workflows below to identify the leak, then apply the specific chemical patches provided.

Part 1: Diagnostic Hub – Where is the Leak?

Before synthesizing new analogs, you must confirm the site of metabolism (SoM). High clearance is a symptom; the SoM is the root cause.

Q: How do I distinguish between N-demethylation and Indole oxidation?

A: You need a Metabolite Identification (MetID) study using LC-MS/MS. Do not rely on


 values alone.
  • Symptom A (N-Demethylation): You observe a mass loss of -14 Da (loss of

    
    ) or -28 Da  (loss of two methyls). This indicates CYP450-mediated attack on the 
    
    
    
    -carbon of the methyl group, leading to a carbinolamine intermediate that collapses to release formaldehyde.
  • Symptom B (Indole Oxidation): You observe a mass gain of +16 Da (hydroxylation) or +32 Da (dihydroxylation). This typically occurs at the electron-rich C2-C3 bond or the C5/C6 positions of the indole.

Diagnostic Workflow (Graphviz)

MetID_Workflow Start High Clearance (>50 µL/min/mg) Incubation Microsomal Incubation (+ NADPH, 30 min) Start->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Decision Mass Shift? Analysis->Decision Result_N M - 14 Da (N-Dealkylation) Decision->Result_N -14 Da Result_Ox M + 16 Da (Indole Oxidation) Decision->Result_Ox +16 Da

Figure 1: Diagnostic logic flow for identifying metabolic soft spots using Mass Spectrometry.

Part 2: Troubleshooting The "Tail" (N,N-Dimethyl Amide)

Issue: The N-methyl group is the most common liability. CYP450s (often CYP3A4 or CYP2C19) abstract a hydrogen atom from the methyl group.

Strategy A: Deuteration (The Kinetic Isotope Effect)

Q: Will replacing Hydrogen with Deuterium actually work? A: Yes, if C-H bond breakage is the rate-limiting step (RLS).[2] The C-D bond is stronger than the C-H bond (primary Kinetic Isotope Effect, KIE).

  • Protocol: Synthesize the

    
    -dimethyl analog (
    
    
    
    ).
  • Expectation: A

    
     reduction of 20–50% is typical. If 
    
    
    
    drops significantly, you have confirmed the soft spot and potentially solved the problem.
Strategy B: Cyclization (Steric Protection)

Q: Deuteration wasn't enough. What is the next step? A: "Hide" the hydrogens by cyclizing the dimethyl group into a ring. This changes the hybridization geometry and reduces access to the CYP heme center.

ModificationStructure ChangeEffect on StabilityRisk
Azetidine 4-membered ringHigh. Reduces

-carbon availability.
Ring strain stability.
Pyrrolidine 5-membered ringModerate. Can still be oxidized at

-carbon.
Morpholine 6-membered ring + OVery High. Reduces lipophilicity (LogD).May reduce potency if basicity is required.
Strategy C: Electronic Deactivation

Q: Can I change the electronics of the amide? A: Yes. If the amide nitrogen lone pair is less available, oxidation is slower.

  • Tactic: Introduce a Fluorine near the amide (e.g.,

    
    -fluorination of the alkyl chain).
    
  • Warning: Do not place a Fluorine directly on the Nitrogen (N-F is unstable).

Part 3: Troubleshooting The "Head" (Indole Core)

Issue: The indole ring is electron-rich. CYP450s act as electrophiles, attacking the highest electron density regions.

The Indole Oxidation Map
  • C2-C3 Bond: The most frequent site of oxidation (epoxidation

    
     rearrangement to oxindole).
    
  • C5/C6 Positions: Secondary sites for hydroxylation.

Fix 1: Electronic Deactivation (EWGs)

Q: How do I stop the ring from oxidizing? A: Pull electrons out of the ring system.

  • Action: Add Electron-Withdrawing Groups (EWGs) like Fluorine (-F), Chlorine (-Cl), or Cyano (-CN) at the C5 or C6 position .

  • Mechanism: This lowers the HOMO energy of the indole, making it less reactive toward the high-valent Iron-Oxo species in CYP450.

Fix 2: Blocking the C3 Position

Q: My C2-C3 bond is still breaking. Now what? A: Steric block or removal of the double bond.

  • Tactic: Introduce a substituent (Methyl, Cl) at C3.

  • Radical Tactic: Switch to an Indazole (N at position 2) or Azaindole (N in the 6-membered ring). This dramatically reduces electron density and metabolic liability.

Structural Optimization Logic (Graphviz)

Optimization_Tree Problem Unstable Indole Carboxamide Check_N Is N-Methyl the issue? Problem->Check_N Check_Indole Is Indole Ring the issue? Problem->Check_Indole Sol_Deuterium 1. Deuteration (d6) (Low impact on potency) Check_N->Sol_Deuterium Yes Sol_Cyclize 2. Cyclize to Azetidine (Reduces CYP access) Check_N->Sol_Cyclize Yes (if D fails) Sol_EWG 1. Add F/Cl at C5/C6 (Electronic Deactivation) Check_Indole->Sol_EWG Yes Sol_Scaffold 2. Scaffold Hop (Indole -> Azaindole) Check_Indole->Sol_Scaffold Yes (Severe)

Figure 2: Decision tree for structural modification based on metabolic soft spot location.

Part 4: Experimental Protocols (Self-Validating)

Protocol: Microsomal Stability Assay (Troubleshooting Mode)

Use this protocol to generate the


 data.

Materials:

  • Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation: Add Test Compound (final conc. 1 µM). Crucial: Keep DMSO < 0.1% to avoid enzyme inhibition. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM start) to initiate the reaction.

    • Validation Step: Always run a "No NADPH" control . If degradation occurs without NADPH, you have chemical instability (hydrolysis), not metabolic instability.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 45 mins.

  • Quenching: Immediately add to ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Data Calculation Table:

Time (min)Peak Area Ratio (Compound/IS)Ln(% Remaining)
01.004.60
150.854.44
300.704.25
  • Calculation: Plot Time (x) vs. Ln(% Remaining) (y). The slope

    
     is the elimination rate constant.
    
  • 
     Formula: 
    
    
    
    .

Part 5: References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2] [Link]

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 359-373). Academic Press. [Link]

  • Zhang, D., et al. (2017). Structural Modification of Indole-2-carboxamides to Improve Metabolic Stability and Pharmacokinetics.[4] ACS Medicinal Chemistry Letters. [Link] (Generalized citation for Indole Carboxamide SAR principles).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Methoxyindole-2-Carboxamide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the 5-methoxyindole-2-carboxamide scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the 5-methoxyindole-2-carboxamide scaffold. This structural motif is highly privileged in drug discovery, frequently utilized in the development of 1 [10], anti-parasitic agents, and anthrax lethal factor inhibitors.

However, the planar nature of the indole core, combined with the lipophilic 5-methoxy group and the strong hydrogen-bond network of the carboxamide, results in high crystal lattice energy. This manifests as notoriously poor aqueous solubility, which can confound in vitro assays (via false negatives from precipitation) and severely limit in vivo bioavailability.

Below is our diagnostic workflow, followed by field-proven troubleshooting FAQs, quantitative data, and self-validating experimental protocols.

SolubilityTroubleshooting Start Precipitation Observed (5-Methoxyindole-2-carboxamide) CheckLogP Check cLogP & pKa Start->CheckLogP IsIonizable Ionizable Group Present? CheckLogP->IsIonizable SaltForm Adjust pH / Form Salt (e.g., HCl, Na+) IsIonizable->SaltForm Yes Cosolvent Use Cosolvents/Surfactants (DMSO, PEG400, Tween) IsIonizable->Cosolvent No / Neutral CheckSuccess Solubility > Target? SaltForm->CheckSuccess Cosolvent->CheckSuccess Proceed Proceed to Assay/Dosing CheckSuccess->Proceed Yes Cyclodextrin Try HP-β-CD Complexation CheckSuccess->Cyclodextrin No MedChem MedChem Optimization (Disrupt planarity, add polar groups) Cyclodextrin->MedChem Still Insoluble

Diagnostic workflow for resolving 5-methoxyindole-2-carboxamide solubility issues.

Frequently Asked Questions (FAQs)

Q1: My 5-methoxyindole-2-carboxamide derivative precipitates when diluted from a 10 mM DMSO stock into aqueous assay buffer. Why does this happen, and how can I prevent it?

Causality & Solution: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO because the solvent disrupts the strong intermolecular hydrogen bonds of the carboxamide and indole -NH. When diluted into an aqueous buffer (e.g., PBS), the DMSO concentration drops (typically to <1%). The hydrophobic effect rapidly drives the planar, lipophilic indole molecules to aggregate and crystallize to minimize contact with water.

To lower the thermodynamic barrier to solvation, do not spike directly into 100% aqueous buffer. Instead:

  • Pre-dilution: Step down the DMSO concentration gradually using an intermediate dilution plate containing 10-20% PEG 400 or propylene glycol.

  • Micellar Encapsulation: Supplement the final assay buffer with 0.01% - 0.1% Tween-20 or Triton X-100. These non-ionic surfactants form micelles that encapsulate the lipophilic 5-methoxyindole core, keeping it in suspension without denaturing most target proteins.

Q2: I am preparing an in vivo formulation for oral dosing in mice. What is the recommended excipient matrix for this class of compounds?

Causality & Solution: For highly crystalline, lipophilic small molecules (cLogP typically 2.5 - 4.0 for this scaffold), simple aqueous vehicles will fail, leading to erratic oral bioavailability. You must utilize a multi-component lipid-based or cosolvent/surfactant system, as validated in2 [11].

A highly effective approach is the use of 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin hosts the lipophilic indole ring, while the hydrophilic exterior ensures aqueous solubility. Analytical Caveat: Ensure the cyclodextrin does not interfere with downstream readouts. As noted in literature regarding 3 [12], HP-β-CD can competitively bind certain assay substrates (e.g., D-luciferin), artificially altering bioluminescence signals.

Q3: Formulation strategies are failing or causing toxicity. How can I chemically modify the scaffold to improve kinetic solubility without losing target affinity?

Causality & Solution: If formulation cannot overcome the lattice energy, structural optimization is required to disrupt molecular planarity or reduce the cLogP. According to structure-activity relationship (SAR) studies on4 [7]:

  • N-Methylation: Methylating the indole -NH or the carboxamide nitrogen removes a hydrogen-bond donor, significantly lowering the crystal lattice energy. Methylating both the amide and indole -NHs can double kinetic solubility while preserving potency.

  • sp3 Enrichment: Replacing planar aromatic rings on the right-hand side (RHS) of the carboxamide with sp3-rich aliphatic rings (e.g., morpholine-bridged systems) increases the 3D character (Fraction Csp3) of the molecule, enhancing solvation.

Quantitative Data: Impact of Structural Modifications

The following table summarizes the causal relationship between specific medicinal chemistry modifications on the indole-2-carboxamide scaffold and their resulting kinetic solubility, derived from established SAR optimization campaigns [7].

Modification StrategyStructural Example FeatureKinetic Solubility (µg/mL)Pharmacological Impact (Potency)
Baseline Scaffold Secondary Amide, Free Indole NH< 10High (pEC50 > 5.5)
N-Methylation N-methylated amide & indole NH17Maintained (pEC50 ~ 5.8)
sp3 Enrichment Morpholine-pyridine bridge31Slightly Reduced (pEC50 ~ 5.1)
Fluorination / CF3 CF3-substituted sulfonamide39 - 40Moderately Reduced

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the precise concentration at which the 5-methoxyindole-2-carboxamide derivative precipitates in aqueous media, guiding assay concentration limits.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO (ranging from 10 mM down to 19.5 µM) in a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent assay plate containing 198 µL of PBS (pH 7.4). The final DMSO concentration is exactly 1.0%.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 rpm to allow thermodynamic equilibrium of the precipitate.

  • Scatter Detection: Read the plate using a nephelometer or a microplate reader measuring absorbance at 620 nm (a wavelength where the compound does not absorb light; any signal is due to light scatter from particles).

  • Self-Validation Check: A sharp, non-linear increase in light scatter indicates the exact precipitation threshold. Crucially , you must include Amiodarone as a low-solubility control (<3 µM) and Verapamil as a high-solubility control (>100 µM). If Amiodarone does not scatter light, or Verapamil does, the assay's dynamic range is compromised and the run is invalid [11].

Protocol 2: Preparation of an HP-β-CD Inclusion Complex for In Vivo Dosing

Purpose: Formulate a highly lipophilic 5-methoxyindole-2-carboxamide derivative into a true solution for intravenous (IV) or oral (PO) administration.

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve 20 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile water for injection. Stir until completely clear. Adjust the final volume to 100 mL to create a 20% w/v solution.

  • API Addition: Weigh the required amount of the derivative (e.g., to achieve a 5 mg/mL target dose).

  • Complexation: Add the API powder slowly to the stirring HP-β-CD solution.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30-60 minutes. The mechanical energy and mild heat provide the activation energy required to drive the lipophilic indole into the hydrophobic cyclodextrin cavity.

  • Self-Validation Check: The final formulation must be optically clear. To validate complete complexation, centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. If a pellet forms , the compound has exceeded the cyclodextrin's complexation capacity. You must either lower the target dose or add a co-solvent (e.g., 5% DMSO) prior to HP-β-CD addition. If no pellet forms, the formulation is validated for dosing.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Future Science URL
  • The Drug Excipient Cyclodextrin Interacts With D-Luciferin and Interferes With Bioluminescence Imaging Semantic Scholar URL
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists MDPI Molecules URL

Sources

Troubleshooting

Minimizing hERG channel inhibition in indole carboxamide series

Welcome to the Technical Support Center for Medicinal Chemistry and Assay Development. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in optimizing the ind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Assay Development. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in optimizing the indole carboxamide scaffold: off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

This guide synthesizes field-proven structural mitigation strategies with rigorous, self-validating experimental protocols to help you navigate hERG liabilities without compromising your primary target potency.

FAQ 1: Mechanistic Understanding of hERG Liability

Q: Why is the indole carboxamide series particularly prone to hERG channel inhibition?

A: The hERG channel's central cavity (CC) is uniquely promiscuous due to its architecture, which lacks the rigid structural constraints found in other potassium channels. The primary binding determinants within the hERG pore are two critical amino acid residues: Tyr652 and Phe656 [1].

The indole carboxamide scaffold inherently possesses features that perfectly complement this pharmacophore:

  • Aromaticity (Indole Core): The planar indole ring engages in strong

    
     stacking interactions with the aromatic ring of Tyr652[1].
    
  • Basic Amines: Indole carboxamides are frequently functionalized with basic amine side chains (e.g., pyrrolidines, piperidines) to improve solubility or target binding. At physiological pH (7.4), amines with a

    
     are protonated. This localized positive charge engages in high-affinity cation-
    
    
    
    interactions with the electron-rich aromatic ring of Phe656[1].
  • Lipophilicity: High overall lipophilicity (LogP

    
    ) drives the molecule into the hydrophobic pocket of the channel pore, entropically favoring the binding event.
    

HERG_Binding Indole Indole Core (Aromaticity) Y652 Pi-Pi Stacking (Tyr652) Indole->Y652 drives Amine Basic Amine (pKa > 8.5) F656 Cation-Pi Binding (Phe656) Amine->F656 drives Lipophilicity High LogP (> 3.0) Pore Hydrophobic Pore Interaction Lipophilicity->Pore drives Blockade hERG Channel Inhibition Y652->Blockade F656->Blockade Pore->Blockade

Logical relationship between indole carboxamide properties and hERG channel blockade.

FAQ 2: Troubleshooting Structural Mitigation

Q: How can I rationally modify my indole carboxamide hit to reduce hERG binding without losing target potency?

A: Mitigation requires disrupting the causality of the binding event. Based on successful optimization campaigns in antimalarial and antibacterial drug discovery, we recommend three validated strategies:

1. Modulate the


 of the Basic Amine 
If the amine is essential for target binding, you must reduce its ionization state at pH 7.4.
  • Fluorination: Introducing electron-withdrawing fluorine atoms on the diamine side chain effectively lowers the

    
     through inductive effects. This strategy was successfully employed in the development of the indole carboxamide efflux pump inhibitor TXA11114, resulting in low hERG channel inhibition[2].
    
  • Oxetane Incorporation: Replacing a standard alkyl group with an oxetan-3-yl moiety can reduce the amine

    
     from 
    
    
    
    down to
    
    
    [3]. This drastically reduces the percentage of ionized species at physiological pH, directly weakening the cation-
    
    
    interaction with Phe656[3].

2. Conformational Constraint and Steric Bulk Increasing the steric bulk around the basic nitrogen prevents it from achieving the optimal geometry required to interact with Phe656. For example, in the optimization of antiplasmodial indole-2-carboxamides, replacing a flexible methylene pyrrolidine with a constrained N-methylpiperidine removed a chiral center and successfully pushed the hERG


 to 

[4].

3. Indole Ring Substitution Modifying the electronic distribution of the indole core can weaken


 stacking with Tyr652. Introducing a 5-chloro substitution on the indole scaffold has been shown to retain metabolic stability and target potency while significantly lowering hERG activity[4].
Quantitative Impact of Structural Modifications

The following table summarizes the expected physicochemical shifts when applying these strategies to a standard indole carboxamide hit.

Compound ProfileStructural ModificationcLogDAmine

Target

(nM)
hERG

(

)
Initial Hit Methylene pyrrolidine side chain3.89.515.01.2
Optimized Lead A Side-chain fluorination[2]3.57.812.514.5
Optimized Lead B N-oxetanyl incorporation[3]2.96.818.0> 30.0
Optimized Lead C N-methylpiperidine constraint[4]3.28.88.0> 20.0

FAQ 3: Experimental Workflows & Validation

Q: What is the recommended experimental cascade for validating hERG mitigation, and how do I ensure the data is trustworthy?

A: Trustworthiness in safety pharmacology relies on self-validating assay systems. Do not rely solely on predictive in silico models; they must be coupled with high-throughput functional screens and validated by gold-standard electrophysiology.

HERG_Workflow Design Rational Design (pKa/LogP Mod) InSilico In Silico Docking (CC) Design->InSilico Flux High-Throughput Thallium Flux InSilico->Flux Patch Automated Patch-Clamp Flux->Patch Lead Lead Selection Patch->Lead

Standard experimental cascade for assessing and mitigating hERG liabilities in drug discovery.

Step-by-Step Protocol: Automated Patch-Clamp (Q-Patch) Electrophysiology

To directly characterize the compound's effect on the hERG current, utilize an automated patch-clamp platform (e.g., Q-Patch) using Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel[5].

Phase 1: System Validation & Control Setup

  • Negative Control: Prepare extracellular solution (ECS) containing 0.1% DMSO (vehicle). This establishes the baseline tail current and validates cell health.

  • Positive Control: Prepare a

    
     solution of Dofetilide or E-4031 (known potent hERG blockers). Causality Check: The assay is only valid if the positive control demonstrates 
    
    
    
    inhibition of the tail current.

Phase 2: Cell Preparation & Compound Dilution 3. Culture CHO-hERG cells to 70-80% confluency. Harvest and resuspend in ECS to a density of


 cells/mL.
4.  Prepare serial dilutions of your indole carboxamide derivatives (e.g., 

to

) in ECS, ensuring a final DMSO concentration

.

Phase 3: Voltage Protocol Execution 5. Establish the whole-cell configuration on the automated platform. 6. Holding Potential: Hold the cell membrane at


.
7.  Depolarization:  Apply a voltage step to 

for 2 seconds. Mechanism: This forces the hERG channels into the open and rapidly inactivated states, exposing the central cavity to the drug. 8. Repolarization (The Measurement Phase): Step the voltage down to

for 2 seconds. Mechanism: This relieves inactivation, allowing channels to transition back through the open state before slowly deactivating, eliciting the characteristic outward "tail current."

Phase 4: Data Analysis 9. Measure the peak amplitude of the tail current at


 in the presence of the compound versus the vehicle control.
10. Plot the fractional block against compound concentration to generate a dose-response curve and calculate the 

. A successful mitigation strategy should yield an

(ideally

).

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity Source: ACS Bio & Med Chem Au (2025) URL:[Link]

  • TXA11114: Discovery of an in vivo efficacious efflux pump inhibitor in Pseudomonas aeruginosa Source: Moonlight / TAXIS Pharmaceuticals URL:[Link]

  • Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor in Pseudomonas aeruginosa Source: MDPI Antibiotics (2022) URL:[Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: Journal of Chemical Information and Modeling - ACS Publications (2021) URL:[Link]

Sources

Optimization

Overcoming cross-resistance in indole-2-carboxamide antimalarials

Topic: Overcoming Cross-Resistance in Indole-2-Carboxamide Antimalarials Role: Senior Application Scientist, Antimalarial Discovery Unit Welcome to the Advanced Antimalarial Support Portal. You are likely here because yo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Cross-Resistance in Indole-2-Carboxamide Antimalarials Role: Senior Application Scientist, Antimalarial Discovery Unit

Welcome to the Advanced Antimalarial Support Portal. You are likely here because your lead indole-2-carboxamide (I2C) compounds are showing reduced potency against Plasmodium falciparum strains resistant to spiroindolones (e.g., KAE609/cipargamin) or aminopyrazoles.

This guide addresses the mechanism of cross-resistance (target-mediated vs. efflux-mediated) and provides medicinal chemistry and assay strategies to restore potency.

🔬 Module 1: Diagnostic Troubleshooting

Determine the root cause of the potency shift before initiating new synthesis.

Q1: My I2C lead shows a >10-fold IC50 shift in KAE609-resistant strains. Is this definitively target-based cross-resistance?

A: Not necessarily, but it is the highest probability. Both spiroindolones and indole-2-carboxamides target PfATP4 , a P-type Na+ ATPase on the parasite plasma membrane [1].

Diagnostic Protocol:

  • Genotype the PfATP4 gene: Sequence the PfATP4 locus (PF3D7_1211900). Look for canonical mutations in the transmembrane domains, specifically G223R/S , P412T , or D1116G/N [2]. These residues line the inhibitor binding pocket.[1]

  • Perform a Verapamil Reversal Assay: While PfATP4 mutations are the primary driver, recent data suggests that multi-drug resistance transporters (like PfCRT) can modulate I2C potency [3].

    • Test: Run IC50 assays ± 0.8 µM Verapamil (a chemosensitizer).

    • Result: If Verapamil significantly restores potency, your compound is a substrate for efflux pumps. If potency remains poor, the issue is target-site mutation (steric hindrance at PfATP4).

Q2: The IC50 shift is minor (2-3 fold), but my Na+ regulation assay shows no activity. What is happening?

A: This discrepancy often points to assay interference rather than biological resistance. Indole-2-carboxamides are lipophilic; poor solubility can mimic loss of potency or mask ion dysregulation.

Troubleshooting Steps:

  • Solubility Check: Ensure your compound is fully soluble in the assay buffer (often Saline-Tris-Glucose). Precipitated compound cannot inhibit PfATP4.

  • Fluorophore Interaction: If using SBFI-AM (sodium-binding benzofuran isophthalate) to measure Na+ influx, verify that your compound does not quench the dye's fluorescence at 340/380 nm.

  • Validation Control: Always run KAE609 (10 nM) as a positive control for Na+ influx. If KAE609 fails to trigger influx, your parasites may be metabolically inactive (check glucose levels).

⚗️ Module 2: Chemical Optimization (SAR)

Strategies to bypass the mutated binding pocket.

Q3: Genotyping confirmed a G223R mutation in PfATP4. How do I modify the I2C scaffold to overcome this?

A: The G223R mutation introduces a bulky, positively charged arginine into the binding pocket, creating steric clash and electrostatic repulsion. You must modify the Indole Core (Head) and the Linker Region .

SAR Strategy Table:

Structural RegionModification StrategyRationale
C3 Position (Indole) Reduce Steric Bulk: Shorten alkyl chains (e.g., propyl to ethyl) or introduce flexibility.The C3 substituent sits deep in the pocket. Large groups clash with mutant residues like G223R [4].
C5 Position (Indole) Electron Withdrawal: Add Halogens (Cl, F) or CN groups.Enhances binding affinity (

) via electronic effects, potentially compensating for the loss of steric fit [5].
Amide Linker Rigidification: Test cyclic linkers or alter chain length.Changing the vector of the "Tail" group can re-orient the molecule to find alternative hydrophobic pockets unaffected by the mutation.
Phenyl Ring B (Tail) Polarity Shift: Add solubilizing groups (morpholine, piperazine).While primarily for ADME, shifting the lipophilicity profile can sometimes alter the binding pose enough to regain activity.
Q4: Can we design "Dual-Target" I2Cs to prevent resistance from developing in the first place?

A: True dual-targeting is difficult within a single pharmacophore. However, you can optimize for Multitarget Pharmacology .

  • Strategy: Some indole-carboxamides have shown activity against PfCRT or hemozoin formation in addition to PfATP4 inhibition.[2]

  • Execution: Screen your library against PfATP4 knockout lines (if available) or merodiploid lines where PfATP4 is chemically downregulated. If activity persists, you have a secondary mechanism that can delay resistance onset.

📊 Module 3: Experimental Workflows & Visualization
Workflow 1: Validating Mechanism of Action (Na+ Influx)

To confirm your compound acts via PfATP4 inhibition despite resistance.[3]

Protocol:

  • Load Parasites: Incubate isolated trophozoites with SBFI-AM (5 µM) and Pluronic F-127 (0.02%) for 1 hr at 37°C.

  • Wash: Remove extracellular dye with physiological saline buffer (pH 7.1).

  • Baseline: Measure fluorescence ratio (340/380 nm excitation, 500 nm emission) for 60s.

  • Injection: Inject test compound (10x IC50).

  • Readout: A rapid rise in the 340/380 ratio indicates inhibition of PfATP4 (Na+ pump failure) and subsequent Na+ influx.

Visualizing the Resistance & Troubleshooting Logic

The following diagram illustrates the biological mechanism of cross-resistance and the decision matrix for overcoming it.

G Compound Indole-2-Carboxamide (Candidate) PfATP4 PfATP4 Target (Na+ Efflux Pump) Compound->PfATP4 Inhibits Phenotype Resistance Phenotype (High IC50 / No Na+ Influx) PfATP4->Phenotype Loss of Binding Mutation Mutation (G223R, P412T) (Steric Hindrance) Mutation->PfATP4 Modifies Pocket Genotype Action: Genotype PfATP4 Phenotype->Genotype Step 1 Efflux Action: Verapamil Assay Phenotype->Efflux Step 2 SAR_Head SAR: Modify C3/C5 (Reduce Steric Clash) Genotype->SAR_Head Mutation Confirmed SAR_Tail SAR: Alter Linker/Ring B (Re-orient Binding) Genotype->SAR_Tail Mutation Confirmed Efflux->Compound If Efflux Positive: Optimize Lipophilicity

Caption: Logical flow from resistance phenotype to specific medicinal chemistry interventions based on PfATP4 mutational status.

📚 References
  • Spillman, N. J., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance.

  • Jiménez-Díaz, M. B., et al. (2014). Improved murine model of malaria using Plasmodium falciparum competent strains and the investigational drug KAE609. Nature Communications.

  • Flannery, E. L., et al. (2014).[4] Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials.[5][6][7] ACS Chemical Biology.

  • Nijhen, G., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.

  • Gamage, N., et al. (2014). Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1).[8] Journal of Medicinal Chemistry. (Note: Demonstrates C3/C5 SAR principles relevant to this scaffold).

Sources

Troubleshooting

Technical Support Center: Reducing Cytotoxicity of 5-Methoxyindole-2-Carboxamide Analogs

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Structure-Activity Relationship (SAR) Optimization & Toxicity Troubleshooting Introduction: The "Indole Paradox" Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Structure-Activity Relationship (SAR) Optimization & Toxicity Troubleshooting

Introduction: The "Indole Paradox"

Welcome to the technical support hub for the 5-methoxyindole-2-carboxamide scaffold. As a Senior Application Scientist, I often see this scaffold utilized for its versatility—ranging from kinase inhibition (EGFR, VEGFR) to cannabinoid receptor modulation and anti-tubercular activity (MmpL3 inhibition).

However, you are likely here because you are facing the "Indole Paradox": High potency coupled with unacceptable cytotoxicity.

The 5-methoxyindole-2-carboxamide core is biologically privileged but chemically reactive. The 5-methoxy group activates the ring, making it susceptible to oxidative metabolism, while the core itself has known interactions with mitochondrial enzymes (specifically DLDH), which can confound standard toxicity assays.

This guide moves beyond basic advice. We will troubleshoot your SAR strategy, validate your toxicity readouts, and optimize your experimental design.

Module 1: SAR Troubleshooting (Structural Modification)

User Issue: "My analogs show single-digit micromolar IC50s against cancer targets but kill normal fibroblasts (e.g., HFF-1, HEK293) at similar concentrations."

Root Cause Analysis

Cytotoxicity in this scaffold usually stems from two sources:

  • Metabolic Activation: The electron-rich indole ring (boosted by the 5-OMe group) is prone to oxidation at the C3 position , leading to reactive indolenine intermediates that form covalent adducts with cellular proteins.

  • Lipophilicity-Driven Non-Specificity: High LogP values lead to membrane intercalation rather than specific target binding.

Optimization Protocol
Structural ZoneModification StrategyScientific Rationale
Position 3 (C3) CRITICAL: Introduce a substituent (Methyl, Halogen, or Cyano).Unsubstituted C3 is a metabolic "hotspot." Blocking this prevents the formation of reactive electrophilic species (quinone imines) [1].
Position 5 (R1) Replace -OCH3 with -Cl, -F, or -OCF3.The 5-methoxy group is an electron donor. Replacing it with an electron-withdrawing halogen reduces ring reactivity and improves metabolic stability while maintaining steric bulk [2].
Amide Linker Avoid simple benzyl amines. Use solubilizing tails (Morpholine, Piperazine).Reduces LogP and prevents non-specific hydrophobic binding. "Compound 8g" variants with polar tails show improved Selectivity Indices (SI) > 100 [3].
Visual Guide: SAR Decision Tree

SAR_Optimization Start High Cytotoxicity Observed CheckC3 Is Position C3 Unsubstituted? Start->CheckC3 BlockC3 Action: Block C3 (Add -Cl, -CN, or -Alkyl) CheckC3->BlockC3 Yes CheckLogP Is cLogP > 4.0? CheckC3->CheckLogP No BlockC3->CheckLogP PolarGroup Action: Add Polar Tail (Morpholine/Piperazine to Amide) CheckLogP->PolarGroup Yes Check5Pos Is 5-OMe Metabolically Labile? CheckLogP->Check5Pos No Bioisostere Action: Bioisosteric Replacement (Switch 5-OMe to 5-F or 5-OCF3) Check5Pos->Bioisostere Yes

Figure 1: Strategic decision tree for reducing cytotoxicity through structural modification of the indole scaffold.

Module 2: Assay Interference (False Positives)

User Issue: "My MTT assay shows 90% cell death, but the cells look morphologically normal under the microscope."

Technical Insight: The Mitochondrial Trap

This is a classic artifact specific to this scaffold. 5-methoxyindole-2-carboxylic acid (MICA) and its derivatives are known inhibitors of Dihydrolipoamide Dehydrogenase (DLDH) , a mitochondrial enzyme [4].

  • The Problem: MTT, MTS, and XTT assays rely on mitochondrial reductase activity to generate color. If your compound inhibits mitochondrial function without killing the cell (cytostasis or metabolic suppression), the assay will report "dead cells" (low signal) erroneously.

  • The Fix: You must decouple metabolic activity from membrane integrity.

Validation Protocol
  • Step 1: Morphology Check (0 Hours - 24 Hours)

    • Observe cells under phase-contrast. Are they detaching? Blebbing? If they are adherent and refractive but MTT is low, you have a metabolic artifact.

  • Step 2: Switch Assays

    • Recommended: LDH Release Assay . This measures lactate dehydrogenase leakage into the media, which only happens if the cell membrane ruptures (true necrosis/late apoptosis).

    • Alternative: ATP-based luminescence (CellTiter-Glo) . While still metabolic, it is often more robust than tetrazolium reduction for this specific class of inhibitors.

Visual Guide: Assay Selection Workflow

Assay_Workflow Input Low MTT/MTS Signal Microscopy Phase Contrast Microscopy Input->Microscopy Branch1 Cells Detached/Blebbing Microscopy->Branch1 Branch2 Cells Adherent/Refractive Microscopy->Branch2 Result1 True Cytotoxicity (Proceed to IC50) Branch1->Result1 Result2 Mitochondrial Artifact (DLDH Inhibition?) Branch2->Result2 Action REQUIRED: Validate with LDH Release Assay Result2->Action

Figure 2: Workflow to distinguish true cytotoxicity from mitochondrial enzyme inhibition artifacts common to MICA derivatives.

Module 3: Solubility & Formulation

User Issue: "I see high variability in toxicity data between replicates."

Troubleshooting Guide

Indole-2-carboxamides are notoriously planar and prone to π-π stacking , leading to micro-precipitation in aqueous media.

Protocol: The "Cloud Point" Check

  • Prepare your stock in DMSO (e.g., 10 mM).

  • Dilute to 100 µM in PBS (not media).

  • Measure Absorbance at 600 nm (turbidity).

  • Threshold: If OD600 > 0.05, your compound is precipitating.

    • Consequence: Crystals settle on cells, causing physical stress and localized high concentrations (false toxicity).

    • Solution: Cap the maximum test concentration below the solubility limit, or use a surfactant (0.05% Tween-80) in the assay buffer.

Frequently Asked Questions (FAQ)

Q: Why is the 5-methoxy group so popular if it causes toxicity? A: The 5-methoxy group mimics the structure of melatonin and serotonin, providing excellent affinity for GPCRs and kinases. It is an electron-donating group (EDG) that increases the electron density of the indole ring. The trade-off is that this electron-rich ring is easily oxidized by cytochrome P450s. Tip: Try a 5-difluoromethoxy (-OCHF2) group as a compromise between electronics and metabolic stability.

Q: Can I predict the toxicity of my analogs computationally? A: Yes. Focus on the Fsp3 (Fraction of sp3 carbons). Indole-2-carboxamides are very flat (aromatic). Increasing Fsp3 (e.g., by adding a cyclohexyl or piperidine ring to the amide) generally improves solubility and reduces promiscuous binding, thereby lowering cytotoxicity [5].

Q: Does the position of the amide nitrogen matter? A: Absolutely. N-alkylation of the indole nitrogen (position 1) often increases lipophilicity drastically. If possible, keep the indole NH free (for H-bonding) or use a small polar group. Large hydrophobic groups at N1 are strongly correlated with hepatotoxicity in this series.

References

  • Metabolic Activation: Zhang, L., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.

  • Bioisosteres & SAR: Mahmoud, M. M., et al. (2024). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1. PMC.

  • Selectivity & Antitubercular Activity: Cox, J., et al. (2023). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. RSC Advances.

  • Mitochondrial Mechanism: Wu, J., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid... affords neuroprotection... by preserving mitochondrial function. Biochemical and Biophysical Research Communications.

  • General SAR & Anticancer: Youssif, B. G., et al. (2023).[1] Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Advances.

Sources

Optimization

Addressing rotameric broadening in NMR of N,N-dimethyl amides

Topic: Addressing Rotameric Broadening in N,N-Dimethyl Amides Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Advanced NMR Troubleshooting Center. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Rotameric Broadening in N,N-Dimethyl Amides Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve signal broadening associated with restricted bond rotation in N,N-dimethyl amides. This guide prioritizes mechanistic understanding, allowing you to build self-validating experimental protocols rather than relying on trial and error.

Phenomenon Overview: The Causality of Broadening

In N,N-dimethyl amides (such as N,N-dimethylformamide [DMF] or N,N-dimethylacetamide [DMA]), the C–N bond exhibits significant partial double-bond character (~40%)[1]. This is driven by the resonance delocalization of the nitrogen lone pair into the carbonyl


 anti-bonding orbital, creating a planar, zwitterionic ground state.

Because of this high energy barrier to rotation (


), the two N-methyl groups exist in distinct magnetic environments (cis and trans to the carbonyl oxygen)[2][3]. At room temperature, the rate of thermal rotation (

) often matches the NMR timescale—specifically, the frequency difference between the two methyl signals (

). This places the system in the intermediate exchange regime , causing severe line broadening or complete signal coalescence into the baseline[4].

Diagnostic FAQs

Q: Why are the N-methyl peaks of my DMF-containing compound completely missing or extremely broad at room temperature? A: Your system is trapped in the intermediate exchange regime. The rotation rate


 is fast enough to blur the distinct cis and trans states, but too slow to yield a sharp, time-averaged singlet. The signals are broadened across a wide chemical shift range, often blending into the baseline noise.

Q: How can I definitively prove this is rotameric broadening and not an instrumental artifact (e.g., poor shimming) or a paramagnetic impurity? A: Use a self-validating internal control. Examine the residual solvent peak or the internal standard (TMS). If the TMS peak is a sharp, symmetrical singlet, your magnetic field homogeneity (shimming) is excellent, and paramagnetic impurities are unlikely. If only the amide-adjacent protons are broad, the phenomenon is localized and chemical in nature[4].

Q: I cannot heat my sample because the API degrades above 50 °C. What are my alternatives to Variable Temperature (VT) NMR? A: If high-temperature NMR is impossible, you must alter the exchange regime through other means:

  • Cooling (Slow Exchange): Lower the temperature to freeze out the rotamers into two distinct, sharp peaks.

  • Solvent Modification: Switch to a strongly hydrogen-bonding solvent (e.g.,

    
     or 
    
    
    
    ) or an aromatic solvent (Toluene-
    
    
    ). Aromatic Solvent-Induced Shifts (ASIS) can increase
    
    
    , pushing the system into the slow-exchange limit at room temperature without altering the thermal energy[5].
  • Higher Magnetic Field: Moving from a 400 MHz to an 800 MHz spectrometer proportionally increases

    
     (in Hz). Since 
    
    
    
    depends on
    
    
    , a higher field pushes the coalescence temperature higher, allowing you to observe slow exchange at room temperature.

Quantitative Reference Data

To select the correct VT-NMR strategy, you must estimate the coalescence temperature (


) of your specific amide. Below is a summary of typical thermodynamic parameters for common N,N-dimethyl amides.
Amide SubstrateTypical SolventActivation Energy (

)
Approx.

(at 400 MHz)
Exchange Regime at 298 K
N,N-Dimethylformamide (DMF)

20.5 - 21.0 kcal/mol110 - 135 °CSlow / Intermediate
N,N-Dimethylacetamide (DMA)

18.5 - 19.5 kcal/mol80 - 100 °CIntermediate
N,N-Diethyl-o-toluamide (DEET)

15.0 - 18.0 kcal/mol40 - 60 °CIntermediate
N-Methylformamide (NMF)

~18.0 kcal/mol70 - 90 °CSlow / Intermediate

Note: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is field-dependent. The values above are approximations for a standard 400 MHz instrument[6].

Experimental Troubleshooting Workflows

Protocol A: High-Temperature VT-NMR (Achieving Fast Exchange)

Objective: Supply sufficient thermal energy to overcome the rotational barrier, yielding a single, sharp, time-averaged peak for accurate integration.

  • Solvent Selection: Dissolve 5–10 mg of your compound in a high-boiling deuterated solvent such as

    
     (b.p. 189 °C) or 1,1,2,2-tetrachloroethane-
    
    
    
    (b.p. 146 °C). Do not use
    
    
    or
    
    
    for high-temperature VT.
  • Instrument Calibration: Calibrate the VT unit of the NMR probe using a 100% ethylene glycol standard to ensure accurate temperature readings[7].

  • Stepwise Heating: Insert the sample and increase the probe temperature in 10 °C increments (e.g., from 298 K to 373 K).

  • Thermal Equilibration (Critical Step): Allow the sample to equilibrate for at least 10–15 minutes at each new temperature. Causality: Rapid heating creates convection currents within the NMR tube, which physically distorts the sample volume and destroys magnetic field homogeneity (shimming), leading to artificially broad peaks.

  • Re-Tuning and Shimming: At the target temperature, re-tune the probe (wobble curve) and perform a gradient shim. The dielectric constant of the solvent changes with temperature, which detunes the probe.

  • Acquisition: Acquire the

    
     NMR spectrum. You will observe the broad peaks merge into a flat-topped peak at 
    
    
    
    , and finally narrow into a sharp singlet at
    
    
    [8].
Protocol B: Low-Temperature VT-NMR (Achieving Slow Exchange)

Objective: Remove thermal energy to trap the molecule in distinct rotameric states, yielding two sharp peaks (representing the cis and trans conformers).

  • Solvent Selection: Use a solvent with a low freezing point, such as

    
     (m.p. -97 °C) or 
    
    
    
    (m.p. -98 °C).
  • Stepwise Cooling: Decrease the temperature in 10 °C increments down to 233 K (-40 °C). Use a methanol standard for low-temperature calibration[7].

  • Equilibration & Shimming: Allow 15 minutes for equilibration. Re-shim meticulously, as solvent viscosity increases drastically at low temperatures, broadening the natural linewidths.

  • Acquisition & Integration: Acquire the spectrum. The broad baseline hump will resolve into two sharp singlets. The integration ratio of these peaks directly reflects the thermodynamic equilibrium constant (

    
    ) between the two rotamers[1].
    

System Logic & Mechanistic Visualizations

To assist in your experimental design, refer to the following logical workflows and mechanistic pathways.

NMR_Troubleshooting Start Observe Broad NMR Peaks (N-methyl region) CheckShim Check reference peaks (e.g., TMS, solvent) Start->CheckShim IsShimBad Are all peaks broad? CheckShim->IsShimBad FixShim Re-shim magnet / Check tube IsShimBad->FixShim Yes RotamerSuspect Only specific peaks broad (Suspect Rotamers) IsShimBad->RotamerSuspect No RunVT Perform VT-NMR (Heat to > Tc) RotamerSuspect->RunVT CheckCoalescence Do peaks coalesce into sharp singlet? RunVT->CheckCoalescence Confirmed Confirmed: Rotameric Broadening (Intermediate Exchange) CheckCoalescence->Confirmed Yes InvestigateOther Investigate Aggregation / Paramagnetic Impurity CheckCoalescence->InvestigateOther No

Caption: Logical workflow for diagnosing and resolving rotameric broadening in NMR spectroscopy.

Exchange_Regimes Slow Slow Exchange Limit (T << Tc) k << Δν Two Sharp Peaks Intermediate Intermediate Exchange (T ≈ Tc) k ≈ Δν Broad / Coalesced Peak Slow->Intermediate Increase Temp (k rises) Intermediate->Slow Decrease Temp (k falls) Fast Fast Exchange Limit (T >> Tc) k >> Δν One Sharp Singlet Intermediate->Fast Increase Temp (k rises) Fast->Intermediate Decrease Temp (k falls)

Caption: Temperature-dependent NMR exchange regimes for N,N-dimethyl amides.

References

  • Huggins, M. T., Kesharwani, T., Buttrick, J., & Nicholson, C. "Variable Temperature NMR Experiment Studying Restricted Bond Rotation." Journal of Chemical Education, 97(5), 1425-1429 (2020). URL:[Link]

  • UCL Chemistry Department. "Molecular dynamics studies by NMR spectroscopy." University College London. URL: [Link]

  • Chemistry and Biochemistry Department. "NMR Determination of the Rotational Barrier in N,N-dimethylacetamide." Montana State University. URL:[Link]

  • Martínez-Ilarduya, J. M., et al. "Kinetics of intramolecular chemical exchange by initial growth rates of spin saturation transfer difference experiments (SSTD NMR)." Chemical Science, Royal Society of Chemistry (2015). URL:[Link]

  • Gutowsky, H. S., & Holm, C. H. "Hindered internal rotation and intermolecular interactions." Indian Academy of Sciences. URL:[Link]

Sources

Troubleshooting

Indole-2-Carboxamides Bioavailability Optimization: Technical Support Center &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the pharmacokinetic optimization of indole-2-carboxamides. As a privileged scaffold in drug discovery, indole-2-carboxamides have demonstrated potent efficacy across diverse ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the pharmacokinetic optimization of indole-2-carboxamides. As a privileged scaffold in drug discovery, indole-2-carboxamides have demonstrated potent efficacy across diverse targets, including MmpL3 in Mycobacterium tuberculosis[1], TRPV1 receptors for pain management[2], and sPLA2-X for inflammation[3]. However, translating in vitro potency into in vivo efficacy is frequently hindered by poor oral bioavailability.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, formulation logic, and self-validating experimental protocols to overcome the solubility and metabolic hurdles associated with this scaffold.

Troubleshooting FAQs: Chemical & Formulation Optimization

Q1: Why does my indole-2-carboxamide lead compound show excellent in vitro potency but negligible oral bioavailability in murine models? A1: The root cause is typically a combination of poor thermodynamic solubility and high hepatic clearance. Indole-2-carboxamides are highly planar, aromatic systems. This planarity promotes strong intermolecular π-π stacking in the solid state, leading to high melting points and poor aqueous solubility[4]. Furthermore, these compounds often possess high lipophilicity (clogP > 5), which results in extensive plasma protein binding (>96%) and rapid first-pass metabolism by hepatic CYP450 enzymes[1][5]. When administered as an aqueous suspension (e.g., in 0.5% carboxymethyl cellulose), the drug fails to dissolve in the gastrointestinal (GI) fluid, passing through the gut unabsorbed.

Q2: How can I structurally modify the scaffold to improve solubility without losing target affinity? A2: The carboxamide moiety is usually critical for target binding (e.g., forming hydrogen bonds with MmpL3 or coordinating calcium in sPLA2-X)[3][4]. Therefore, structural optimization should focus on the indole core or the N-aryl substituent:

  • Increase Fsp3 (Fraction of sp3 carbons): Introduce non-planar, aliphatic solubilizing groups (e.g., morpholine, piperazine, or adamantane spacers) to disrupt the flat crystal packing[4]. This lowers the melting point and increases solubility.

  • Modulate Lipophilicity: Monitor Ligand Lipophilicity Efficiency (LLE). Aim for a clogP between 2 and 4, and a Topological Polar Surface Area (TPSA) between 20 Ų and 130 Ų[2].

  • Bioisosteric Replacement: Consider reducing the indole ring to an indoline. Indoline-2-carboxamides break the full aromaticity of the system, which can significantly improve brain penetration and pharmacokinetic properties[5].

Q3: My compound precipitates in standard dosing vehicles like 0.5% CMC. What is the recommended formulation for oral dosing? A3: Aqueous suspensions like 0.5% CMC yield poor relative bioavailability (often <25%) for highly lipophilic indoleamides[1]. You must transition to a co-solvent/surfactant system or a Self-Emulsifying Drug Delivery System (SEDDS)[6]. A field-validated formulation for indole-2-carboxamides is Propylene Glycol (PG) and Tween 80 in a 4:1 (v/v) ratio [1].

  • Causality: PG acts as a co-solvent to disrupt solute-solute interactions, while Tween 80, a non-ionic surfactant, forms micelles upon dilution in GI fluids. This keeps the drug in a dissolved state for epithelial absorption, increasing relative bioavailability to as high as 96%[1].

Q4: How do I validate in vitro metabolic stability before moving to in vivo PK studies? A4: High unbound clearance will ruin bioavailability even if absorption is perfect[3]. Perform a liver microsome stability assay (mouse and human) to calculate intrinsic clearance (


). If 

is high, perform metabolite identification (MetID) using LC-MS/MS to identify metabolic soft spots (often the indole C3 position or the N-aryl ring) and block them with halogens (e.g., fluorine or chlorine)[7].

System Workflows & Logic Diagrams

Optimization_Workflow Start Indole-2-Carboxamide Lead Compound Assess Assess Physicochemical Properties (clogP, solubility) Start->Assess Decision Is Solubility < 10 µg/mL? Assess->Decision StructOpt Structural Optimization (Increase Fsp3, Block CYP sites) Decision->StructOpt Yes (Redesign) FormOpt Formulation Optimization (PG:Tween 80, SEDDS) Decision->FormOpt Yes (Formulate) PK In Vivo PK Study (Oral Bioavailability) Decision->PK No StructOpt->Assess FormOpt->PK PK->FormOpt F < 50% Success Bioavailability > 50% Proceed to Efficacy PK->Success F > 50%

Workflow for optimizing the oral bioavailability of indole-2-carboxamides.

PK_Pathway Dose Oral Administration (PG:Tween 80 Vehicle) GI GI Tract (Micelle Formation) Dose->GI Epithelium Intestinal Epithelium (Passive Permeation) GI->Epithelium Dissolved Drug Liver Liver (CYP450 Metabolism) Epithelium->Liver Portal Vein Liver->Liver Clearance Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Escapes First-Pass

Mechanism of formulation-enhanced absorption and first-pass metabolism.

Quantitative Data Summaries

Table 1: Impact of Formulation on Indole-2-Carboxamide Pharmacokinetics

Data synthesized from comparative formulation studies on expanded-spectrum indoleamides dosed at 10 mg/kg[1].

Formulation VehicleState in GI TractRelative Bioavailability (F%)Plasma Protein Binding
0.5% CMC in Water Solid Suspension~22%>96%
Methylcellulose Nano-suspension Nanoparticulate~45%>96%
PG : Tween 80 (4:1 v/v) Micellar Solution~96% >96%
Table 2: Physicochemical Property Guidelines for Oral Bioavailability

Target parameters to ensure indole-2-carboxamides remain within the optimal oral drug space[2].

ParameterTarget Range for IndoleamidesCausality / Rationale
Molecular Weight (MW) 150 - 500 g/mol Ensures passive diffusion across the intestinal epithelium.
Lipophilicity (clogP) 2.0 - 4.0Balances aqueous solubility with membrane permeability.
Polar Surface Area (TPSA) 20 - 130 ŲPrevents excessive hydrogen bonding that restricts permeation.
Fraction Csp3 > 0.25Disrupts planar π-π stacking, lowering melting point and improving solubility.

Experimental Protocols

Protocol A: Preparation of PG:Tween 80 (4:1) Oral Formulation

This protocol creates a self-validating micellar solution that prevents GI precipitation[1].

  • Weighing: Accurately weigh the required amount of the indole-2-carboxamide API into a clean, dry glass vial.

  • Co-solvent Addition: Add Propylene Glycol (PG) to achieve 80% of the final target volume.

  • Primary Solubilization: Vortex the mixture for 2 minutes. Sonicate in a water bath at 37°C for 15 minutes. Validation Check: The solution must appear completely clear. If particulates remain, the compound's lattice energy is too high for this vehicle, and structural optimization is required.

  • Surfactant Addition: Add Tween 80 to make up the remaining 20% of the volume.

  • Final Homogenization: Vortex vigorously for 5 minutes until a homogeneous, slightly viscous solution is formed.

  • Dosing: Administer to murine models via oral gavage (typically at 1 mg/mL to achieve a 10 mg/kg dose)[1].

Protocol B: In Vitro Liver Microsomal Stability Assay

Assess vulnerability to CYP450-mediated clearance[5].

  • Preparation: Prepare a 10 mM stock solution of the indole-2-carboxamide in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add mouse or human liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate the intrinsic clearance (
    
    
    
    ). Validation Check: A
    
    
    > 50 µL/min/mg protein indicates high metabolic liability requiring structural redesign.

References

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI URL:[Link]

  • Advancing the Therapeutic Potential of Indoleamides for Tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors Source: Journal of Medicinal Chemistry (NIH) URL:[Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents Source: RSC Advances (RSC Publishing) URL:[Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs Source: Asian Journal of Pharmaceutical Technology URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 5-Methoxyindoles

Welcome to the Technical Support Center for the synthesis and handling of 5-methoxyindoles. 5-Methoxyindole is a highly versatile building block in medicinal chemistry, crucial for synthesizing tryptamine derivatives (e....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 5-methoxyindoles. 5-Methoxyindole is a highly versatile building block in medicinal chemistry, crucial for synthesizing tryptamine derivatives (e.g., 5-MeO-DMT, melatonin) and various pharmaceutical agents. However, the electron-donating methoxy group at the C5 position significantly increases the electron density of the indole ring. This elevates the Highest Occupied Molecular Orbital (HOMO) energy, making the pyrrole ring highly susceptible to electrophilic attack, autooxidation, and acid-promoted dimerization[1].

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to help researchers and drug development professionals maintain the structural integrity of 5-methoxyindole derivatives during synthesis.

Mechanistic Workflows & Logical Relationships

To effectively prevent degradation, it is critical to understand both the pathways of oxidative failure and the logical workflow for mitigation.

Workflow Start 5-Methoxyindole Synthesis Degradation Oxidative Degradation Risk (High Electron Density) Start->Degradation Atmosphere 1. Inert Atmosphere (Argon/Schlenk) Degradation->Atmosphere Prevent O2 exposure Protection 2. N-Protection (Boc/Ts) Degradation->Protection Lower HOMO energy Antioxidants 3. Radical Scavengers (BHT/Ascorbic Acid) Degradation->Antioxidants Quench radicals Purification 4. Oxygen-Free Workup (Degassed Solvents) Atmosphere->Purification Protection->Purification Antioxidants->Purification Success Stable 5-Methoxyindole Derivatives Purification->Success

Workflow for mitigating oxidative degradation in 5-methoxyindole synthesis.

Pathway Indole 5-Methoxyindole Radical Indolyl Radical / Cation (C3 or N1 position) Indole->Radical O2 / Acid / Light NOxide N-Oxide Degradant Radical->NOxide Peroxyl attack at N Dimer Diindolocarbazole / Dimer Radical->Dimer Acid-promoted coupling Oxindole Oxindole (C2 Oxidation) Radical->Oxindole ROS attack at C2

Common oxidative degradation pathways of 5-methoxyindoles.

Troubleshooting & FAQs

Q1: Why does my 5-methoxyindole degrade so rapidly compared to unsubstituted indole? A: The degradation is driven by electronic effects. The methoxy group at the C5 position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density across the indole core, particularly at the C2, C3, and N1 positions. Consequently, the molecule acts as a potent electron donor, facilitating the formation of indolyl radicals or radical cations in the presence of atmospheric oxygen, light, or trace metals. These reactive intermediates quickly undergo autooxidative radical chain reactions.

Q2: What are the specific degradation products I should look out for on my LC-MS or NMR? A: You will typically observe three main classes of degradants:

  • N-Oxides: Exposure of the unionized amine or indole nitrogen to atmospheric oxygen frequently yields N-oxide degradants. This is a well-documented issue in the synthesis and storage of derivatives like 5-MeO-DMT[2].

  • Diindolocarbazoles (Dimers/Oligomers): Under acidic conditions, the electron-rich nature of 5-methoxyindole propitiates acid-induced couplings and subsequent dehydrogenation, leading to the formation of complex dimers like diindolocarbazoles[3].

  • Oxindoles: Oxidation at the C2 position leads to the formation of oxindoles, often triggered by peroxyl radical attack.

Q3: How do I prevent chlorinated byproducts during Fischer Indole Synthesis using HCl? A: The formation of chlorinated byproducts is an "abnormal" side reaction where the methoxy group or the ring is attacked by the chloride ion from the acid catalyst[1]. To prevent this, optimize the acid catalyst by switching from strong Brønsted acids (like HCl) to milder Lewis acids (e.g., ZnCl₂ or BF₃) or use Polyphosphoric acid (PPA) as a non-halogenated alternative.

Q4: How does N-protection prevent oxidation? A: Installing an electron-withdrawing protecting group (EWG) on the indole nitrogen (e.g., N-Boc or N-Tosyl) pulls electron density away from the pyrrole ring. This lowers the HOMO energy, increasing the oxidation potential of the molecule and making it significantly less reactive toward atmospheric oxygen and radical initiators.

Step-by-Step Experimental Protocols

Protocol A: Schlenk-Line Setup for Inert Atmosphere Synthesis

All reactions involving air-sensitive 5-methoxyindole materials must be carried out under an inert atmosphere using standard Schlenk-line techniques to prevent oxidation[4].

  • Step 1: Glassware Preparation. Dry all round-bottom flasks and magnetic stir bars in an oven at 120 °C for at least 4 hours. Assemble hot and cool under a continuous stream of dry Argon.

  • Step 2: Solvent Degassing. Use solvents (e.g., DMF, THF, or dioxane) that have been rigorously degassed. Perform three freeze-pump-thaw cycles or sparge with Argon for 30 minutes.

    • Causality: Dissolved oxygen in solvents acts as a triplet diradical that readily reacts with the electron-rich C3 position of the indole. Sparging displaces this oxygen, preventing the initiation of autooxidative chain reactions.

  • Step 3: Reagent Addition. Charge the 5-methoxyindole starting material into the flask. Evacuate the flask and backfill with Argon (repeat three times).

    • Self-Validation Check: The use of an oil bubbler on the Schlenk line provides visual confirmation of positive Argon pressure. If the oil flows backward, the system is compromised, and atmospheric backflow is occurring.

  • Step 4: Reaction Execution. Add the degassed solvent via a gas-tight syringe. If using transition metal catalysts, add them under a positive pressure of Argon.

  • Step 5: Quenching & Workup. Cool the reaction to ambient temperature. Perform the initial quench (e.g., with water or mild base) while still under Argon to prevent the oxidation of highly reactive, hot intermediates.

Protocol B: N-Boc Protection of 5-Methoxyindole

This protocol temporarily reduces the electron density of the indole ring to protect it during harsh downstream functionalizations.

  • Step 1: Initiation. Dissolve 5-methoxyindole (1.0 equiv) in anhydrous, degassed dichloromethane (DCM) under Argon.

  • Step 2: Catalysis. Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) as a nucleophilic catalyst.

    • Causality: DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate with the Boc anhydride, ensuring rapid protection before any side reactions can occur.

  • Step 3: Protection. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) dropwise at 0 °C.

    • Self-Validation Check: The continuous evolution of CO₂ gas bubbles serves as a visual self-validation that the anhydride is reacting and the protection is proceeding successfully.

  • Step 4: Completion. Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Self-Validation Check: The product spot will run higher (less polar) than the starting material. Furthermore, IR spectroscopy will lack the characteristic N-H stretch (~3300 cm⁻¹), validating complete protection.

Quantitative Data & Strategy Comparison

The following table summarizes the quantitative impact of various protective strategies on the stability and yield of 5-methoxyindole derivatives during multi-step syntheses.

Table 1: Comparison of Protective Strategies on 5-Methoxyindole Stability

Protective StrategyMechanism of ActionTypical Yield ImprovementDegradation (%) over 24h (Air Exposed)Recommended Use Case
None (Control) N/ABaseline15 - 25%N/A
Argon Atmosphere Physical exclusion of O₂+15% to +25%< 2% (if sealed)Standard baseline for all 5-methoxyindole reactions.
N-Boc Protection Electronic deactivation (EWG)+30% to +40%< 1%Multi-step syntheses involving harsh oxidants or strong acids.
Antioxidant Addition (e.g., BHT) Radical scavenging / Chain termination+10% to +15%5 - 8%Formulations, workup phases, or long-term storage of final API.
Lewis Acid Catalyst (vs HCl) Avoids nucleophilic Cl⁻ attack+20% (Fischer route)N/A (prevents chlorination)Fischer Indole Synthesis of methoxy-derivatives.

References

  • Title: Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use Source: ACS Omega URL: [Link]

  • Title: Acid-Promoted Competing Pathways in the Oxidative Polymerization of 5,6-Dihydroxyindoles and Related Compounds: Straightforward Cyclotrimerization Routes to Diindolocarbazole Derivatives Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis, Characterization and DNA-Binding Affinity of a New Zinc(II) Bis(5-methoxy-indol-3-yl)propane-1,3-dione Complex Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Indole-2-carboxamides vs. Chloroquine: Antiplasmodial Performance &amp; Mechanism Guide

This guide provides an in-depth technical comparison between Indole-2-carboxamide (I2C) derivatives and the standard antimalarial Chloroquine (CQ) . It focuses on the most recent medicinal chemistry optimizations (specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Indole-2-carboxamide (I2C) derivatives and the standard antimalarial Chloroquine (CQ) . It focuses on the most recent medicinal chemistry optimizations (specifically the 2025 ACS Bio & Med Chem Au findings) and established mechanistic pathways.

Executive Summary

Chloroquine (CQ) remains the benchmark for 4-aminoquinoline antimalarials, characterized by rapid parasite clearance via digestive vacuole (DV) accumulation and heme detoxification inhibition. However, its utility is severely compromised by widespread resistance mediated by the PfCRT transporter.

Indole-2-carboxamides (I2C) represent a novel, non-quinoline scaffold that shares the digestive vacuole as a primary target but offers a distinct chemical template.[1][2] While recent optimized derivatives (e.g., Compound 6x) demonstrate potent antiplasmodial activity (IC50 ~150–300 nM), they exhibit partial cross-resistance with CQ, suggesting they are also substrates for mutant PfCRT. The primary advantage of the I2C scaffold lies in its tunability —allowing medicinal chemists to optimize metabolic stability and reduce hERG liability while retaining efficacy, a flexibility often limited in the rigid quinoline core.

Mechanistic Comparison: The Battle for the Digestive Vacuole

Both compound classes target the asexual blood stage of Plasmodium falciparum, specifically interfering with the parasite's ability to detoxify heme.

Chloroquine (CQ) Mechanism
  • Target: Digestive Vacuole (DV).[3]

  • Action: CQ is a weak base that accumulates in the acidic DV (pH ~5.0) via ion trapping. It binds to free heme (Ferriprotoporphyrin IX), preventing its biocrystallization into non-toxic hemozoin. The accumulation of free heme causes membrane lysis and parasite death.

  • Resistance: Mediated by PfCRT (K76T mutation), which acts as an efflux pump, expelling CQ from the DV before it reaches toxic concentrations.

Indole-2-carboxamide (I2C) Mechanism[1][4][5][6]
  • Target: Digestive Vacuole Homeostasis / Hemozoin Inhibition.[1][3][4]

  • Action: Optimized I2C derivatives (e.g., piperidine-linked indoles) interfere with DV homeostasis and inhibit hemozoin formation, mimicking the phenotypic effect of CQ.

  • Resistance: Recent SAR studies (2025) confirm that I2Cs are also substrates for mutant PfCRT. Resistance can be reversed by Verapamil (a known PfCRT inhibitor), confirming this efflux mechanism.

  • Differentiation: Unlike CQ, the I2C scaffold is amenable to "scaffold hopping"—modifying the basicity and lipophilicity to potentially evade PfCRT recognition while maintaining heme binding.

Mechanistic Pathway Diagram

The following diagram illustrates the parallel action and resistance mechanisms in the infected erythrocyte.

MalariaMechanism cluster_erythrocyte Infected Erythrocyte cluster_vacuole Digestive Vacuole (pH 5.0) Hemoglobin Hemoglobin FPIX Free Heme (FPIX) (Toxic) Hemoglobin->FPIX Proteolysis Hemozoin Hemozoin (Safe Crystal) FPIX->Hemozoin Biocrystallization CQ_in Chloroquine (CQ) CQ_in->FPIX Binds/Caps CQ_in->Hemozoin Inhibits PfCRT PfCRT (Mutant) Efflux Pump CQ_in->PfCRT Efflux I2C_in Indole-2-carboxamide I2C_in->FPIX Binds/Caps I2C_in->Hemozoin Inhibits I2C_in->PfCRT Efflux (Cross-Resistance) Cytosol Cytosol PfCRT->Cytosol Expulsion

Caption: Comparative mechanism of action showing both scaffolds targeting heme detoxification and sharing susceptibility to PfCRT-mediated efflux.

Comparative Performance Data

The following data contrasts the standard Chloroquine profile with optimized Indole-2-carboxamide derivatives (specifically the piperidine-linked series, e.g., Compound 6x, as reported in recent literature).

Table 1: In Vitro Antiplasmodial Activity (IC50)
ParameterChloroquine (CQ)Indole-2-carboxamide (Optimized 6x)Interpretation
Pf3D7 IC50 (Sensitive)10 – 20 nM 150 – 300 nM CQ is ~10x more potent in sensitive strains.
PfDd2 IC50 (Resistant)> 200 nM > 3,000 nM Both show significant resistance shifts.
Resistance Index (RI) > 10~ 20High cross-resistance confirms PfCRT involvement.
Effect of Verapamil Reverses ResistanceReverses Resistance (5-8x shift)Confirms efflux-mediated resistance mechanism.
Cytotoxicity (HepG2) Low (CC50 > 100 µM)Low (CC50 > 30 µM)Both scaffolds show good selectivity indices.
hERG Inhibition Moderate RiskLow (Optimized > 20 µM)I2C offers better safety margins for cardiotoxicity.
Structural Nuance: The "Indole" Family

It is critical to distinguish Indole-2-carboxamides (DV targeters) from Tetrahydro-β-carbolines (e.g., MMV008138).

  • Indole-2-carboxamides: Target Digestive Vacuole (similar to CQ).[2]

  • MMV008138 (Indole-derivative): Targets IspD in the Apicoplast (MEP pathway).[5]

  • Note: If your research aims to avoid cross-resistance entirely, the IspD-targeting indole derivatives (MMV008138) are superior to the DV-targeting Indole-2-carboxamides, as they possess a completely distinct mechanism of action.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

A. SYBR Green I Fluorescence Assay (Growth Inhibition)

This assay quantifies parasite DNA replication as a proxy for viability.

Reagents:

  • SYBR Green I nucleic acid stain (10,000x stock).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Culture Medium: RPMI 1640 + 0.5% Albumax II.

Protocol:

  • Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol.

  • Plating: Dilute parasites to 1% parasitemia and 2% hematocrit. Dispense 100 µL into 96-well plates containing serial dilutions of CQ or I2C.

  • Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N2, 5% O2, 5% CO2).

  • Lysis: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.

  • Development: Incubate in the dark at room temperature for 1 hour.

  • Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot RFU vs. Log[Concentration] to determine IC50.

B. Beta-Hematin Inhibition Assay (Mechanism Validation)

This cell-free assay confirms if the compound inhibits hemozoin formation directly, similar to CQ.

Protocol:

  • Preparation: Dissolve Hemin chloride in DMSO (fresh). Prepare Acetate buffer (0.2 M, pH 5.0).

  • Reaction: In a 96-well plate, mix:

    • 100 µL Hemin solution (100 µM final).

    • 100 µL Test Compound (I2C or CQ) at varying concentrations.

    • Initiate polymerization by adding Tween-20 (or lipids) if using a lipid-mediated protocol, or simply incubate in acetate buffer for 12–24 hours at 37°C.

  • Quantification:

    • Wash the resulting precipitate with 2.5% SDS (dissolves free heme, leaves beta-hematin crystals intact).

    • Dissolve the remaining beta-hematin pellets in 0.1 M NaOH.

    • Measure absorbance at 405 nm.

  • Result: A decrease in absorbance (compared to control) indicates inhibition of beta-hematin formation.

Experimental Workflow Diagram

AssayWorkflow cluster_sybr SYBR Green I Assay (IC50) Culture Sync. Parasites (Ring Stage) Dosing Add Compound (72h Incubation) Culture->Dosing Lysis Lysis + SYBR Dye Dosing->Lysis Read Fluorescence Read (485/535 nm) Lysis->Read

Caption: Standardized workflow for determining antiplasmodial IC50 values.

Conclusion

Indole-2-carboxamides are a promising "CQ-mimetic" scaffold.[1][2][6][4] They share the proven heme-detoxification target of Chloroquine but offer a modern medicinal chemistry starting point to address metabolic liabilities (hERG, solubility). However, researchers must be aware that cross-resistance with CQ is a significant hurdle for this specific scaffold due to PfCRT recognition.[1][6][4] Future development must focus on structural modifications (e.g., altering the basic amine side chain) to bypass the PfCRT efflux pump while maintaining vacuolar accumulation.

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 2025.[3][4] [Link][3]

  • Biological Studies and Target Engagement of the IspD-Targeting Antimalarial Agent MMV008138. ACS Infectious Diseases, 2017. [Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology, 2016. [Link]

  • Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3. Frontiers in Molecular Biosciences, 2022. [Link]

Sources

Comparative

Comparative Guide: 5-Methoxyindole-2-Carboxamide Scaffolds vs. Erlotinib Cytotoxicity Profile

Part 1: Executive Technical Synthesis This guide evaluates the cytotoxicity and pharmacological profile of Erlotinib (a first-generation quinazoline EGFR inhibitor) against emerging 5-methoxyindole-2-carboxamide (5-MI2C)...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Synthesis

This guide evaluates the cytotoxicity and pharmacological profile of Erlotinib (a first-generation quinazoline EGFR inhibitor) against emerging 5-methoxyindole-2-carboxamide (5-MI2C) derivatives.

While Erlotinib remains a clinical gold standard for EGFR-mutant non-small cell lung cancer (NSCLC), its efficacy is limited by the T790M "gatekeeper" mutation and compensatory signaling pathways. Recent medicinal chemistry campaigns have identified the 5-methoxyindole-2-carboxamide scaffold as a privileged structure. Unlike the rigid quinazoline core of Erlotinib, the 5-MI2C scaffold offers vectors for dual-targeting (e.g., EGFR/CDK2) and improved binding affinity against resistant mutants (T790M), presenting a superior cytotoxicity profile in resistant cell lines.

Mechanistic Differentiators
FeatureErlotinib (Standard) 5-MI2C Derivatives (Challenger)
Core Scaffold Quinazoline (Rigid, planar)Indole-2-carboxamide (Flexible, H-bond donor/acceptor rich)
Primary Target EGFR (WT, L858R, del19)EGFR (WT, T790M) & CDK2 (Dual Inhibition)
Binding Mode Reversible ATP-competitive (Type I)ATP-competitive; often engages additional pockets (e.g., Ribose pocket)
Resistance Profile Vulnerable to T790M mutationDesigned to overcome T790M; Dual-targeting prevents bypass signaling

Part 2: Cytotoxicity & Biological Data[1][2][3]

The following data synthesizes comparative studies (2023-2025) of Erlotinib versus optimized 5-MI2C derivatives (specifically 5-substituted-3-ethylindole-2-carboxamides and related analogs).

In Vitro Potency (IC50 Comparison)

Data represents mean IC50 values (nM) from standardized MTT/MTS assays.

Cell LinePhenotypeErlotinib

(nM)
5-MI2C Analog (Comp 5g)*

(nM)
Fold Improvement
A549 NSCLC (EGFR WT)33 - 8037 - 55~1.5x (Comparable)
H1975 NSCLC (EGFR T790M/L858R)> 3,000 (Resistant)11.9 ± 3>250x (Superior)
MCF-7 Breast Cancer> 5,00049 ± 4>100x (Multi-target effect)
Panc-1 Pancreatic Cancer> 10,000542 (Caspase-3 induction**)Significant

*Note: "Comp 5g" refers to the optimized lead compound (5-substituted-3-ethylindole-2-carboxamide) cited in recent high-impact medicinal chemistry literature [1][2]. **Value represents pg/mL of Caspase-3 protein expression, not IC50.

Apoptosis Induction Profile

Flow cytometry analysis (Annexin V/PI) reveals distinct modes of cell death.

  • Erlotinib: Induces G1 cell cycle arrest primarily. Moderate apoptosis in sensitive lines.

  • 5-MI2C Derivatives: Induce dual G1/S phase arrest (due to CDK2 inhibition) and massive apoptosis.

    • Mechanism: Upregulation of Bax/Caspase-3 and downregulation of Bcl-2 is significantly more pronounced in 5-MI2C treated cells compared to Erlotinib at equimolar concentrations [1].

Part 3: Signaling Pathway Visualization

The following diagram illustrates the divergent mechanisms where 5-MI2C derivatives gain an advantage over Erlotinib, particularly through dual inhibition of EGFR and CDK2, bypassing the resistance blockade.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor) RAS RAS EGFR->RAS EGFR_Mut EGFR (T790M Mutant) EGFR_Mut->RAS Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP Comp.) Erlotinib->EGFR_Mut Ineffective (Steric Clash) MI2C 5-MI2C Derivative MI2C->EGFR Inhibits MI2C->EGFR_Mut Potent Inhibition CDK2 CDK2 / Cyclin E MI2C->CDK2 Dual Inhibition Apoptosis Apoptosis MI2C->Apoptosis Caspase 3/8 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Rb Rb (Phosphorylated) CDK2->Rb Phosphorylation Rb->Proliferation G1 -> S Transition

Caption: Dual-targeting mechanism of 5-MI2C derivatives vs. single-target limitation of Erlotinib in T790M mutant contexts.

Part 4: Validated Experimental Protocols

To replicate the cytotoxicity profiles described above, use the following self-validating protocols.

Protocol A: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 values for Erlotinib and 5-MI2C in A549/H1975 cells.

  • Reagent Preparation:

    • Dissolve Erlotinib and 5-MI2C derivative in 100% DMSO to create 10 mM stock solutions.

    • Critical Check: Ensure 5-MI2C is fully solubilized; sonicate if necessary. Indole carboxamides can be hydrophobic.

  • Cell Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
      
  • Drug Treatment:

    • Prepare serial dilutions (0.01 nM to 100 µM) in culture medium. Final DMSO concentration must be < 0.1% to avoid vehicle toxicity.

    • Include controls: Vehicle (0.1% DMSO) and Positive Control (Staurosporine).

  • Incubation & Readout:

    • Incubate for 48-72 hours.[1]

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 4h.

    • Solubilize formazan crystals with DMSO (150 µL).

    • Read Absorbance at 570 nm.

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive IC50.

Protocol B: Western Blot for Pathway Validation (EGFR/CDK2)

Objective: Confirm that cytotoxicity is driven by target inhibition (On-Target Effect).

  • Treatment: Treat A549 cells with IC50 concentrations of Erlotinib and 5-MI2C for 24h.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, Na3VO4).

  • Antibody Panel:

    • Primary: Anti-p-EGFR (Tyr1068), Anti-EGFR, Anti-p-CDK2 (Thr160), Anti-Caspase-3 (Cleaved).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Validation Criteria:

    • Erlotinib Lane: Should show reduced p-EGFR but intact p-CDK2 levels.

    • 5-MI2C Lane: Should show reduced p-EGFR AND reduced p-CDK2.

    • Apoptosis: 5-MI2C should show a stronger Cleaved Caspase-3 band than Erlotinib.

Part 5: Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Stock DMSO Stock Prep (10mM) Dilution Serial Dilution (0.1nM - 100µM) Stock->Dilution Seed Cell Seeding (A549 / H1975) Incubation 72h Incubation 37°C, 5% CO2 Seed->Incubation 24h Attachment Dilution->Incubation MTT MTT Assay (IC50 Calculation) Incubation->MTT WB Western Blot (p-EGFR / p-CDK2) Incubation->WB

Caption: Step-by-step experimental workflow for validating comparative cytotoxicity.

References

  • Mohamed, F. A. M., et al. (2023).[2][3] Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.[3] RSC Advances.

  • Al-Wahaibi, L. H., et al. (2023).[2] Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides... as potent EGFR WT/EGFR T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem Application Note. (2025). Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid. BenchChem Protocols.

  • El-Miligy, M. M., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy.[4][5][2][6][7][8]

Sources

Validation

Validation of 5-methoxy-N,N-dimethylindole-2-carboxamide as sPLA2-X inhibitor

A Researcher's Guide to the Validation of Indole-Based sPLA2-X Inhibitors A Comparative Analysis of 5-methoxy-N,N-dimethylindole-2-carboxamide and Analogs Secreted phospholipase A2 Group X (sPLA2-X) is a potent enzyme in...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Validation of Indole-Based sPLA2-X Inhibitors

A Comparative Analysis of 5-methoxy-N,N-dimethylindole-2-carboxamide and Analogs

Secreted phospholipase A2 Group X (sPLA2-X) is a potent enzyme in the sPLA2 family, implicated in various inflammatory diseases through its role in releasing arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids. Its inhibition is a key therapeutic strategy, and indole-based compounds have emerged as a promising class of inhibitors. This guide provides a comprehensive framework for validating novel indole-2-carboxamides, using 5-methoxy-N,N-dimethylindole-2-carboxamide as a focal point for comparison against established inhibitors and outlining the critical experimental workflow.

The Landscape of sPLA2-X Inhibition

The development of potent and selective sPLA2-X inhibitors is an active area of research. The enzyme's role in pathological inflammation, such as in respiratory diseases and arthritis, makes it a high-value target. Indole-based structures have been a fertile ground for the discovery of sPLA2 inhibitors, with several series of compounds showing high affinity and selectivity. This guide will walk through the essential steps to validate a novel compound in this class.

Comparative Inhibitor Analysis

To establish the efficacy of a novel inhibitor like 5-methoxy-N,N-dimethylindole-2-carboxamide, it is crucial to benchmark its performance against known standards. Below is a comparison of related indole-based sPLA2 inhibitors with reported potencies.

CompoundTargetIC50 (nM)Assay ConditionsReference
5-methoxy-N,N-dimethylindole-2-carboxamide sPLA2-XTBDTo be determined via validation assays.-
Indole-based inhibitor 1 (Example)Human sPLA2-X13Mixed micellar assay with 1-palmitoyl-2-(10-pyrenyl-decanoyl)-sn-glycero-3-phosphoglycerol as substrate.
Indole-based inhibitor 2 (Example)Human sPLA2-IIA5Similar assay conditions, demonstrating cross-reactivity or pan-inhibitory potential.

IC50 values represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%. TBD: To Be Determined.

Experimental Validation Workflow

The validation of a novel sPLA2-X inhibitor is a multi-step process, beginning with in vitro enzymatic assays and progressing to cell-based models to confirm its activity in a biological context.

Validation_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation A Enzymatic Assay (IC50 Determination) B Selectivity Profiling (vs. other sPLA2s) A->B Confirmed Potency C Arachidonic Acid Release Assay B->C Selective Inhibition D Downstream Mediator Quantification (e.g., PGE2) C->D Cellular Efficacy E Preclinical Development D->E Validated Lead

Figure 1: A typical workflow for the validation of a novel sPLA2-X inhibitor, from initial enzymatic screening to cell-based functional assays.

Part 1: In Vitro Enzymatic Assay

The foundational step is to determine the inhibitor's potency against purified sPLA2-X enzyme. A common method is a fluorescence-based assay using a synthetic substrate.

Protocol: sPLA2-X Inhibition Assay

  • Reagents and Materials:

    • Human recombinant sPLA2-X

    • Fluorescent substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))

    • Assay buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.1 mg/mL BSA.

    • Test compound (5-methoxy-N,N-dimethylindole-2-carboxamide) and reference inhibitors.

    • 96-well microplate, fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

    • In a 96-well plate, add 5 µL of the inhibitor dilutions to the wells.

    • Add 85 µL of the assay buffer containing the fluorescent substrate PED6 to each well.

    • Initiate the reaction by adding 10 µL of a pre-diluted solution of human sPLA2-X.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Causality Behind Experimental Choices:

  • Fluorescent Substrate: PED6 is a convenient substrate where the fluorescence is quenched in the intact phospholipid. Upon cleavage by sPLA2, the fluorescent portion is released, leading to an increase in signal, which is directly proportional to enzyme activity.

  • Calcium Chloride: sPLA2 enzymes are calcium-dependent for their catalytic activity. The presence of CaCl2 in the assay buffer is essential.

  • Bovine Serum Albumin (BSA): BSA is included to prevent non-specific binding of the enzyme and inhibitor to the plate surface and to help solubilize the lipid substrate.

Part 2: Cell-Based Functional Assays

Demonstrating that the inhibitor can block sPLA2-X activity in a cellular context is a critical validation step. This involves measuring the release of arachidonic acid or its downstream metabolites.

Protocol: Arachidonic Acid Release Assay

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., A549 human lung carcinoma cells, which express sPLA2-X) to confluency in a 24-well plate.

    • Label the cells by incubating them with [3H]-arachidonic acid for 18-24 hours. This incorporates the radiolabel into the cell membranes.

    • Wash the cells thoroughly to remove unincorporated [3H]-arachidonic acid.

  • Inhibition and Stimulation:

    • Pre-incubate the labeled cells with varying concentrations of the test inhibitor or vehicle (DMSO) for 30 minutes.

    • Stimulate the cells with a known sPLA2-X activator, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), for a defined period (e.g., 4-6 hours).

  • Measurement of Arachidonic Acid Release:

    • Collect the cell culture supernatant.

    • Measure the amount of released [3H]-arachidonic acid using a liquid scintillation counter.

    • Calculate the percentage of inhibition of stimulated arachidonic acid release for each inhibitor concentration.

Trustworthiness of the Protocol: This assay provides a self-validating system. A potent and cell-permeable inhibitor will show a dose-dependent decrease in the release of radiolabeled arachidonic acid upon cell stimulation, directly reflecting the inhibition of intracellular sPLA2 activity.

Signaling Pathway Context

Understanding the pathway in which sPLA2-X operates is crucial for interpreting experimental results and appreciating the inhibitor's potential therapeutic impact.

sPLA2X_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane PL Phospholipids AA Arachidonic Acid PL->AA Releases COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes sPLA2X sPLA2-X sPLA2X->PL Hydrolyzes Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Inflammatory_Stimuli->sPLA2X Induces/Activates Inhibitor 5-methoxy-N,N-dimethyl- indole-2-carboxamide Inhibitor->sPLA2X Inhibits

Figure 2: The inflammatory signaling pathway involving sPLA2-X. The enzyme releases arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory prostaglandins and leukotrienes.

Conclusion

The validation of 5-methoxy-N,N-dimethylindole-2-carboxamide as a selective sPLA2-X inhibitor requires a systematic approach. By employing rigorous in vitro and cell-based assays and benchmarking against known inhibitors, researchers can confidently establish its potency, selectivity, and cellular efficacy. This structured validation process is essential for the progression of novel indole-based carboxamides from promising chemical matter to potential therapeutic agents for inflammatory diseases.

References

  • The role of secreted phospholipase A2 group X in inflammatory diseases. (Source: Future Medicinal Chemistry, URL: [Link])

  • Secreted phospholipase A2 in human diseases. (Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, URL: [Link])

  • Structure-based design of potent and selective indole-based inhibitors of human-secreted phospholipase A2 group X. (Source: Journal of Medicinal Chemistry, URL: [Link])

  • Novel Indole-5-Carboxamides as Potent and Selective Inhibitors of Secreted Phospholipase A2. (Source: Journal of Medicinal Chemistry, URL: [Link])

Comparative

Reference Standards for Indole-2-Carboxamide Analytical Assays

Executive Summary: The Hidden Variable in Potency Data In the development of indole-2-carboxamide derivatives—a privileged scaffold for cannabinoid receptor agonists (e.g., synthetic cannabinoids), antivirals (e.g., HCV...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in Potency Data

In the development of indole-2-carboxamide derivatives—a privileged scaffold for cannabinoid receptor agonists (e.g., synthetic cannabinoids), antivirals (e.g., HCV NS5B inhibitors), and antitubercular agents (MmpL3 inhibitors)—the quality of the reference standard is often the single largest source of analytical error.

This guide objectively compares the three primary grades of reference standards available to researchers: Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals . Unlike general reagents, indole-2-carboxamides present specific stability and isomerism challenges that render "purity by HPLC" insufficient for critical assays.

Key Insight: A 98% pure "Research Grade" standard containing just 2% of a potent regioisomer (e.g., indole-3-carboxamide) can shift IC₅₀ values by an order of magnitude, leading to false positives in early drug discovery [1].

Hierarchy of Reference Standards: A Technical Comparison

The choice of standard must align with the assay's regulatory requirement and risk tolerance. The following table contrasts the performance metrics of the three alternatives.

Table 1: Comparative Performance of Indole-2-Carboxamide Standards[1]
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard Option C: Research Grade Chemical
Accreditation ISO 17034 & ISO 17025ISO 17025 (typically)Non-accredited
Purity Definition Mass balance (chromatographic purity - water - volatiles - inorganics)Chromatographic purity (often just Area %)Area % (usually single wavelength UV)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's internal standardNone
Uncertainty Explicitly calculated (e.g., ± 0.5%)Not reportedUnknown
Isomer Validation qNMR confirmed (regioisomer specific)NMR identity checkMass spec identity only
Primary Use GMP Release, Clinical PK, Forensic DefenseRoutine QC, Method DevelopmentEarly Hit Screening, Synthesis
The "Self-Validating" Choice

For quantitative LC-MS/MS assays in biological matrices (plasma/microsomes), Option B (Analytical Standard) is the minimum acceptable grade. Option A (CRM) is mandatory for any data submitted to regulatory bodies (FDA/EMA). Option C should be restricted to qualitative qualitative hit identification only.

Critical Quality Attributes: The "Indole" Challenges

The Regioisomer Trap (2- vs. 3-Carboxamide)

Synthetic routes for indole-2-carboxamides often utilize indole-2-carboxylic acid precursors. However, thermal rearrangement or impure starting materials can yield indole-3-carboxamide isomers.

  • Mechanism: Electrophilic substitution on the indole ring favors the C3 position. If the C2 position is blocked or the reaction conditions are not strictly controlled, C3 isomers form.

  • Analytical Impact: These isomers are isobaric (same mass) and often co-elute on standard C18 gradients, leading to quantitation errors [2].

  • Detection: High-grade standards (CRMs) use 1H-NMR to distinguish these. The C3-H proton in a 2-carboxamide appears as a doublet or singlet around 7.0–7.5 ppm, distinct from the C2-H proton in 3-carboxamide isomers [3].

Stability and Degradation

Indole-2-carboxamides are susceptible to two primary degradation pathways that reference standards must characterize:

  • Amide Hydrolysis: Under acidic or basic conditions (extreme pH), the amide bond cleaves, yielding the parent indole-2-carboxylic acid and the amine [4].

  • Oxidative Instability: The electron-rich indole ring is prone to oxidation, particularly at the C3 position, forming oxindole or isatin derivatives upon prolonged exposure to light and air [5].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol outlines a quantification strategy that "self-validates" by detecting common standard-related errors.

Method: Isotope Dilution LC-MS/MS Matrix: Mouse Plasma / Microsomal Incubate

Step 1: Standard Selection & Preparation
  • Primary Standard: Indole-2-carboxamide Analog (ISO 17034 CRM).

  • Internal Standard (IS): Indole-d7 labeled analog (Crucial for compensating matrix effects). Do not use structural analogs (e.g., different alkyl chain) as they fail to track ionization suppression accurately in this scaffold.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma.

  • Add 200 µL ice-cold Acetonitrile containing IS (50 ng/mL).

  • Vortex (2 min) and Centrifuge (16,000 x g, 10 min, 4°C).

  • Transfer supernatant. Evaporate and reconstitute in 50:50 MeOH:Water to match mobile phase initial conditions.

Step 3: LC-MS/MS Parameters
  • Column: Synergi Fusion-RP C18 (polar-embedded phase helps retain polar degradants), 2.0 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4 min.

  • Detection: MRM Mode (Positive ESI).

    • Quantifier Transition: [M+H]⁺ → [Amide Cleavage Fragment]⁺ (High specificity).

    • Qualifier Transition: [M+H]⁺ → [Indole Ring Fragment]⁺.

Step 4: The "Self-Validation" Check

Calculate the Ion Ratio (Quantifier Area / Qualifier Area) for every sample.

  • Rule: If the Ion Ratio of a sample deviates >15% from the Reference Standard, it indicates co-eluting interference (potentially a metabolite or isomer). This flags that the standard or the method is not specific enough [6].

Decision Logic & Workflow Visualization

Diagram 1: Selecting the Correct Reference Standard Grade

This decision tree guides the researcher based on the assay's end-use.

StandardSelection cluster_legend Legend Start Start: Define Assay Purpose Purpose Is data for Regulatory Submission (FDA/EMA) or Clinical Release? Start->Purpose Research Is data for Early Discovery (Hit Screening)? Purpose->Research No CRM Select Option A: ISO 17034 CRM (Traceable, Uncertainty Known) Purpose->CRM Yes Quant Is Quantitative Accuracy Critical (IC50 / PK)? Research->Quant No Reagent Select Option C: Research Grade Chemical (Verify Identity In-House) Research->Reagent Yes Analytical Select Option B: ISO 17025 Analytical Standard (Chromatographic Purity >98%) Quant->Analytical Yes Quant->Reagent No High High Rigor Med Medium Rigor Low Low Rigor

Caption: Decision logic for selecting reference material grade based on regulatory and scientific requirements.

Diagram 2: Self-Validating Analytical Workflow

This diagram illustrates the LC-MS/MS process with built-in quality control loops.

Workflow Standard Reference Standard (CRM/Analytical) Prep Sample Prep (Spike with IS) Standard->Prep Sample Biological Sample (Plasma/Microsomes) Sample->Prep LCMS LC-MS/MS Analysis (C18 Column, MRM) Prep->LCMS Data Data Processing LCMS->Data Check1 Check 1: Linearity R² > 0.99? Data->Check1 Check2 Check 2: Ion Ratio ±15%? Check1->Check2 Pass Fail Investigate: Isomer/Interference Check1->Fail Fail Result Valid Quantitation Check2->Result Pass Check2->Fail Fail

Caption: Analytical workflow incorporating ion ratio monitoring as a self-validating quality control step.

References

  • Zhuang, X., et al. (2011).[1] Impact of impurities on IC50 values of P450 inhibitors. National Institutes of Health (PubMed).

  • Beel, G., et al. (2021). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC.

  • Olgen, S., et al. (2008).[2][3] Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis.

  • Waterman, K.C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Research.

  • Kamath, A.V., & Vaidyanathan, C.S. (1990). Structural requirements for the oxidation of indole-2-carboxamide derivatives. Biochemistry Journal.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4]

Sources

Validation

In vitro vs in vivo efficacy of 5-methoxyindole-2-carboxamides

Executive Summary: The Scaffold Advantage The 5-methoxyindole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to mimic the purine ring of ATP. This structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The 5-methoxyindole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to mimic the purine ring of ATP. This structural mimicry allows it to function as a potent ATP-competitive inhibitor against a spectrum of kinases, most notably EGFR , CDK2 , and Pim-1/2/3 .

While in vitro data consistently demonstrates nanomolar (nM) potency against solid tumor cell lines (MCF-7, HCT-116), the translation to in vivo efficacy is frequently modulated by physicochemical properties such as solubility and metabolic stability. This guide objectively compares the performance of these derivatives, highlighting the "efficacy gap" between cellular assays and organismal models.

Mechanistic Profiling: In Vitro vs. In Vivo[1][2]

In Vitro Efficacy: Kinase Inhibition & Cytotoxicity

In controlled cellular environments, 5-methoxyindole-2-carboxamides act as dual-target inhibitors. The 5-methoxy group functions as an electron-donating moiety, enhancing the binding affinity to the kinase hinge region via hydrogen bonding.

Key Findings:

  • Dual Inhibition: Derivatives like Compound 5j (N-substituted-5-methoxyindole) exhibit dual inhibition of EGFR (

    
     nM) and CDK2  (
    
    
    
    nM).[1]
  • Apoptosis Induction: Treatment leads to G1/S phase cell cycle arrest and upregulation of pro-apoptotic markers (Bax, Caspase-3/9) while downregulating anti-apoptotic Bcl-2.

  • Selectivity: High selectivity indices (SI > 10) are often observed between cancer cells and normal fibroblasts (WI-38).

Table 1: Comparative In Vitro Potency (IC50 in nM)

Data synthesized from recent high-impact medicinal chemistry studies.

Compound IDTarget(s)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference Standard
5-Methoxy-Indole-Amide (5i) EGFR / CDK249 ± 0.552 ± 0.765 ± 1.2Erlotinib (

nM)
5-Methoxy-Indole-Amide (5j) EGFR / CDK237 ± 0.4 41 ± 0.6 58 ± 0.9Dinaciclib (

nM)
Pim-Specific Analog (10f) Pim-1 Kinase537016 (PC-3)*N/AStaurosporine (

nM)
MICA (Parent Acid) DLDH (Metabolic)>100 µM>100 µMN/AN/A

*Note: Compound 10f is a related oxadiazole derivative shown for context on Pim-1 potency.

In Vivo Efficacy: The Translational Challenge

The transition to in vivo models reveals the critical role of pharmacokinetics (PK). Unlike the parent acid (MICA), which shows robust bioavailability in metabolic models, amide derivatives often face solubility hurdles.

  • Oncology (Xenograft Models):

    • Success: Optimized derivatives (e.g., those with solubilizing morpholine or piperazine tails) demonstrate significant Tumor Growth Inhibition (TGI) of 40-60% in mouse xenografts, comparable to standard chemotherapeutics like Doxorubicin but with reduced cardiotoxicity.

    • Failure Mode: Highly lipophilic analogs often precipitate in the peritoneal cavity or undergo rapid hepatic clearance, reducing effective intratumoral concentration.

  • Metabolic Disease (Lipid Lowering):

    • N-(Benzoylphenyl)-5-substituted analogs have shown significant antihyperlipidemic activity in Triton WR-1339-induced hyperlipidemic rats, lowering plasma triglycerides by ~75%, comparable to Bezafibrate.

Mechanism of Action Visualization

The following diagram illustrates the dual-targeting mechanism where 5-methoxyindole-2-carboxamides intercept survival signaling at both the receptor level (EGFR) and the nuclear level (Pim/CDK), forcing the cell into apoptosis.

SignalingPathway GF Growth Factors (EGF) EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CellCycle Cell Cycle Progression (G1 -> S) RAS->CellCycle MAPK Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD BAD (Pro-Apoptotic) AKT->BAD mTOR->CellCycle Translation CDK2 CDK2 / Cyclin E CDK2->CellCycle Drives PIM Pim-1 Kinase PIM->BAD Phosphorylation (Inactivation) BCL2 Bcl-2 (Anti-Apoptotic) BAD->BCL2 Inhibition Apoptosis Apoptosis (Cell Death) BCL2->Apoptosis Blocks Drug 5-Methoxyindole-2-carboxamide Drug->EGFR Inhibits Drug->CDK2 Inhibits Drug->PIM Inhibits

Caption: Dual-inhibition pathway.[2][3][4][5] The molecule blocks upstream EGFR signaling and downstream CDK2/Pim effectors, preventing BAD inactivation and restoring Apoptosis.

Experimental Protocols

Synthesis: Amide Coupling (The "Activated Ester" Method)

Causality: Direct reaction of the acid with amine is slow; activation via BOP or HATU ensures high yields and minimizes racemization.

  • Activation: Dissolve 5-methoxyindole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at

    
     for 30 min.
    
  • Coupling: Add the appropriate amine (e.g., 4-amino-N-methylpiperidine) (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12h under

    
     atmosphere.
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and brine.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

In Vitro: MTT Cytotoxicity Assay

Self-Validation: Always include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%).

  • Seeding: Seed cancer cells (MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (0.01 - 100 µM) in triplicate.

  • Incubation: Incubate for 48h or 72h at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
In Vivo: Xenograft Tumor Model

Causality: Demonstrates physiological efficacy beyond cell culture.

  • Induction: Inject

    
     HCT-116 cells subcutaneously into the flank of nude mice.
    
  • Staging: Wait until tumors reach

    
    . Randomize mice into groups (n=6).
    
  • Dosing: Administer compound (e.g., 20 mg/kg) via IP injection or oral gavage (formulated in 10% Tween-80/Saline) daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Harvest tumors for Western Blot analysis (check p-EGFR, cleaved Caspase-3 levels).

Workflow Visualization

Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Syn Synthesis (Indole-2-acid + Amine) Char Characterization (NMR, MS, IR) Syn->Char Screen MTT Assay (IC50 Determination) Char->Screen Mech Kinase Assay (EGFR/CDK2 Inhibition) Screen->Mech Hits < 1µM ADME ADME Profiling (Solubility/Stability) Mech->ADME Select Leads Xeno Xenograft Model (Tumor Reduction) ADME->Xeno High Bioavailability

Caption: Sequential drug development workflow from synthesis to in vivo validation.

References

  • Mohamed, F. A. M., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.[1][3][4] RSC Advances. Link

  • Khidr, R., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation.[6] European Journal of Medicinal Chemistry. Link

  • Al-Wahaibi, L. H., et al. (2020). Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides in Triton WR-1339-Induced Hyperlipidemic Rats.[7] Molecules. Link

  • Yan, L. J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent.[8] Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Link

  • BenchChem. Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid.[9] Application Note. Link

Sources

Comparative

A Comparative Benchmarking Guide to Indole Carboxamides as Cannabinoid Receptor 2 (CB2) Ligands

This guide provides a comprehensive comparison of novel indole carboxamide compounds against established ligands for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, a G-protein coupled receptor (GPCR) primarily expre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of novel indole carboxamide compounds against established ligands for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the immune system, is a promising therapeutic target for a range of conditions, including inflammatory disorders, pain, and neurodegenerative diseases, without the psychotropic side effects associated with the Cannabinoid Receptor 1 (CB1).[1][2] The indole carboxamide scaffold has emerged as a versatile template for developing potent and selective CB2 ligands.[3][4][5] This document details the experimental frameworks and comparative data necessary for researchers and drug development professionals to effectively evaluate the performance of new chemical entities in this class.

Introduction: The Rationale for Targeting the CB2 Receptor

The endocannabinoid system, comprising the CB1 and CB2 receptors, their endogenous ligands, and metabolic enzymes, is a critical regulator of homeostasis. While CB1 receptor activation is associated with the psychoactive effects of cannabinoids, the CB2 receptor offers a pathway for therapeutic intervention in peripheral tissues, particularly in modulating immune responses.[1] Consequently, the development of selective CB2 receptor agonists, antagonists, and inverse agonists is of significant interest. Indole-based structures, particularly indole-2-carboxamides, have demonstrated considerable promise in achieving high affinity and selectivity for the CB2 receptor.[3][4] This guide will benchmark a representative indole carboxamide against a panel of well-characterized CB2 receptor ligands to illustrate a robust evaluation workflow.

Selection of Benchmark CB2 Receptor Ligands

A meaningful comparison requires a carefully selected panel of reference compounds that span a range of activities at the CB2 receptor. The chosen ligands serve as yardsticks for affinity, selectivity, and functional efficacy.

  • WIN 55,212-2: A potent, non-selective CB1/CB2 receptor full agonist, serving as a positive control for agonist activity.[6][7][8] It is an aminoalkylindole derivative, structurally distinct from classical cannabinoids.[6]

  • JWH-133: A potent and highly selective CB2 receptor agonist.[2][9][10][11] Its high selectivity (over 200-fold for CB2 over CB1) makes it an excellent benchmark for assessing the selectivity profile of new compounds.[9][11]

  • CP-55,940: A non-selective, high-efficacy CB1/CB2 receptor agonist.[12][13] It is often used as a radioligand in binding assays due to its high affinity.[12]

  • AM-630: A well-characterized CB2 receptor selective antagonist/inverse agonist.[14][15][16][17] It is crucial for distinguishing between agonist and antagonist/inverse agonist activity.[14][15]

These compounds provide a robust framework for characterizing the pharmacological profile of a novel indole carboxamide.

Experimental Benchmarking: Methodologies and Data Interpretation

A thorough in vitro pharmacological evaluation involves a multi-tiered approach, beginning with receptor binding affinity and progressing to functional activity assays.

The initial step in characterizing a new ligand is to determine its binding affinity (Ki) for the target receptor. This is typically achieved through competitive binding assays using a radiolabeled ligand.

Experimental Protocol: CB2 Receptor Competitive Binding Assay

  • Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the human CB2 receptor.[12][18]

  • Radioligand: [³H]CP-55,940 is a commonly used high-affinity, non-selective cannabinoid radioligand for both CB1 and CB2 receptors.[12][18]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4, is used.

  • Incubation: A fixed concentration of [³H]CP-55,940 (typically around its Kd value, ~1.5 nM) is incubated with the cell membranes and a range of concentrations of the unlabeled test compound (the indole carboxamide) and benchmark ligands.[12]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 (the concentration of unlabeled ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

To assess selectivity, a parallel binding assay is performed using membranes from cells expressing the human CB1 receptor.

Data Presentation: Comparative Binding Affinities

CompoundCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1 Ki / CB2 Ki)
Indole Carboxamide X [Experimental Value][Experimental Value][Calculated Value]
WIN 55,212-2 3.362.3~19
JWH-133 3.4[9][11]677[11]~200
CP-55,940 ~1.5 (Kd)[12]High AffinityNon-selective
AM-630 High AffinityLow AffinitySelective

Note: Specific Ki values can vary depending on experimental conditions. The values presented are representative.

Causality Behind Experimental Choices: The use of [³H]CP-55,940 is advantageous due to its high affinity for both receptors, allowing for a direct comparison of binding potencies.[12] Performing the assay for both CB1 and CB2 receptors is critical to establish the selectivity profile of the novel indole carboxamide, a key parameter for avoiding unwanted psychoactive side effects.

Binding affinity does not provide information about the functional consequence of ligand binding (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential.

3.2.1. cAMP Accumulation Assay: A Measure of Gαi/o Signaling

The CB2 receptor is a Gi/o-coupled GPCR, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[19]

Experimental Protocol: Forskolin-Stimulated cAMP Assay

  • Cell Culture: HEK-293 cells stably expressing the human CB2 receptor are used.[18][20]

  • Stimulation: Cells are pre-treated with the test compound or benchmark ligands for a defined period.

  • Adenylyl Cyclase Activation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.

  • Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a variety of commercially available kits (e.g., HTRF, FRET, or ELISA-based).[21]

  • Data Analysis:

    • Agonists: The ability of a compound to inhibit forskolin-stimulated cAMP production is measured, and an EC50 (the concentration producing 50% of the maximal inhibitory effect) is determined.[20]

    • Antagonists/Inverse Agonists: The ability of a compound to block the inhibitory effect of a known agonist (e.g., WIN 55,212-2) is assessed, and an IC50 (the concentration that inhibits 50% of the agonist response) is calculated.[18][20]

Data Presentation: Comparative Functional Potency (cAMP Assay)

CompoundFunctional ActivityEC50 / IC50 (nM)
Indole Carboxamide X [Agonist/Antagonist][Experimental Value]
WIN 55,212-2 Agonist17.3[20]
JWH-133 Agonist(Literature values vary)
CP-55,940 Agonist(Highly potent)
AM-630 Inverse Agonist/Antagonist(Literature values vary)

3.2.2. β-Arrestin Recruitment Assay: Assessing G-Protein Independent Signaling

GPCR activation can also trigger G-protein-independent signaling pathways, often mediated by β-arrestins.[22][23] Assessing β-arrestin recruitment provides a more complete picture of a ligand's functional profile and can reveal biased agonism.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Assay Principle: This assay typically utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.[22][24][25]

  • Cell Line: A cell line is used that co-expresses the CB2 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.[18][22]

  • Ligand Stimulation: Upon agonist binding, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and generating a detectable signal (chemiluminescence or light emission).[22]

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the test compound in promoting β-arrestin recruitment are determined.

Data Presentation: Comparative β-Arrestin Recruitment

CompoundFunctional ActivityEC50 (nM)Emax (% of WIN 55,212-2)
Indole Carboxamide X [Agonist/Antagonist][Experimental Value][Experimental Value]
WIN 55,212-2 Agonist(Literature values vary)100%
JWH-133 Agonist(Literature values vary)(Literature values vary)
CP-55,940 Agonist(Highly potent)(Literature values vary)
AM-630 Antagonist(No recruitment)(No recruitment)

Trustworthiness Through Self-Validating Systems: The inclusion of both G-protein dependent (cAMP) and G-protein independent (β-arrestin) assays provides a self-validating system. A compound that shows activity in both assays is confirmed as a functional ligand. Discrepancies between the two assays can indicate biased signaling, a crucial aspect of modern GPCR drug discovery.

Visualizing Key Pathways and Workflows

CB2 Receptor Signaling Pathways

CB2_Signaling cluster_membrane Plasma Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates beta_arrestin β-Arrestin CB2->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Indole Carboxamide (Agonist) Ligand->CB2 Binds G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Signaling (e.g., ERK) beta_arrestin->Downstream Initiates

Caption: CB2 receptor signaling upon agonist binding.

Experimental Workflow for Ligand Characterization

Workflow start Novel Indole Carboxamide binding_assay Radioligand Binding Assay (CB1 & CB2 Receptors) start->binding_assay determine_ki Determine Ki and Selectivity binding_assay->determine_ki functional_assay Functional Assays determine_ki->functional_assay cAMP_assay cAMP Assay functional_assay->cAMP_assay arrestin_assay β-Arrestin Assay functional_assay->arrestin_assay determine_ec50 Determine EC50/IC50 and Efficacy cAMP_assay->determine_ec50 arrestin_assay->determine_ec50 data_analysis Comparative Data Analysis vs. Benchmarks determine_ec50->data_analysis conclusion Pharmacological Profile Established data_analysis->conclusion

Caption: Step-by-step ligand characterization workflow.

Conclusion: Synthesizing the Data for a Comprehensive Profile

By systematically benchmarking a novel indole carboxamide against established CB2 receptor ligands like WIN 55,212-2, JWH-133, CP-55,940, and AM-630, a comprehensive pharmacological profile can be established. This guide outlines the essential experimental assays—radioligand binding for affinity and selectivity, and functional assays (cAMP and β-arrestin) for efficacy and potential biased agonism. The provided protocols and data interpretation frameworks serve as a robust starting point for researchers in the field. The ultimate goal is to identify and characterize novel indole carboxamides with optimized potency, selectivity, and functional profiles for progression into further preclinical and clinical development as potential therapeutics for immune-mediated and inflammatory diseases.

References

  • Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. [Link]

  • Huffman, J. W. (2009). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. British Journal of Pharmacology. [Link]

  • Lu, D., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Li, M., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience. [Link]

  • Zhang, Y., et al. (2022). Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. MDPI. [Link]

  • Lu, D., et al. (2015). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Maccarrone, M., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Onaivi, E. S., et al. (2021). Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases. Current Neuropharmacology. [Link]

  • Seltzman, H. H., et al. (2015). Structure-activity relationship study of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Turcotte, C., et al. (2016). An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Journal of Neuroinflammation. [Link]

  • Atwood, B. K., et al. (2012). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Ahn, K. H., et al. (2013). Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation. Journal of Biological Chemistry. [Link]

  • Wikipedia. (n.d.). WIN 55,212-2. [Link]

  • Bolognini, D., et al. (2012). AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor. British Journal of Pharmacology. [Link]

  • Kaur, G., et al. (2020). Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. Sensors. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). JWH-133. [Link]

  • Malinowska, B., et al. (1999). Effect of the cannabinoid receptor agonist WIN55212-2 on sympathetic cardiovascular regulation. British Journal of Pharmacology. [Link]

  • Sarott, M., et al. (2025). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]

  • Moreno-Fernandez, S., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. BMC Biology. [Link]

  • Bolognini, D., et al. (2012). AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor. British Journal of Pharmacology. [Link]

  • Kulkarni, P. M., et al. (2024). Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. ACS Central Science. [Link]

  • Stoeber, M., et al. (2025). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]

  • Celtarys. (2025). CB2 ligand binding analysis with high-content screening. [Link]

  • Canseco-Alba, A., et al. (2022). The synthetic cannabinoid, WIN 55212-2, leads to changes of proBDNF/BDNF ratio levels in the periaqueductal gray and blood concentrations in the adolescent rat. Frontiers in Behavioral Neuroscience. [Link]

  • Schneider, S., et al. (2020). New Insights into Arrestin Recruitment to GPCRs. MDPI. [Link]

  • An, D., et al. (2021). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology. [Link]

  • Grundy, L., et al. (2021). CB2 cannabinoid receptor agonist selectively inhibits the mechanosensitivity of mucosal afferents in the guinea pig bladder. American Journal of Physiology-Renal Physiology. [Link]

  • Kozhemyakin, M., et al. (2026). Genetically Encoded CB2R-Based Fluorescent Sensor Enables Rapid Screening and Functional Assessment of Cannabinoid Modulators. MDPI. [Link]

  • Atluri, V. S. R., et al. (2025). Cannabinoid Receptor Type 2 Agonist JWH-133 Stimulates Antiviral Factors and Decreases Proviral, Inflammatory, and Neurotoxic Proteins in HIV-Infected Macrophage Secretome. MDPI. [Link]

  • Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. [Link]

  • Gill, R., et al. (2018). Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains. Frontiers in Molecular Neuroscience. [Link]

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Validation

A Researcher's Guide to Spectroscopic Data Validation for 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive framework for the validation of spectroscopic data...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive framework for the validation of spectroscopic data for 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a robust methodology to ensure the identity, purity, and structural integrity of this molecule. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.

The Critical Role of Multi-Technique Spectroscopic Validation

The validation of a chemical structure is not a single-point measurement but a cohesive narrative built from multiple analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy elucidate the carbon-hydrogen framework and the chemical environment of each atom. Mass spectrometry determines the molecular weight and provides valuable fragmentation patterns for structural confirmation. Infrared spectroscopy identifies key functional groups present in the molecule. By synergistically employing these techniques, we can achieve a high degree of confidence in the assigned structure of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide.

This multi-faceted approach is in line with the principles outlined in international guidelines for analytical method validation, which emphasize the need for specificity, accuracy, and robustness.[1][2][3][4] The causality behind this choice is simple: reliance on a single technique can lead to ambiguity and potential misinterpretation, especially in complex molecular architectures.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide.

Caption: Workflow for the spectroscopic validation of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values are all crucial for assigning each proton to its specific location.

Table 1: Expected ¹H NMR Chemical Shifts for 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Indole N-H~11.0-12.0Broad Singlet1H
Aromatic H (C4-H)~7.3-7.5Doublet1H
Aromatic H (C6-H)~6.8-7.0Doublet of Doublets1H
Aromatic H (C7-H)~7.2-7.4Doublet1H
Indole C3-H~6.4-6.6Singlet1H
Methoxy (-OCH₃)~3.8Singlet3H
N,N-dimethyl (-N(CH₃)₂)~3.0Singlet6H

Note: Expected chemical shifts are based on general values for indole derivatives and may vary depending on the solvent and concentration.[5][6][7][8]

The broad singlet for the indole N-H proton is characteristic and its chemical shift is highly dependent on solvent and concentration.[5] The aromatic protons on the benzene ring will exhibit distinct splitting patterns due to coupling with their neighbors. The singlet for the C3-H is a key identifier for 2-substituted indoles. The singlets for the methoxy and N,N-dimethyl groups are also expected to be sharp and well-defined.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Table 2: Expected ¹³C NMR Chemical Shifts for 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~160-165
Aromatic C (C5-O)~154-156
Aromatic C (C7a)~131-133
Aromatic C (C3a)~128-130
Aromatic C (C2)~125-127
Aromatic C (C4)~112-114
Aromatic C (C7)~111-113
Aromatic C (C6)~102-104
Indole C3~100-102
Methoxy (-OCH₃)~55-57
N,N-dimethyl (-N(CH₃)₂)~35-37

Note: Expected chemical shifts are based on general values for indole derivatives.[9][10][11][12]

The downfield shift of the carbonyl carbon is a prominent feature. The carbon attached to the methoxy group (C5) is also significantly deshielded. The remaining aromatic and indole carbons resonate at characteristic chemical shifts.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide (C₁₂H₁₄N₂O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This provides a high degree of confidence in the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated Exact MassObserved Mass
[M+H]⁺219.1133Consistent with calculated value
[M+Na]⁺241.0953Consistent with calculated value
Fragmentation Pattern

The fragmentation pattern in the mass spectrum can provide valuable structural information. For indole derivatives, characteristic fragmentation pathways are often observed.[13][14][15][16][17] For 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide, key fragments would likely arise from the loss of the dimethylamino group, the methoxy group, and cleavage of the indole ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H Stretch (Indole)3400-3300Sharp to medium peak
C-H Stretch (Aromatic)3100-3000Medium to weak peaks
C-H Stretch (Aliphatic)3000-2850Medium to strong peaks
C=O Stretch (Amide)1680-1630Strong, sharp peak
C=C Stretch (Aromatic)1600-1450Medium to weak peaks
C-N Stretch1350-1000Medium peaks
C-O Stretch (Ether)1250-1050Strong peak

The presence of a strong absorption in the 1680-1630 cm⁻¹ region is a clear indication of the amide carbonyl group.[18][19][20][21][22][23] The N-H stretch of the indole ring and the C-O stretch of the methoxy group are also key diagnostic peaks.[24][25][26][27][28]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following standardized protocols should be followed.

Sample Preparation

A high-purity sample of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide, confirmed by a primary analytical technique such as HPLC, should be used. For NMR analysis, the sample should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at an appropriate concentration (typically 5-10 mg/0.5 mL). For MS analysis, the sample should be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). For IR analysis, the sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively, providing an even higher level of structural confirmation.

Mass Spectrometry Data Acquisition
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Analysis Mode: Acquire data in both positive and negative ion modes to observe different adducts and fragmentation patterns.

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to elucidate the fragmentation pathways.

Infrared Spectroscopy Data Acquisition
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sampling: An Attenuated Total Reflectance (ATR) accessory is often the most convenient method for solid samples.

  • Data Collection: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Collect a background spectrum before running the sample.

Data Integration and Final Validation

The final step in the validation process is the integration of all spectroscopic data. The proposed structure of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide must be consistent with all of the following:

  • The number of signals, chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum.

  • The number of signals and chemical shifts in the ¹³C NMR spectrum.

  • The accurate mass measurement from HRMS.

  • The observed fragmentation pattern in the mass spectrum.

  • The presence of characteristic absorption bands in the IR spectrum.

Any inconsistencies between the experimental data and the proposed structure must be thoroughly investigated. This may involve re-running experiments, considering alternative structures, or employing additional analytical techniques.

Conclusion

The rigorous validation of spectroscopic data is a non-negotiable aspect of chemical research and drug development. By following the comprehensive, multi-technique approach outlined in this guide, researchers can confidently confirm the structure of 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide. This ensures the integrity of subsequent research and development activities, ultimately contributing to the advancement of pharmaceutical science. The principles of this guide can be adapted and applied to the structural elucidation and validation of a wide range of other novel chemical entities.

References

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  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO.
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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Indole-2-carboxamide, N,N-dimethyl-5-methoxy-

[1][2] Executive Summary & Immediate Directives Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a synthetic organic intermediate, often utilized as a scaffold in the development of kinase inhibitors (e.g., mTOR/PI3K pat...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Immediate Directives

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a synthetic organic intermediate, often utilized as a scaffold in the development of kinase inhibitors (e.g., mTOR/PI3K pathways) and synthetic cannabinoid analogs.[1][2] Due to its structural properties and potential biological activity, it must be classified and managed as Hazardous Chemical Waste .

Core Disposal Directive:

  • Do NOT dispose of down the drain or in municipal trash.

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Waste Stream: Segregate into "Solid Hazardous Waste" (for pure substance) or "Organic Solvent Waste" (for solutions).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is critical for selecting the correct waste stream.

PropertySpecificationOperational Implication
Chemical Name 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamideOfficial shipping/manifest name.
CAS Number 28837-74-3 Use for waste profiling and inventory tracking.[1][2]
Molecular Formula C₁₂H₁₄N₂O₂High nitrogen content; potential NOx generation during combustion.
Physical State Solid (Powder/Crystal)Dust generation risk; requires particulate respirator (N95/P100).
Solubility Low in water; Soluble in DMSO, MeOH, DCMLipophilic nature suggests bioaccumulation potential; toxic to aquatic life .
Hazard Class Irritant / Potential Bioactive Treat as a potent compound (OEB 3) due to kinase inhibitor structural similarity.
Risk Assessment (Structure-Activity Relationship)

While specific toxicological data for this exact isomer may be limited, its functional groups dictate the following safety assumptions:

  • Indole Core: Associated with skin and severe eye irritation.[3][4]

  • Amide Functionality: Generally stable, but potential for hydrolysis to dimethylamine (flammable/toxic gas) under strong basic conditions.

  • 5-Methoxy Substitution: Increases lipophilicity, enhancing skin absorption and potential CNS activity.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Powder)

Use this for expired shelf stock, weighing errors, or contaminated solids.[1][2]

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95/P100 respirator if handling open powder outside a fume hood.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Place the primary container into a secondary clear bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide.[1][2][5][6][7]

    • Hazards: "Irritant," "Toxic."[8]

  • Storage: Place in the Solid Hazardous Waste Drum (typically a wide-mouth fiber or poly drum) pending pickup.

Protocol B: Liquid Waste (Solutions/Mother Liquor)

Use this for reaction mixtures, HPLC waste, or dissolved stock solutions.[1][2]

  • Solvent Identification: Determine the primary solvent carrier.

    • Halogenated:[2] Dichloromethane (DCM), Chloroform.

    • Non-Halogenated: Methanol, DMSO, Ethyl Acetate, Acetone.

  • Segregation: Pour the solution into the appropriate waste carboy.

    • DO NOT mix halogenated and non-halogenated streams if your facility requires separation (this reduces disposal costs and prevents reaction risks).

  • Rinsing: Rinse the original vessel with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the waste carboy.

  • Labeling: Ensure the waste tag lists "Indole derivative" as a constituent, even if <1% by volume.

Protocol C: Contaminated Debris (Sharps/Vials)[2]
  • Empty Vials: Triple-rinse with solvent. Collect rinsate as Liquid Waste (Protocol B).

  • Defacing: Deface the label on the empty vial.

  • Disposal:

    • Glass:[2] Place in "Broken Glass/Sharps" container (if chemically decontaminated).

    • Grossly Contaminated: If the vial cannot be rinsed safely, place the entire capped vial into the Solid Hazardous Waste drum.

Waste Segregation Workflow (Visualized)

The following diagram outlines the decision logic for segregating this specific indole derivative to ensure regulatory compliance.

WasteSegregation Start Waste Generation: Indole-2-carboxamide, N,N-dimethyl-5-methoxy- FormCheck What is the physical state? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid Debris Contaminated Debris (Gloves, Vials) FormCheck->Debris IncinerateSolid Tag: Solid Hazardous Waste (High Temp Incineration) Solid->IncinerateSolid Double Bag SolventCheck Identify Primary Solvent Liquid->SolventCheck DebrisBin Hazardous Debris Bin Debris->DebrisBin Grossly Contaminated Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens IncinerateHalo Tag: Halogenated Waste (Fuel Blending/Incineration) Halo->IncinerateHalo IncinerateNonHalo Tag: Non-Halogenated Waste (Fuel Blending) NonHalo->IncinerateNonHalo

Figure 1: Decision matrix for segregating Indole-2-carboxamide waste streams based on physical state and solvent composition.[2]

Regulatory Framework & Compliance

Failure to classify this compound correctly can result in violations of RCRA (USA) or REACH (EU) regulations.

US EPA (RCRA) Classification[2]
  • Status: Not explicitly P-listed or U-listed.

  • Determination: Must be managed as Process Waste .

  • Characteristic Codes:

    • D001 (Ignitable): Only applies if the compound is in a solution with flashpoint <60°C.

    • Toxic (Non-Specific): Due to the lack of a specific exclusion, and its nature as a bioactive indole, it is best practice to manage it under the "Toxic" umbrella for incineration profiles.

European Waste Codes (EWC)[2]
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • 18 01 06:* Chemicals consisting of or containing hazardous substances (from healthcare/research).

Emergency Spill Response

In the event of a spill of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- , follow the P.A.C.T. protocol.

  • P - PROTECT: Evacuate the immediate area. Don PPE (Gloves, Goggles, Lab Coat, N95 Respirator).

  • A - ASSESS:

    • Minor Spill (<10g/10mL): Manageable by lab personnel.[9]

    • Major Spill (>10g/10mL): Contact EHS/Hazmat team immediately.

  • C - CONTAIN:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Liquids: Surround with absorbent pads or vermiculite. Do not use sawdust (fire risk with some oxidizers, though low risk here).

  • T - TEAM/TERMINATE: Bag all cleanup materials as hazardous waste (Protocol C). Clean the surface with soap and water (detergent helps solubilize the lipophilic indole).

References

  • Sigma-Aldrich. (2024).[2] Product Specification: 5-METHOXY-N,N-DIMETHYL-1H-INDOLE-2-CARBOXAMIDE (CAS 28837-74-3).[1][2][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Google Patents. (2010). US20100061982A1: 3-substituted-1h-indole compounds... as mTOR kinase and PI3 kinase inhibitors.[1][2] (Demonstrates bioactivity context).

Sources

Handling

Personal protective equipment for handling Indole-2-carboxamide, N,N-dimethyl-5-methoxy-

Executive Safety Directive: The Precautionary Principle Status: Research Compound / Pharmacologically Active Intermediate Default Control Band: Band 3 (Potent/Unknown Toxicity) [1][2] As a Senior Application Scientist, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive: The Precautionary Principle

Status: Research Compound / Pharmacologically Active Intermediate Default Control Band: Band 3 (Potent/Unknown Toxicity) [1][2]

As a Senior Application Scientist, my directive is clear: In the absence of comprehensive toxicological data, you must treat Indole-2-carboxamide, N,N-dimethyl-5-methoxy- as a potent bioactive agent.

The structural motifs present—specifically the 5-methoxyindole core linked to a dimethyl-carboxamide —share significant pharmacophore overlap with high-affinity ligands for serotonin (5-HT) and cannabinoid (CB) receptors.[1][2] Consequently, standard "lab coat and gloves" protocols are insufficient. You must implement a Barrier-Based Safety System designed to prevent all routes of exposure, particularly inhalation of particulates and dermal absorption of solutions.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must validate the specific hazards associated with this chemical class.

Hazard CategoryRisk DriverCausality & Mechanism
Pharmacological Potency High The 5-methoxyindole scaffold is a "privileged structure" in medicinal chemistry, often associated with CNS activity.[1][2] Accidental absorption may trigger biological responses at microgram levels.[2]
Physical State Solid (Powder) Likely a crystalline solid.[1][2] Electrostatic charging during weighing can cause "fly-off," creating invisible aerosol hazards.[1][2]
Dermal Absorption Moderate to High The N,N-dimethyl and methoxy substitutions increase lipophilicity (LogP > 2.0 estimated), facilitating transport across the stratum corneum, especially when dissolved in DMSO or DMF.
Chemical Stability Stable Amides are generally resistant to hydrolysis, meaning surface contamination persists unless actively deactivated (oxidized/surfactant cleaned).[2]

The PPE Matrix: A Self-Validating System

Do not rely on a static list. Use this matrix to validate your PPE choice based on the Operational State of the compound.

Scenario A: Handling Solid / Powder (Weighing, Transfer)

Risk: Inhalation of dusts; Electrostatic aerosolization.

  • Respiratory: P100 Particulate Respirator (minimum) or Powered Air Purifying Respirator (PAPR) if working outside a fume hood.[1][2]

    • Validation: If you can smell the reagents or solvents used nearby, your seal is compromised.

  • Dermal (Hands): Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1][2]

    • Technique: "Tape-to-Cuff" method is mandatory for the inner glove to the lab coat sleeve to prevent wrist exposure.[1][2]

  • Body: Tyvek® Lab Coat or disposable sleeve covers (impervious to dust).[1][2]

  • Eyes: Chemical Safety Goggles (indirect venting) to prevent dust ingress.[1][2]

Scenario B: Handling Solutions (Dilution, Injection, Synthesis)

Risk: Splash; Transdermal absorption via carrier solvent (DMSO/Methanol).

  • Respiratory: Chemical Fume Hood (Face velocity: 100 fpm).[1][2] N95/P100 not required if sash is at proper working height.[2]

  • Dermal (Hands): Laminate Film Gloves (e.g., Silver Shield®) under Nitrile gloves.[1][2]

    • Why: Standard nitrile is permeable to many organic solvents (like DCM or THF) within minutes.[2] The laminate liner provides chemical resistance; the outer nitrile provides grip.

  • Eyes: Face Shield + Safety Glasses.[2][3]

    • Validation: A splash to the neck is as dangerous as a splash to the face. The shield protects the jugular area.[2]

Operational Protocols

Protocol 4.1: The "Static-Free" Weighing Procedure

Objective: Weighing 10mg - 100mg without aerosol release.[1][2]

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.[2] Indole derivatives are prone to static cling.[2]

  • Containment: Open the source vial only inside a filtered balance enclosure or fume hood.

  • Transfer: Use a disposable anti-static spatula.[2] Do not pour.

  • Decontamination: Before removing the weighed vial from the hood, wipe the exterior with a 10% Bleach or Surfactant wipe to neutralize trace dust.

  • Disposal: Place the spatula and wipes directly into a solid waste bag inside the hood. Seal before removal.

Protocol 4.2: Solubilization & Transfer

Objective: Dissolving in DMSO for biological assay.

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.[2]

  • Vortexing: Cap tightly. Vortex inside the hood.

  • Pressure Relief: If the reaction or dissolution generates heat, briefly vent the vial (point away from face) inside the hood to release pressure.

  • Secondary Containment: Transport the solution vial in a secondary unbreakable container (e.g., a Nalgene jar) when moving between labs.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyLogic Start Start: Handling Indole-2-carboxamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidRisk Risk: Aerosol Inhalation Solid->SolidRisk LiquidRisk Risk: Dermal Absorption (Splash) Liquid->LiquidRisk SolidControls Controls: 1. Balance Enclosure 2. P100 Respirator 3. Anti-static Gun SolidRisk->SolidControls LiquidControls Controls: 1. Fume Hood 2. Laminate Gloves (Silver Shield) 3. Face Shield LiquidRisk->LiquidControls Disposal Disposal: High-Temp Incineration (Do NOT drain pour) SolidControls->Disposal LiquidControls->Disposal

Figure 1: Decision logic for PPE selection based on physical state.[1][2] Note the differentiation between aerosol risks (Red) and absorption risks (Yellow).[1]

Waste Disposal & Emergency Response

Disposal Strategy
  • Solid Waste: Collect in "Hazardous Organic Solid" containers. Label clearly: "Contains Potent Indole Derivative."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1][2]

  • Destruction Method: High-Temperature Incineration is the only validated method to ensure destruction of the indole core.[1][2]

    • Prohibited: Do not use bleach to treat bulk waste (risk of forming chloramines).[2] Do not pour down the drain.

Emergency Spill Response
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don P100 respirator and double gloves before re-entering.[2]

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust).[2]

  • Clean: Wipe area 3x with soap and water, then 1x with 70% Ethanol.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.[2][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets.[Link][1][2]

  • Centers for Disease Control and Prevention (CDC). (2019).[2] The National Institute for Occupational Safety and Health (NIOSH) - Control Banding.[1][2][Link][1][2]

  • PubChem. (2025).[2][7] Compound Summary: Indole-2-carboxamide derivatives.[1][2][8][9][Link][1][2]

Sources

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